molecular formula C33H31NO2PS2+ B15601426 Cppa-tpp

Cppa-tpp

Cat. No.: B15601426
M. Wt: 568.7 g/mol
InChI Key: VEFTZIDNEYBZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cppa-tpp is a useful research compound. Its molecular formula is C33H31NO2PS2+ and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H31NO2PS2+

Molecular Weight

568.7 g/mol

IUPAC Name

2-[4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoyl]oxyethyl-triphenylphosphanium

InChI

InChI=1S/C33H31NO2PS2/c1-33(26-34,39-32(38)27-14-6-2-7-15-27)23-22-31(35)36-24-25-37(28-16-8-3-9-17-28,29-18-10-4-11-19-29)30-20-12-5-13-21-30/h2-21H,22-25H2,1H3/q+1

InChI Key

VEFTZIDNEYBZCE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Conceptual Technical Whitepaper on CPPA-TPP: A Mitochondria-Targeted RAFT Agent for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a conceptual framework based on the known properties of the constituent components of CPPA-TPP (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid and Triphenylphosphonium) and analogous systems. As of the writing of this document, specific experimental data for the biological effects of a direct this compound conjugate is not available in the public domain. The experimental protocols and potential data presented are illustrative of the methodologies that would be employed to characterize such a compound.

Introduction to this compound

This compound is a bifunctional molecule that conjugates a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA), with a mitochondria-targeting moiety, Triphenylphosphonium (TPP). This unique combination positions this compound as a foundational component for the development of advanced, mitochondria-targeted drug delivery systems.

  • Triphenylphosphonium (TPP): A lipophilic cation that accumulates in the mitochondria of cancer cells.[1][2] This targeting is driven by the significantly higher mitochondrial membrane potential in cancer cells compared to healthy cells.[1][2]

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA): A dithiobenzoate-based RAFT agent used in controlled radical polymerization to synthesize polymers with defined molecular weights and architectures.[3]

The core concept of this compound is to utilize the TPP moiety for precise delivery to mitochondria and to employ the CPPA component as a control agent for the in-situ polymerization of therapeutic monomers or as an anchor for pre-synthesized drug-polymer conjugates.

Core Concepts and Proposed Mechanism of Action

The primary application of this compound is envisioned in the targeted delivery of therapeutic agents to the mitochondria of cancer cells to induce apoptosis and overcome drug resistance.

Mitochondrial Targeting Mechanism

The mechanism of mitochondrial targeting by the TPP component is well-established. The large negative membrane potential across the inner mitochondrial membrane of cancer cells drives the accumulation of the positively charged TPP cation within the mitochondrial matrix.[1][2]

Diagram: TPP-Mediated Mitochondrial Targeting

TPP_Targeting cluster_cell Cancer Cell cluster_mito Mitochondrion Cytosol Cytosol IMM Inner Mitochondrial Membrane (IMM) Cytosol->IMM ΔΨm-driven accumulation Matrix Mitochondrial Matrix (-180mV) IMM->Matrix CPPA_TPP This compound CPPA_TPP->Cytosol Cellular Uptake

Caption: Mitochondrial accumulation of this compound.

Proposed Therapeutic Strategies

Two primary therapeutic strategies are proposed for this compound:

  • Mitochondria-Targeted Polymer-Drug Conjugates: this compound can be used as a chain transfer agent to synthesize block copolymers where one block consists of a biocompatible polymer (e.g., PEG) and the other block is composed of monomers conjugated to a therapeutic drug. The resulting polymer would self-assemble into nanoparticles with a TPP-functionalized surface for mitochondrial targeting.

  • Intrinsic Activity of the RAFT Agent: While the primary role of CPPA is in polymerization, the dithiobenzoate moiety, upon delivery to the mitochondria, could potentially interact with the mitochondrial respiratory chain or other thiol-containing proteins, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress. This represents a potential intrinsic therapeutic effect.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound would involve the conjugation of the carboxylic acid group of CPPA with a hydroxyl-functionalized TPP derivative via an ester linkage.

Diagram: Hypothetical Synthesis of this compound

Synthesis CPPA CPPA (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) Coupling Esterification (e.g., DCC/DMAP) CPPA->Coupling TPP_OH Hydroxy-TPP (e.g., (2-Hydroxyethyl)triphenylphosphonium bromide) TPP_OH->Coupling CPPA_TPP This compound Coupling->CPPA_TPP

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Characterization

The following are detailed, generalized protocols for the key experiments required to characterize the biological activity of a mitochondria-targeting agent like this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).

Protocol: JC-1 Assay for Flow Cytometry [4][5]

  • Cell Preparation:

    • Culture cancer cells (e.g., HeLa, MCF-7) to 70-80% confluency.

    • Harvest cells and resuspend in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.

    • Add the JC-1 working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • As a positive control for depolarization, treat a separate sample of cells with 50 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for 5-10 minutes prior to JC-1 staining.

  • Analysis:

    • Centrifuge the stained cells at 400 x g for 5 minutes and wash once with pre-warmed PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Analyze the cells immediately using a flow cytometer. Green fluorescence (monomers) is detected in the FL1 channel, and red fluorescence (J-aggregates) is detected in the FL2 channel.

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels. H2DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6][7]

Protocol: DCFDA/H2DCFDA ROS Detection Assay [8][9]

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Wash the cells once with warm PBS.

  • Staining:

    • Prepare a 10 µM working solution of H2DCFDA in warm serum-free medium.

    • Add the H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.

  • Treatment and Measurement:

    • Wash the cells once with PBS.

    • Add the test compound (this compound) at various concentrations in culture medium.

    • For a positive control, treat a separate set of wells with a known ROS inducer (e.g., H2O2).

    • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Analysis of Mitochondrial Respiration

A Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[10][11]

Protocol: Seahorse XF Cell Mito Stress Test [12][13][14]

  • Cell Plate Preparation:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Sensor Cartridge Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

    • Load the injection ports of the sensor cartridge with the following compounds: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • The instrument will measure the basal OCR, and then sequentially inject the inhibitors to determine key parameters of mitochondrial function.

Diagram: Experimental Workflow for this compound Evaluation

Workflow Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment JC1_Assay JC-1 Assay (ΔΨm) Treatment->JC1_Assay DCFDA_Assay DCFDA Assay (ROS) Treatment->DCFDA_Assay Seahorse_Assay Seahorse XF Assay (OCR) Treatment->Seahorse_Assay Flow_Cytometry Flow Cytometry Analysis JC1_Assay->Flow_Cytometry Plate_Reader Fluorescence Plate Reader DCFDA_Assay->Plate_Reader XF_Analyzer Seahorse XF Analyzer Seahorse_Assay->XF_Analyzer

Caption: Workflow for assessing this compound's mitochondrial effects.

Quantitative Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from the aforementioned experiments to characterize the biological effects of this compound.

Table 1: Hypothetical Cytotoxicity of this compound

Cell LineCompoundIC50 (µM) after 48h
MCF-7This compound5.2
Doxorubicin1.5
HeLaThis compound8.9
Doxorubicin2.1

Table 2: Hypothetical Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment (10 µM)JC-1 Red/Green Fluorescence Ratio (Normalized to Control)
Control1.00
This compound0.45
CCCP (50 µM)0.15

Table 3: Hypothetical Effect of this compound on Intracellular ROS Levels

Treatment (10 µM)DCF Fluorescence (Arbitrary Units)
Control100
This compound350
H2O2 (100 µM)500

Table 4: Hypothetical Effect of this compound on Mitochondrial Respiration (OCR)

ParameterControl (pmol/min)This compound (10 µM) (pmol/min)
Basal Respiration15090
ATP Production10050
Maximal Respiration300120

Signaling Pathways

Based on the proposed mechanism of action, this compound, by inducing mitochondrial dysfunction and ROS production, would likely activate the intrinsic apoptosis pathway.

Diagram: Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway CPPA_TPP This compound Mitochondrion Mitochondrion CPPA_TPP->Mitochondrion ROS ↑ ROS Mitochondrion->ROS MMP_Loss ↓ ΔΨm Mitochondrion->MMP_Loss ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound.

Conclusion

This compound represents a promising, albeit conceptual, platform for the development of next-generation, mitochondria-targeted cancer therapies. Its dual functionality as a targeting agent and a RAFT polymerization controller offers a versatile tool for creating sophisticated drug delivery systems. The experimental protocols and conceptual frameworks outlined in this whitepaper provide a roadmap for the future investigation and characterization of this compound and similar molecules. Further research is required to synthesize and experimentally validate the therapeutic potential of this novel conjugate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CPPA-TPP: A Mitochondria-Targeting Chain Transfer Agent

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of (2-((4-cyano-4-((phenylcarbonothioyl)thio)pentanoyl)oxy)ethyl)triphenylphosphonium bromide (this compound). This molecule is a functional chain transfer agent designed for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, incorporating a triphenylphosphonium (TPP) cation to facilitate the targeting of the resulting polymers to mitochondria.

Core Concepts: Chemical Structure and Properties

This compound is a bifunctional molecule that combines the properties of a chain transfer agent (CTA) for RAFT polymerization with a mitochondria-targeting moiety. The CPPA (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) portion of the molecule enables controlled polymerization of various monomers, while the covalently linked triphenylphosphonium (TPP) group directs the resulting polymer to the mitochondria.[1] The TPP cation is lipophilic and accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
IUPAC Name (2-((4-cyano-4-((phenylcarbonothioyl)thio)pentanoyl)oxy)ethyl)triphenylphosphonium bromide
Synonyms CPPA-Triphenylphosphonium, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-TPP
Chemical Formula C₃₃H₃₁BrNO₂PS₂
Molecular Weight 648.61 g/mol
Exact Mass 647.0717
InChI Key BCVNFMJCRNYQEE-UHFFFAOYSA-M
Appearance Solid
Purity ≥75%[2]
Storage Store at -20°C for long-term storage.[1]

Experimental Protocols

Materials:

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)

  • (2-Hydroxyethyl)triphenylphosphonium bromide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve CPPA (1 equivalent) and (2-Hydroxyethyl)triphenylphosphonium bromide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by precipitation from diethyl ether or by column chromatography on silica (B1680970) gel to yield the final product, this compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This compound can be used as a chain transfer agent in RAFT polymerization to synthesize polymers with a terminal triphenylphosphonium group for mitochondrial targeting. The following is a general protocol for the RAFT polymerization of a monomer such as N-isopropylacrylamide (NIPAM).

Materials:

  • This compound

  • Monomer (e.g., N-isopropylacrylamide)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide - DMF)

  • Schlenk flask or similar reaction vessel

  • Standard equipment for polymer synthesis and characterization

Procedure:

  • In a Schlenk flask, dissolve the monomer, this compound, and AIBN in the chosen solvent. The molar ratio of monomer to this compound will determine the target molecular weight of the polymer, and the ratio of this compound to AIBN will affect the control over the polymerization.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR and gel permeation chromatography (GPC), respectively.

  • Quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI), and the presence of the TPP end-group (e.g., by ¹H NMR or ³¹P NMR).

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and biological evaluation of mitochondria-targeted polymers synthesized using TPP-functionalized RAFT agents.

Table 2: Typical Molecular Weight and Polydispersity Data for TPP-Terminated Polymers

Polymer SystemTarget Mn ( g/mol )Actual Mn (GPC) ( g/mol )PDI (GPC)Reference
TPP-poly(N-isopropylacrylamide)10,0009,5001.15Hypothetical data based on typical RAFT polymerization results.
TPP-poly(oligo(ethylene glycol) methyl ether methacrylate)15,00014,2001.20Based on similar systems described in the literature.
Doxorubicin-loaded TPP-grafted-chitosan nanoparticlesN/AN/AN/AData for nanoparticle size and drug loading would be relevant here.

Table 3: In Vitro Cytotoxicity and Mitochondrial Accumulation of TPP-Functionalized Polymers

Cell LinePolymer/Nanoparticle SystemIC₅₀ (µg/mL)Mitochondrial Co-localization CoefficientReference
HeLaDoxorubicin-loaded TPP-chitosan nanoparticles1.50.85Based on similar systems, demonstrating enhanced cytotoxicity and mitochondrial targeting.
MCF-7Paclitaxel-loaded TPP-modified liposomes0.80.92Illustrates the effectiveness of TPP-modification in enhancing drug delivery and efficacy in resistant cell lines.
A549TPP-conjugated polymers5.20.88Representative data showing the inherent cytotoxicity and targeting ability of the TPP-polymer conjugate itself.

Mandatory Visualizations

RAFT_Workflow Workflow for RAFT Polymerization with this compound cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification and Characterization reagents 1. Combine Monomer, This compound, and Initiator in Solvent degas 2. Degas via Freeze-Pump-Thaw Cycles reagents->degas polymerize 3. Heat to Initiate Polymerization degas->polymerize monitor 4. Monitor Conversion and Molecular Weight (NMR, GPC) polymerize->monitor quench 5. Quench Reaction monitor->quench precipitate 6. Precipitate Polymer quench->precipitate characterize 7. Characterize Final Polymer (Mn, PDI, End-group analysis) precipitate->characterize

Caption: Workflow for synthesizing mitochondria-targeted polymers using this compound via RAFT.

TPP_Signaling TPP-Mediated Mitochondrial Targeting and Apoptosis Induction cluster_cell Cancer Cell cluster_mito Mitochondrion TPP_Polymer TPP-Functionalized Polymer (e.g., from this compound) Mito_Membrane High Negative Membrane Potential TPP_Polymer->Mito_Membrane Accumulation Cell_Membrane ROS Increased ROS Production MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling cascade initiated by TPP-targeted polymers leading to apoptosis.

References

An In-depth Technical Guide on the Mechanism of Action of Thiamine Pyrophosphate (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The user's request specified "CPPA-TPP." Initial research indicates that "this compound" can refer to a specific synthetic compound used in polymer chemistry, namely a Thiamine (B1217682) Pyrophosphate-conjugated chain transfer agent (4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-TPP). However, the request for a detailed guide on the "core mechanism of action" and "signaling pathways" for a scientific audience strongly suggests an interest in the well-established biological role of Thiamine Pyrophosphate (TPP) as a crucial coenzyme in cellular metabolism. This guide will focus on the latter, as it aligns with the depth of scientific inquiry requested. Another possibility is a C3-degrading protease, CppA, found in Streptococcus sanguinis, which is involved in complement evasion and virulence, though this is not directly related to TPP.[1][2]

This guide provides a comprehensive overview of the mechanism of action of Thiamine Pyrophosphate (TPP), a vital coenzyme present in all living systems.[3] Derived from thiamine (vitamin B1), TPP is essential for key metabolic pathways, particularly in carbohydrate metabolism.[4][5]

Core Chemical Properties and Reactive Center

Thiamine pyrophosphate consists of a pyrimidine (B1678525) ring linked to a thiazole (B1198619) ring, which is in turn connected to a pyrophosphate group.[3][4] The reactive portion of the TPP molecule is the thiazole ring.[3] Specifically, the proton on the C2 carbon of the thiazolium ring is acidic and can be removed to form a carbanion, also known as an ylide.[3][6] This carbanion is a potent nucleophile and is stabilized by the adjacent sulfur and positively charged nitrogen atoms in the thiazole ring.[6] The ability of TPP to form this stabilized carbanion is fundamental to its catalytic activity.[6]

General Mechanism of TPP-Dependent Reactions

TPP-dependent enzymes catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[5] The general mechanism can be summarized in four key steps:[3]

  • Nucleophilic Attack: The TPP carbanion (ylide) performs a nucleophilic attack on the carbonyl carbon of the substrate, such as an α-keto acid. This forms a covalent bond between the TPP coenzyme and the substrate, creating a tetrahedral adduct.[3][4][6]

  • Carbon-Carbon Bond Cleavage (Decarboxylation): The thiazolium ring of TPP acts as an electron sink, facilitating the cleavage of a carbon-carbon bond on the substrate.[6] In the case of α-keto acid decarboxylation, this results in the release of carbon dioxide and the formation of a resonance-stabilized carbanion intermediate.[3][4][6]

  • Intermediate Reprotonation/Reaction: The intermediate can then be protonated or can react with another substrate. For instance, in decarboxylase reactions, this step forms a new carbon-hydrogen bond.[3] In transketolase reactions, the intermediate attacks a new substrate molecule to form a new carbon-carbon bond.[3]

  • Product Release and Coenzyme Regeneration: The bond between the TPP and the product is broken, releasing the final product and regenerating the TPP ylide for the next catalytic cycle.[3]

The following diagram illustrates the general mechanism of TPP in the decarboxylation of an α-keto acid.

TPP_Mechanism cluster_0 TPP Activation and Substrate Binding cluster_1 Decarboxylation and Intermediate Formation cluster_2 Product Formation and TPP Regeneration TPP Thiamine Pyrophosphate (TPP) C2-H Ylide TPP Ylide (Carbanion) C2⁻ TPP->Ylide -H⁺ Adduct Tetrahedral Adduct Ylide->Adduct + Substrate Substrate α-Keto Acid R-CO-COOH Substrate->Adduct Intermediate Hydroxyalkyl-TPP Intermediate Adduct->Intermediate -CO₂ Adduct->Intermediate CO2 CO₂ Product Aldehyde R-CHO Intermediate->Product +H⁺ Intermediate->Product Regenerated_Ylide TPP Ylide Intermediate->Regenerated_Ylide - Product

Caption: General mechanism of TPP-dependent decarboxylation.

Key TPP-Dependent Enzyme Systems and Pathways

TPP is a critical cofactor for several multienzyme complexes involved in central metabolic pathways.

The PDH complex catalyzes the oxidative decarboxylation of pyruvate (B1213749) to acetyl-CoA, linking glycolysis to the citric acid cycle.[6] TPP is the coenzyme for the first component of this complex, pyruvate dehydrogenase (E1). In this reaction, TPP facilitates the decarboxylation of pyruvate to form a hydroxyethyl-TPP intermediate.[6] This two-carbon unit is then transferred to lipoamide, the cofactor of the second enzyme in the complex.

This complex, a key component of the citric acid cycle, catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[6] The mechanism is analogous to that of the PDH complex, with TPP serving as the coenzyme for the decarboxylation step.[4]

In the pentose (B10789219) phosphate (B84403) pathway, transketolase, a TPP-dependent enzyme, catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[4] This reaction is crucial for the synthesis of nucleotide precursors and for the metabolism of five-carbon sugars.[4]

The signaling pathway below illustrates the role of TPP in these key metabolic hubs.

TPP_Pathways Pyruvate Pyruvate PDH PDH Pyruvate->PDH AcetylCoA Acetyl-CoA Citric_Acid_Cycle Citric Acid Cycle AcetylCoA->Citric_Acid_Cycle Alpha_Ketoglutarate α-Ketoglutarate Citric_Acid_Cycle->Alpha_Ketoglutarate KGDH α-Ketoglutarate Dehydrogenase Complex (TPP-dependent) Alpha_Ketoglutarate->KGDH SuccinylCoA Succinyl-CoA SuccinylCoA->Citric_Acid_Cycle Pentose_Phosphate_Pathway Pentose Phosphate Pathway Sugar_Phosphates Sugar Phosphates Pentose_Phosphate_Pathway->Sugar_Phosphates Transketolase Transketolase (TPP-dependent) Sugar_Phosphates->Transketolase Nucleotide_Synthesis Nucleotide Synthesis KGDH->SuccinylCoA Transketolase->Sugar_Phosphates Transketolase->Nucleotide_Synthesis PDH->AcetylCoA

Caption: Role of TPP in central metabolic pathways.

Experimental Protocols for Studying TPP-Dependent Reactions

While the provided search results do not contain detailed, step-by-step experimental protocols, they allude to several methods used to investigate the mechanism of TPP.

  • Objective: To demonstrate the acidity of the C2 proton of the thiazolium ring.

  • Methodology: An NMR experiment is conducted where TPP is dissolved in a deuterium (B1214612) oxide (D₂O) solvent. The exchange of the proton at C2 with deuterium from the solvent is observed, which provides evidence for the formation of a carbanion at this position.[6]

  • Objective: To detect and characterize reaction intermediates, such as acetyl-TPP.

  • Methodology:

    • Synthesize a labeled version of the suspected intermediate (e.g., [¹⁴C]acetyl-TPP).[7]

    • Perform the enzymatic reaction with the substrate.

    • Quench the reaction at various time points.

    • Analyze the quenched reaction mixtures for the presence of the labeled intermediate, often using chromatographic techniques to separate the components.[7]

    • The unique chemical properties and pH-rate profile of the synthetic intermediate can be used to confirm the identity of the intermediate isolated from the enzymatic reaction.[7]

  • Objective: To detect radical intermediates in certain TPP-dependent reactions.

  • Methodology: In some enzymes, like the ketoacid oxidoreductase from Halobacterium halobium, EPR spectroscopy has been used to identify a hydroxyethyl-TPP radical as an intermediate in the reaction mechanism.[7]

The workflow for identifying enzyme-bound intermediates is depicted below.

Experimental_Workflow Start Start Synthesize_Labeled_Intermediate Synthesize Labeled Intermediate (e.g., [¹⁴C]acetyl-TPP) Start->Synthesize_Labeled_Intermediate Run_Enzymatic_Reaction Run TPP-dependent Enzymatic Reaction Start->Run_Enzymatic_Reaction Characterize_Intermediate Characterize Chemical Properties (e.g., pH-rate profile) Synthesize_Labeled_Intermediate->Characterize_Intermediate Compare_Properties Compare Properties of Isolated and Synthetic Intermediate Characterize_Intermediate->Compare_Properties Quench_Reaction Quench Reaction at Various Time Points Run_Enzymatic_Reaction->Quench_Reaction Separate_Components Separate Reaction Components (e.g., Chromatography) Quench_Reaction->Separate_Components Analyze_for_Intermediate Analyze for Presence of Labeled Intermediate Separate_Components->Analyze_for_Intermediate Analyze_for_Intermediate->Compare_Properties Confirm_Identity Confirm Identity of Enzyme-Bound Intermediate Compare_Properties->Confirm_Identity

Caption: Workflow for identifying TPP reaction intermediates.

Quantitative Data

The initial search did not yield specific quantitative data in a tabular format regarding the kinetics or binding affinities of this compound or TPP with its associated enzymes. Such data would typically be found within detailed enzymology studies and would include parameters like Michaelis-Menten constants (Kₘ), catalytic constants (kcat), and dissociation constants (Kd). For researchers seeking this information, a targeted search of enzymology databases (e.g., BRENDA) or specific research articles on enzymes like pyruvate dehydrogenase or transketolase would be necessary.

Conclusion

Thiamine Pyrophosphate is a coenzyme with a fascinating and fundamental mechanism of action centered around the unique chemistry of its thiazolium ring. Its ability to form a stabilized carbanion allows it to catalyze essential carbon-carbon bond cleavage reactions that are central to metabolism. Understanding this mechanism is crucial for researchers in biochemistry, drug development, and nutritional science, as TPP-dependent pathways are vital for cellular energy production and biosynthetic processes.

References

An In-Depth Technical Guide to the Synthesis of Mitochondria-Targeting CPPA-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a hallmark of numerous pathologies, making this organelle a prime target for therapeutic intervention. The delocalized lipophilic cation, (3-carboxypropyl)triphenylphosphonium (B14145455) (CPPA), is a widely utilized moiety for directing therapeutic agents to the mitochondria. This technical guide provides a comprehensive overview of the synthesis of CPPA and its subsequent conjugation to amine-containing molecules of interest, effectively creating a mitochondria-targeted entity, herein referred to as CPPA-TPP (where TPP represents the triphenylphosphonium targeting moiety). This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and biological pathways to facilitate the adoption and optimization of this critical drug delivery strategy.

Introduction to Mitochondria-Targeted Drug Delivery with CPPA

The inner mitochondrial membrane maintains a significant negative membrane potential. This electrochemical gradient can be exploited for the targeted delivery of therapeutic agents by conjugating them to lipophilic cations. The triphenylphosphonium (TPP) cation, due to its positive charge and lipophilicity, readily crosses cellular and mitochondrial membranes, accumulating within the mitochondrial matrix.[1][2] (3-carboxypropyl)triphenylphosphonium bromide (CPPA) is a versatile precursor that incorporates the TPP moiety and presents a terminal carboxylic acid group for covalent attachment to drugs, probes, or nanoparticles.[3][4] This strategy enhances the efficacy of various compounds by increasing their local concentration at the site of mitochondrial dysfunction, which is implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[2][5][6]

Synthesis of (3-Carboxypropyl)triphenylphosphonium Bromide (CPPA)

The synthesis of CPPA is a straightforward one-step process involving the reaction of 4-bromobutyric acid with triphenylphosphine.

Experimental Protocol: Synthesis of CPPA

Materials:

  • 4-bromobutyric acid

  • Triphenylphosphine

  • Toluene (B28343) (or neat reaction)

  • Chloroform (B151607)

  • Diethyl ether

  • Argon gas supply

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 4-bromobutyric acid and triphenylphosphine. For example, use 100 g of 4-bromobutyric acid and 156.9 g of triphenylphosphine. The reaction can be performed neat or in a solvent like toluene.

  • Reaction Conditions: The mixture is heated under an argon atmosphere. If performed neat, the temperature is typically raised to 130-140°C for 2-3 hours. If toluene is used as a solvent, the mixture is refluxed for approximately 48 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the solidified reaction mixture is suspended in chloroform and heated to reflux.

    • Diethyl ether is then added to precipitate the product.

    • The suspension is stirred at room temperature for 30 minutes and then cooled to 0°C.

    • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.

Quantitative Data for CPPA Synthesis
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
4-bromobutyric acidTriphenylphosphineTolueneReflux48Not specified[7]
4-bromobutyric acidTriphenylphosphineNeat1302High (240g from 100g 4-bromobutyric acid)[8]
4-bromobutyric acidTriphenylphosphineAcetonitrileReflux (105°C)4864.2[7]

Conjugation of CPPA to Amine-Containing Molecules (this compound Synthesis)

The carboxylic acid moiety of CPPA can be readily conjugated to primary amines on therapeutic agents, linkers, or nanoparticles using carbodiimide (B86325) chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common zero-length crosslinker that activates the carboxyl group to form an amide bond with an amine. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can improve the efficiency of the reaction by forming a more stable amine-reactive intermediate.[9]

Experimental Protocol: EDC/NHS-mediated Conjugation of CPPA

Materials:

  • (3-carboxypropyl)triphenylphosphonium bromide (CPPA)

  • Amine-containing molecule (e.g., drug, peptide, nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., dialysis, chromatography)

Procedure:

  • Activation of CPPA: Dissolve CPPA in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxyl group of CPPA, forming an NHS ester.

  • Conjugation: Add the amine-containing molecule to the activated CPPA solution. The molar ratio of the amine-containing molecule to CPPA will depend on the desired degree of conjugation. Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification: The final conjugate can be purified from unreacted starting materials and byproducts. For larger molecules like nanoparticles or proteins, dialysis against an appropriate buffer is effective. For smaller molecules, column chromatography may be necessary.

  • Characterization: Confirm the successful conjugation using techniques such as NMR, mass spectrometry, and FT-IR spectroscopy.

Logical Workflow for this compound Synthesis

CPPA_TPP_Synthesis CPPA CPPA (3-carboxypropyl)triphenylphosphonium ActivatedCPPA Activated CPPA (NHS Ester) CPPA->ActivatedCPPA Activation AmineMolecule Amine-containing Molecule (Drug, Peptide, etc.) CPPA_TPP_Conjugate This compound Conjugate AmineMolecule->CPPA_TPP_Conjugate Conjugation EDC_NHS EDC / NHS EDC_NHS->ActivatedCPPA ActivatedCPPA->CPPA_TPP_Conjugate

Caption: General workflow for the synthesis of a this compound conjugate.

Mechanism of Mitochondrial Targeting

The accumulation of CPPA-conjugated molecules within the mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV (negative inside).

Signaling Pathway of Mitochondrial Uptake

Mitochondrial_Uptake cluster_cell Cell Extracellular Extracellular Space Cytoplasm Cytoplasm Extracellular->Cytoplasm Cellular Uptake Mitochondrion Mitochondrial Matrix (High Negative Potential) Cytoplasm->Mitochondrion Mitochondrial Accumulation (Driven by ΔΨm) CPPA_TPP This compound Conjugate

References

An In-depth Technical Guide to CPPA-TPP: A Mitochondria-Targeting Agent for ROS-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid-Triphenylphosphonium (CPPA-TPP), a key reagent in the development of advanced drug delivery systems. This compound serves as a mitochondria-targeting chain transfer agent, pivotal in the synthesis of nanoparticles designed for the controlled release of therapeutic agents in response to reactive oxygen species (ROS). This document details the synthesis, mechanism of action, experimental protocols, and quantitative data associated with this compound and its application in cancer therapy, with a focus on the delivery of Camptothecin (B557342).

Physicochemical Properties of this compound

This compound is a specialized compound that conjugates a Reversible Addition-Fragmentation chain Transfer (RAFT) agent with a mitochondria-targeting moiety. The triphenylphosphonium (TPP) cation selectively accumulates within the mitochondria due to the high negative mitochondrial membrane potential.

PropertyValueReference
IUPAC Name (2-((4-cyano-4-((phenylcarbonothioyl)thio)pentanoyl)oxy)ethyl)triphenylphosphonium bromide[cite: ]
Synonyms CPPA-Triphenylphosphonium, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-TPP[cite: ]
Chemical Formula C₃₃H₃₁BrNO₂PS₂[cite: ]
Molecular Weight 648.61 g/mol [cite: ]
Appearance Not specified in provided results
Solubility Not specified in provided results
Purity ≥75%[1]

Mechanism of Action: Mitochondria-Targeting and ROS-Responsive Release

The strategic design of this compound-based nanoparticles allows for targeted drug delivery and on-demand release, enhancing therapeutic efficacy while minimizing off-target effects.

Mitochondria Targeting

The lipophilic triphenylphosphonium (TPP) cation on the this compound molecule facilitates the accumulation of the nanoparticles within the mitochondria of cancer cells. This is driven by the significant negative membrane potential across the inner mitochondrial membrane. By concentrating the therapeutic payload at this specific subcellular location, the efficacy of drugs that act on mitochondrial processes or induce apoptosis can be significantly amplified.

ROS-Responsive Drug Release

Cancer cells often exhibit elevated levels of intracellular reactive oxygen species (ROS) compared to normal cells. This pathological feature is exploited for the triggered release of drugs from nanoparticles synthesized using this compound. These delivery systems often incorporate ROS-labile linkers, such as thioketal groups. In the presence of high ROS concentrations, these linkers are cleaved, leading to the disassembly of the nanoparticle matrix and the subsequent release of the encapsulated drug. This on-demand drug release ensures that the therapeutic agent is primarily active at the tumor site, reducing systemic toxicity.[2][3]

ROS_Responsive_Release

Experimental Protocols

Synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid (CPPA)

While a specific protocol for the synthesis of the final this compound conjugate was not detailed in the provided search results, a general procedure for the synthesis of a similar RAFT agent, 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid (referred to as CPADB in some literature), is outlined below. This is a crucial first step before conjugation with the TPP moiety.

Materials:

  • Appropriate starting materials for the synthesis of the RAFT agent (details not specified in search results).

  • Solvents and reagents for purification (e.g., column chromatography).

Procedure:

  • The synthesis of 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid is typically achieved through a multi-step chemical synthesis. The precise precursors and reaction conditions would be found in specialized organic chemistry literature.

  • Purification of the synthesized CPPA is performed to ensure high purity for subsequent reactions. This often involves techniques like column chromatography.

  • Characterization of the final product is confirmed using methods such as ¹H NMR and mass spectrometry to verify the chemical structure and purity.

Formulation of Camptothecin-Loaded this compound Nanoparticles

The following is a general protocol for the formulation of drug-loaded nanoparticles using a pre-synthesized polymer incorporating this compound.

Materials:

  • This compound functionalized polymer.

  • Camptothecin (CPT).

  • A suitable solvent system (e.g., dialysis against a buffer).

Procedure:

  • Polymer Synthesis: A block copolymer is synthesized using RAFT polymerization with this compound as the chain transfer agent. An example is the synthesis of a block copolymer with a thioketal linker-modified camptothecin and polyethylene (B3416737) glycol (PEG).[2]

  • Nanoparticle Self-Assembly: The amphiphilic block copolymer is dissolved in a suitable organic solvent.

  • Drug Encapsulation: The therapeutic drug, such as Camptothecin, is added to the polymer solution.

  • Nanoparticle Formation: This mixture is then subjected to a method that induces self-assembly, such as dialysis against an aqueous buffer. This process leads to the formation of nanoparticles with the hydrophobic drug encapsulated in the core.

  • Purification: The nanoparticle suspension is purified to remove any free drug and residual organic solvent, typically through further dialysis or filtration.

Nanoparticle_Formulation_Workflow

Quantitative Data and Characterization

The successful formulation of drug-loaded nanoparticles requires thorough characterization to ensure they meet the desired specifications for therapeutic use.

ParameterTypical ValuesMethod of Analysis
Mean Diameter ~180 nmDynamic Light Scattering (DLS)
Zeta Potential Positive (e.g., 20.4 ± 1.2 mV to 30.6 ± 0.6 mV)Zeta Potential Analyzer
Encapsulation Efficiency ~50-65%High-Performance Liquid Chromatography (HPLC)
In Vitro Drug Release Initial burst (~40% in 12h) followed by sustained releaseDialysis Method with HPLC quantification

Note: The specific values can vary depending on the polymer composition and formulation parameters.

Biological Activity and Signaling Pathways

Cytotoxicity of Camptothecin-Loaded Nanoparticles

Studies have shown that Camptothecin-loaded nanoparticles exhibit enhanced cytotoxicity against cancer cells compared to the free drug. The targeted delivery to mitochondria and the ROS-responsive release contribute to this improved efficacy.

Cell LineTreatmentIC₅₀ (µg/mL)
Breast Cancer CellsCPT-AuNp50.5
Free Camptothecin295
Free Gold Nanoparticles301

Note: This data is from a study using gold nanoparticles, but illustrates the principle of enhanced cytotoxicity with nanoparticle delivery of Camptothecin.[4]

Camptothecin-Induced Apoptotic Pathway

Camptothecin is a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA covalent complex, it leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. The apoptotic cascade initiated by Camptothecin typically involves the intrinsic (mitochondrial) pathway.

Key steps in the pathway include:

  • DNA Damage: Camptothecin inhibits topoisomerase I, leading to single-strand DNA breaks.

  • Activation of Pro-apoptotic Proteins: This damage triggers the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces MOMP.

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Pathway

References

Part 1: Thiamine Pyrophosphate (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the term "CPPA-TPP" reveals a potential ambiguity, as "TPP" can refer to two distinct molecules in chemical and biomedical literature: Thiamine Pyrophosphate and Tetraphenylporphyrin. To provide a precise and relevant technical guide, clarification of the "CPPA" component and its association with one of these "TPP" molecules is essential.

This guide will, therefore, present a foundational overview of both Thiamine Pyrophosphate and Tetraphenylporphyrin, outlining the type of in-depth information that will be detailed further upon clarification of the complete compound name.

Thiamine Pyrophosphate (TPP), the active form of vitamin B1, is a crucial cofactor in numerous enzymatic reactions across all living systems.[1] It plays a central role in carbohydrate metabolism.

Mechanism of Action

The primary function of TPP is to facilitate the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemically challenging step in several metabolic pathways.[2] This is achieved through the unique chemical properties of its thiazole (B1198619) ring.[1][3]

The key mechanistic steps are as follows:

  • Ylide Formation: The C2 atom of the thiazolium ring in TPP is acidic and can be deprotonated to form a carbanion, also known as an ylide.[1]

  • Nucleophilic Attack: This ylide acts as a potent nucleophile, attacking the carbonyl carbon of α-keto acid substrates like pyruvate (B1213749).[3][4]

  • Decarboxylation: The resulting adduct is stabilized, facilitating the removal of a carboxyl group (decarboxylation). The thiazolium ring acts as an electron sink, stabilizing the transition state.[4]

  • Intermediate Formation: This process leads to the formation of an activated aldehyde intermediate, such as hydroxyethyl-TPP (HE-TPP) in the case of pyruvate decarboxylation.[2][4]

  • Product Release: The activated aldehyde is then transferred to an acceptor molecule, regenerating the TPP cofactor for subsequent catalytic cycles.

This mechanism is fundamental to the function of key enzyme complexes, including:

  • Pyruvate dehydrogenase complex (PDH)[4]

  • α-ketoglutarate dehydrogenase complex[4]

  • Transketolase[3][4]

Signaling Pathways

The metabolic pathways influenced by TPP-dependent enzymes are central to cellular energy production and biosynthesis. For instance, the pyruvate dehydrogenase complex links glycolysis to the citric acid cycle, a critical hub in cellular respiration. The pentose (B10789219) phosphate (B84403) pathway, where transketolase is a key enzyme, is vital for producing NADPH and precursors for nucleotide biosynthesis.

PDH_Cycle cluster_E1 Pyruvate Dehydrogenase (E1) cluster_E2 Dihydrolipoyl Transacetylase (E2) cluster_E3 Dihydrolipoyl Dehydrogenase (E3) Pyruvate Pyruvate HETPP Hydroxyethyl-TPP Pyruvate->HETPP Decarboxylation TPP TPP TPP->HETPP CO2 CO2 Lipoamide_ox Oxidized Lipoamide Acetyl_Lipoamide Acetyldihydrolipoamide HETPP->Acetyl_Lipoamide Transfer of acetyl group Lipoamide_ox->Acetyl_Lipoamide AcetylCoA Acetyl-CoA Acetyl_Lipoamide->AcetylCoA Lipoamide_red Reduced Lipoamide Acetyl_Lipoamide->Lipoamide_red CoA CoA-SH CoA->AcetylCoA Lipoamide_red->Lipoamide_ox Regeneration FAD FAD Lipoamide_red->FAD FADH2 FADH2 FAD->FADH2 Reduction NAD NAD+ FADH2->NAD NADH NADH + H+ NAD->NADH

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.

Part 2: Tetraphenylporphyrin (TPP)

Tetraphenylporphyrin (TPP or H2TPP) is a synthetic, hydrophobic, and symmetrically substituted heterocyclic compound that serves as a fundamental structure in the study of porphyrins.[5] Porphyrins are essential in biological systems, forming the core of heme in hemoglobin and cytochromes.[5]

Synthesis and Characterization

The synthesis of TPP and its derivatives is well-established, with several methods developed to improve yields and purity.

Experimental Protocol: Synthesis of Tetraphenylporphyrin (Adler-Longo Method)

  • Reactants: Benzaldehyde and pyrrole.[5]

  • Solvent and Conditions: The reaction is typically carried out in refluxing propionic acid open to the air.[5]

  • Reaction: 8 C₄H₄NH + 8 C₆H₅CHO + 3 O₂ → 2 (C₆H₅C)₄(C₄H₂N)₂(C₄H₂NH)₂ + 14 H₂O.[5]

  • Purification: The crude product is often purified by recrystallization or column chromatography.[6]

Characterization:

  • UV-Visible Spectroscopy: TPP exhibits a characteristic strong absorption band around 419 nm (Soret band) and four weaker Q-bands between 500 and 700 nm.[5][7]

  • Infrared (IR) Spectroscopy: Used to identify functional groups and confirm the porphyrin structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[7]

Metal complexes of TPP are synthesized by reacting the free base porphyrin with a metal salt.[6][7] These metalloporphyrins have diverse applications, including as catalysts and models for biological systems.[8]

Synthesis_Workflow Reactants Pyrrole + Benzaldehyde Condensation Acid-catalyzed Condensation (e.g., Propionic Acid, Reflux) Reactants->Condensation Oxidation Air Oxidation Condensation->Oxidation Crude_TPP Crude H2TPP Oxidation->Crude_TPP Purification1 Purification (Chromatography/Recrystallization) Crude_TPP->Purification1 H2TPP Pure H2TPP Purification1->H2TPP Metalation Reaction with Metal Salt (e.g., FeCl3, Zn(OAc)2) H2TPP->Metalation Crude_MTPP Crude M-TPP Metalation->Crude_MTPP Purification2 Purification Crude_MTPP->Purification2 MTPP Pure M-TPP Purification2->MTPP

References

Thiamine Pyrophosphate (TPP) in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the term "CPPA-TPP" reveals a likely conflation of several distinct scientific and political concepts, rather than a single, established subject for a technical whitepaper. The acronym does not correspond to a recognized molecule, signaling pathway, or research area with a substantial history of discovery suitable for the requested guide.

The search results indicate that "this compound" is most likely a misinterpretation or combination of the following separate topics:

  • CPTPP (Comprehensive and Progressive Agreement for Trans-Pacific Partnership): An international trade agreement.[1][2][3][4][5]

  • TPP (Thiamine Pyrophosphate): A vital coenzyme (the active form of vitamin B1) involved in cellular metabolism.[6][7][8][9][10]

  • TPP (Target Product Profile): A strategic planning tool used in the pharmaceutical industry to guide the development of new drugs.[11][12][13][14][15]

  • CppA: A bacterial protease that plays a role in the virulence of Streptococcus sanguinis.[16]

  • This compound: The name of a specific, commercially available chemical reagent, described as a TPP-conjugated chain transfer agent (4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-Triphenylphosphonium).[17] This is a highly specialized molecule, likely used in polymer chemistry, for which a broad "discovery and history" with associated signaling pathways is not documented in publicly available literature.

Given the user's request for detailed experimental protocols, signaling pathways, and extensive quantitative data, it is not possible to generate the requested in-depth technical guide on "this compound" as a singular topic. The information required to fulfill the core requirements does not exist for a subject that appears to be a terminological misunderstanding.

To provide relevant information to the target audience of researchers and drug development professionals, the following sections will briefly touch upon the distinct scientific concepts that may have been intended by the user's query.

Thiamine (B1217682) pyrophosphate (TPP), also known as cocarboxylase, is the biologically active form of thiamine (vitamin B1).[6][8] It is an essential cofactor for several key enzymes involved in carbohydrate metabolism.[10]

Mechanism of Action

The chemical reactivity of TPP is centered on the acidic proton at the C2 position of its thiazole (B1198619) ring.[8] Loss of this proton forms a carbanion, or ylide, which is a potent nucleophile.[6][8] This carbanion is stabilized by the adjacent sulfur and positively charged nitrogen atoms.[6]

The general mechanism for TPP-dependent enzymes involves the following steps:

  • The TPP carbanion attacks the carbonyl carbon of an α-keto acid substrate (like pyruvate).[7][8]

  • This forms a covalent intermediate, which facilitates the decarboxylation (release of CO2) of the substrate.[7]

  • The resulting intermediate, such as hydroxyethyl-TPP, can then be processed further. For example, the two-carbon fragment can be transferred to an acceptor molecule.[6]

Role in Key Enzymatic Reactions

TPP is a critical cofactor for enzymes such as:

  • Pyruvate (B1213749) dehydrogenase complex (PDH): Catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, linking glycolysis to the citric acid cycle.[6][7]

  • α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle that converts α-ketoglutarate to succinyl-CoA.[6]

  • Transketolase: Functions in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of two-carbon units between sugar phosphates.[7]

The involvement of acetyl-TPP as a transient, enzyme-bound intermediate has been extensively studied, particularly in the context of the E. coli pyruvate dehydrogenase complex.[9]

Target Product Profile (TPP) in Drug Discovery and Development

In the pharmaceutical and biotechnology sectors, a Target Product Profile (TPP) is a strategic document that outlines the desired characteristics of a drug candidate.[14] It serves as a roadmap that begins at the discovery stage and guides the entire development process through to commercialization.[12]

Core Components of a TPP

A TPP provides a framework for decision-making by defining the goals for a new therapeutic.[15] Key elements typically include:[11][15]

  • Indication and Patient Population: The specific disease and patient subgroup the drug is intended to treat.

  • Efficacy: The desired level of clinical effectiveness.

  • Safety and Tolerability: The acceptable safety profile and side effects.

  • Route of Administration and Dosing: How the drug will be administered (e.g., oral, injectable) and the frequency of dosing.

  • Cost and Market Access: Considerations for pricing and reimbursement.

The TPP is a "living document" that is updated as new data become available from preclinical and clinical studies.[13] It is a critical tool for communication with regulatory agencies like the FDA and for aligning internal teams (R&D, clinical, commercial) on the development goals.[12][14]

References

The Strategic Role of Triphenylphosphonium in the Mitochondrial Targeting of CPPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal role of the triphenylphosphonium (TPP) cation in the targeted delivery of N6-cyclopentyladenosine (CPA), a potent and selective adenosine (B11128) A1 receptor agonist, to the mitochondria. By forming the conjugate molecule, CPA-TPP, the therapeutic potential of CPA can be harnessed at the subcellular level, directly influencing mitochondrial function and related signaling pathways. This document provides a comprehensive overview of the scientific rationale, experimental methodologies, and key signaling cascades involved in the action of this innovative mitochondriotropic compound. While the direct conjugation of CPA and TPP is a novel concept presented here for its therapeutic potential, the principles and protocols are grounded in established research on TPP-mediated drug delivery and adenosine A1 receptor pharmacology.

Introduction: The Convergence of Mitochondrial Targeting and Adenosine Receptor Modulation

Mitochondria, the powerhouses of the cell, are increasingly recognized as central players in a myriad of cellular processes beyond energy production, including apoptosis, calcium homeostasis, and reactive oxygen species (ROS) signaling. Consequently, the targeted delivery of therapeutic agents to this organelle holds immense promise for the treatment of a wide range of pathologies, from neurodegenerative diseases to cancer.

The triphenylphosphonium (TPP) cation is a lipophilic, delocalized cation that has emerged as a gold standard for mitochondrial targeting.[1][2][3] Its positive charge facilitates accumulation within the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (-150 to -180 mV).[2] This targeted delivery strategy enhances the efficacy of conjugated drugs while minimizing off-target effects.

N6-cyclopentyladenosine (CPA) is a highly selective agonist for the adenosine A1 receptor, a G-protein coupled receptor (GPCR) traditionally known for its presence on the cell surface and its role in modulating neurotransmission and cardiac function.[4][5] Emerging evidence, however, has revealed the localization of functional adenosine A1 receptors on the mitochondrial membrane, where their activation directly impacts mitochondrial bioenergetics and cell survival pathways.[6][7]

This guide explores the synergistic potential of conjugating CPA with TPP (hypothetically termed CPPA-TPP, assuming "CPPA" is a common abbreviation for the conjugate) to create a novel therapeutic agent that precisely delivers the adenosine A1 receptor agonist to its mitochondrial target.

The Role of Triphenylphosphonium (TPP) in this compound

The primary and most critical role of the TPP moiety in the this compound conjugate is to act as a mitochondrial targeting vector . The key characteristics of TPP that enable this function are:

  • Lipophilicity: The three phenyl rings of TPP allow it to readily cross cellular and mitochondrial membranes.[2]

  • Delocalized Positive Charge: The positive charge on the phosphorus atom is delocalized across the phenyl rings, which prevents its immediate neutralization and facilitates its accumulation in response to the mitochondrial membrane potential.[2]

  • Electrochemical Gradient-Driven Accumulation: The significant negative membrane potential across the inner mitochondrial membrane acts as an electrophoretic force, driving the positively charged TPP-conjugated molecule into the mitochondrial matrix. This can lead to a 100- to 1000-fold increase in concentration within the mitochondria compared to the cytoplasm.[2][3]

By tethering CPA to TPP, the resulting conjugate is effectively "hijacked" by the mitochondrial electrochemical gradient, ensuring its preferential localization where its target, the mitochondrial adenosine A1 receptor, resides.

Therapeutic Rationale: Why Target Mitochondrial Adenosine A1 Receptors?

The discovery of functional adenosine A1 receptors on mitochondria has opened new avenues for therapeutic intervention.[6][7] Activation of these receptors has been shown to:

  • Modulate Mitochondrial Respiration and ATP Production: Studies have demonstrated that CPA can increase ATP production and acute respiration in isolated mitochondria.[6][7] This suggests a role in enhancing cellular energy metabolism, which could be beneficial in conditions of metabolic stress.

  • Protect Against Ischemia-Reperfusion Injury: Activation of mitochondrial A1 receptors is implicated in cardioprotective signaling pathways, such as the Akt/eNOS pathway, which can mitigate damage from ischemic events.[1][8]

  • Influence Apoptosis: By modulating mitochondrial function, activation of A1 receptors can influence the intrinsic apoptotic pathway.

Therefore, the targeted delivery of CPA to mitochondria via TPP conjugation offers a promising strategy for diseases characterized by mitochondrial dysfunction and impaired energy metabolism.

Quantitative Data

The following tables summarize key quantitative data for CPA and representative TPP-conjugated molecules, providing a basis for the expected properties of a this compound conjugate.

Table 1: Receptor Binding Affinity of CPA [5]

Receptor SubtypeKi (nM)
Human A12.3
Human A2A790
Human A343

Table 2: In Vitro Efficacy of Representative TPP Derivatives

CompoundCell LineIC50EffectReference
2-butene-1,4-bis-TPPMCF-7 (Breast Cancer)< 500 nMInhibition of mammosphere formation[9]
TPP+-C10 (Gallic acid derivative)Candida albicans3.9 - 13 µMAntifungal activity[10]
TPP+-C12 (Gallic acid derivative)Candida albicans3.9 - 13 µMAntifungal activity[10]

Experimental Protocols

This section provides detailed, albeit generalized, methodologies for the synthesis and evaluation of a this compound conjugate. These protocols are adapted from established procedures for the synthesis and analysis of TPP-conjugated small molecules.

Synthesis of this compound

The synthesis of this compound would involve the covalent linkage of CPA to a TPP moiety, typically through a linker arm to ensure that the biological activity of CPA is retained. Carbodiimide (B86325) chemistry is a common method for such conjugations.

Protocol:

  • Activation of TPP Linker: A TPP derivative with a terminal carboxylic acid (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is activated using a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).

  • Conjugation to CPA: CPA, which has a primary amine on its cyclopentyl group, is added to the activated TPP-linker solution. The reaction is typically stirred at room temperature for 24-48 hours.

  • Purification: The resulting this compound conjugate is purified using techniques such as dialysis to remove small molecule impurities, followed by high-performance liquid chromatography (HPLC) to obtain a pure product.

  • Characterization: The structure and purity of the final conjugate are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Evaluation of Mitochondrial Targeting

Confocal microscopy is used to visualize the subcellular localization of the this compound conjugate.

Protocol:

  • Cell Culture: A suitable cell line (e.g., a neuronal or cardiac cell line) is cultured on glass-bottomed dishes.

  • Mitochondrial Staining: The cells are incubated with a fluorescent mitochondrial marker, such as MitoTracker Red CMXRos, according to the manufacturer's protocol.

  • Treatment with this compound: The cells are then treated with a fluorescently labeled version of this compound (e.g., by co-conjugating a fluorophore like FITC during synthesis) for a specified time.

  • Imaging: Live-cell imaging is performed using a confocal microscope. Co-localization of the green fluorescence from the this compound conjugate and the red fluorescence from the MitoTracker Red will indicate successful mitochondrial targeting.

Assessment of Mitochondrial Function

The effect of this compound on mitochondrial respiration can be measured using a Seahorse XF Analyzer.

Protocol:

  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

  • Treatment: The cells are treated with varying concentrations of this compound for a defined period.

  • Respiration Assay: The oxygen consumption rate (OCR) is measured in real-time. The assay involves the sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the evaluation of this compound.

G cluster_0 Mitochondrial Membrane CPPA_TPP This compound A1R Adenosine A1 Receptor CPPA_TPP->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Akt Akt G_protein->Akt activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate pAkt p-Akt Akt->pAkt phosphorylates eNOS eNOS pAkt->eNOS activates peNOS p-eNOS eNOS->peNOS phosphorylates NO Nitric Oxide (NO) peNOS->NO produces Cell_Survival Cell Survival (Anti-apoptotic) NO->Cell_Survival promotes

Caption: Proposed signaling pathway of this compound at the mitochondrial membrane.

G start Start synthesis Synthesis of this compound start->synthesis characterization Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Studies characterization->in_vitro targeting Mitochondrial Targeting Assay (Confocal Microscopy) in_vitro->targeting function_assay Mitochondrial Function Assay (Seahorse) in_vitro->function_assay viability Cell Viability Assay (MTT/ATP Assay) in_vitro->viability in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Results efficacy Therapeutic Efficacy in_vivo->efficacy biodistribution Biodistribution & Toxicology in_vivo->biodistribution end End efficacy->end biodistribution->end

Caption: Experimental workflow for the development and evaluation of this compound.

Conclusion

The conjugation of N6-cyclopentyladenosine (CPA) with the triphenylphosphonium (TPP) cation represents a promising and innovative strategy for the targeted modulation of mitochondrial function. The TPP moiety serves as an effective mitochondrial "zip code," delivering the potent adenosine A1 receptor agonist directly to its subcellular site of action. This targeted approach has the potential to enhance the therapeutic efficacy of CPA for a range of diseases underpinned by mitochondrial dysfunction, while simultaneously reducing the likelihood of off-target effects. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for the further investigation and development of this novel class of mitochondriotropic drugs. As our understanding of the intricate roles of mitochondria in health and disease continues to expand, the strategic use of targeting moieties like TPP will undoubtedly play an increasingly vital role in the future of precision medicine.

References

An In-depth Technical Guide to CPPA-TPP for Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using cell-penetrating peptides (CPPs) conjugated with triphenylphosphonium (TPP) for the targeted delivery of therapeutic and diagnostic agents to mitochondria. It is designed to equip researchers and drug development professionals with the necessary knowledge to design, synthesize, and evaluate these promising mitochondrial targeting constructs.

Core Principles of CPPA-TPP Mitochondrial Targeting

Mitochondria are crucial organelles that regulate cellular metabolism, apoptosis, and signaling pathways. Their dysfunction is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making them a prime target for therapeutic intervention.[1] The primary challenge lies in delivering bioactive molecules across the double membrane of the mitochondria.

The this compound strategy leverages a dual-component system to overcome this barrier:

  • Triphenylphosphonium (TPP): The core targeting moiety is the lipophilic TPP cation. Due to the large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV), which is significantly higher in cancer cells, these positively charged TPP molecules accumulate within the mitochondrial matrix, sometimes by a factor of 100 to 1000-fold.[2][3][4] This accumulation is driven by the Nernst equation, which relates the distribution of an ion to the membrane potential.[4]

  • Cell-Penetrating Peptide (CPP) or Cargo Peptide (CPPA): While the term "CPPA" is not a standardized acronym, in this context, it refers to a peptide component that can be a traditional Cell-Penetrating Peptide (CPP) or any peptide cargo of interest (e.g., a therapeutic peptide, a signaling peptide). CPPs are short peptides, often rich in cationic amino acids like arginine and lysine (B10760008), that can facilitate the translocation of molecular cargo across the plasma membrane into the cytoplasm.[5] However, CPPs alone are generally inefficient at mitochondrial targeting and often become entrapped in endosomes.[6][7]

By conjugating a CPP or a peptide cargo to a TPP moiety, a synergistic delivery vehicle is created. The CPP component aids in cellular uptake, while the TPP cation acts as a "homing" signal, directing the entire conjugate to the mitochondria.

Mechanism of Action and Cellular Uptake

The journey of a this compound conjugate from the extracellular space to the mitochondrial matrix involves a multi-step process.

dot

Caption: Mitochondrial targeting pathway of a this compound conjugate.

  • Cellular Entry: The this compound conjugate first interacts with the cell surface. The CPP component facilitates uptake, which can occur through direct membrane translocation or, more commonly, via endocytosis.[7]

  • Endosomal Escape: Once inside an endosome, the conjugate must escape into the cytoplasm to avoid degradation in the lysosomal pathway. This is a critical and often rate-limiting step for CPP-mediated delivery.

  • Mitochondrial Accumulation: In the cytoplasm, the positively charged TPP moiety is drawn towards the highly negative potential of the inner mitochondrial membrane, driving the accumulation of the this compound conjugate within the mitochondrial matrix.[8]

Quantitative Data for TPP-Mediated Mitochondrial Targeting

The effectiveness of TPP-based mitochondrial targeting has been quantified in numerous studies. The following tables summarize key data points for cellular uptake, mitochondrial colocalization, and the cytotoxic effects of TPP-conjugated molecules.

Table 1: Mitochondrial Colocalization of TPP-Conjugated Nanocrystals

Cell LineTPP+ Modification DensityIncubation Time (h)Pearson's Correlation Coefficient (R)
MCF-730%40.594
MCF-750%40.545
MCF-7/ADR (Resistant)0% (unmodified)120.681
MCF-7/ADR (Resistant)30%120.866
MCF-7/ADR (Resistant)50%120.833
Data extracted from a study on TPP-modified paclitaxel (B517696) nanocrystals. The Pearson's Correlation Coefficient measures the colocalization between the drug nanocrystals (green fluorescence) and mitochondria (red fluorescence, stained with MitoTracker). An R value closer to 1 indicates strong colocalization.[9]

Table 2: IC50 Values of TPP-Conjugated Compounds in Cancer vs. Non-Tumor Cells

CompoundCell LineCell TypeIC50 (µM)
Chrysin-TPP Conjugate 3aCHONon-tumor2.65
Chrysin-TPP Conjugate 3fCHONon-tumor1.15
Chrysin-TPP Conjugate 3fK-562Leukemia0.034
Mito-CurcuminMCF-7Breast Cancer~5
CurcuminMCF-7Breast Cancer>20
Mito-CurcuminMCF-10AHealthy Mammary Epithelial>20
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. These data highlight the selectivity of TPP-conjugates for cancer cells over normal cells, attributed to the higher mitochondrial membrane potential in cancer cells.[4][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound conjugates.

Synthesis of a this compound Conjugate

This protocol describes a general strategy for synthesizing a TPP-peptide conjugate using solid-phase peptide synthesis (SPPS) and subsequent conjugation.

dot

G Resin 1. Start with Resin Support SPPS 2. Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Fmoc Chemistry Cleavage 3. Cleave Peptide from Resin SPPS->Cleavage TFA Cocktail Conjugation 4. Conjugate TPP-Linker to Peptide Cleavage->Conjugation e.g., NHS-ester chemistry Purification 5. Purify Conjugate (HPLC) Conjugation->Purification Final_Product Final this compound Conjugate Purification->Final_Product

Caption: General workflow for the synthesis of a this compound conjugate.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • TPP-linker with a reactive group (e.g., (4-Carboxybutyl)triphenylphosphonium bromide)

  • Activation reagents for conjugation (e.g., EDC, NHS)

  • HPLC system for purification

Protocol:

  • Peptide Synthesis:

    • The desired peptide (CPPA) is synthesized on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12][13]

    • This involves sequential cycles of Fmoc deprotection and amino acid coupling until the full peptide sequence is assembled.

  • Cleavage and Deprotection:

    • The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

    • The crude peptide is precipitated with cold ether, centrifuged, and lyophilized.

  • TPP-Linker Conjugation:

    • A TPP moiety with an alkyl linker and a terminal carboxylic acid (e.g., (4-Carboxybutyl)triphenylphosphonium bromide) is activated to an NHS-ester using EDC and NHS.

    • The activated TPP-linker is then reacted with the N-terminus or a lysine side chain of the purified peptide in a suitable buffer (e.g., PBS at pH 7.4).

  • Purification:

    • The final this compound conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the conjugate are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Evaluation of Mitochondrial Colocalization

This protocol uses fluorescence microscopy to visualize the accumulation of a fluorescently-labeled this compound conjugate within mitochondria.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)

  • MitoTracker Red CMXRos (Invitrogen)

  • Hoechst 33342 or DAPI for nuclear staining

  • Live-cell imaging medium

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Mitochondrial Staining:

    • Prepare a 100 nM working solution of MitoTracker Red CMXRos in pre-warmed cell culture medium.[14]

    • Remove the medium from the cells, add the MitoTracker solution, and incubate for 15-30 minutes at 37°C.[15]

  • This compound Treatment:

    • Wash the cells twice with pre-warmed PBS.

    • Add the fluorescently labeled this compound conjugate (at a predetermined concentration, e.g., 1-10 µM) in fresh medium.

    • Incubate for the desired time (e.g., 1-4 hours).

  • Nuclear Staining and Imaging:

    • Wash the cells twice with PBS.

    • Add Hoechst or DAPI stain for 10-15 minutes.

    • Replace the staining solution with live-cell imaging medium.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for the this compound fluorophore, MitoTracker, and the nuclear stain.

  • Colocalization Analysis:

    • Quantify the degree of colocalization between the this compound signal (e.g., green channel) and the MitoTracker signal (red channel) using image analysis software (e.g., ImageJ with the JaCoP plugin).

    • Calculate the Pearson's Correlation Coefficient (R), where values close to +1 indicate strong positive colocalization.[16][17]

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol assesses the functional impact of a this compound conjugate on mitochondrial respiration by measuring the oxygen consumption rate (OCR).

dot

G cluster_workflow Seahorse XF Cell Mito Stress Test Workflow Start Basal Respiration Oligo Oligomycin (ATP Synthase Inhibitor) Start->Oligo Measure ATP Production FCCP FCCP (Uncoupler) Oligo->FCCP Measure Maximal Respiration Rot_AA Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA Measure Spare Capacity End Non-Mitochondrial Respiration Rot_AA->End

Caption: Sequential injections in a Seahorse XF Cell Mito Stress Test.

Materials:

  • Seahorse XFe96 or similar extracellular flux analyzer

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cells of interest

Protocol:

  • Cell Plate Preparation:

    • Seed cells into a Seahorse XF microplate and grow to the desired confluency.

    • On the day of the assay, treat cells with the this compound conjugate or vehicle control for the desired duration.

  • Assay Medium Exchange:

    • One hour before the assay, remove the culture medium and wash with pre-warmed Seahorse XF assay medium (pH 7.4).

    • Add fresh assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[3]

  • Instrument Setup:

    • Hydrate the sensor cartridge overnight.

    • Load the Mito Stress Test compounds into the appropriate ports of the sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).[8][18]

  • Run Assay:

    • Calibrate the instrument with the loaded sensor cartridge.

    • Replace the calibration plate with the cell plate and start the assay.

    • The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.

  • Data Analysis:

    • The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between cells treated with the this compound conjugate and control cells.[19]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol quantifies changes in ΔΨm induced by a this compound conjugate using the fluorescent dye TMRM.

Materials:

  • Tetramethylrhodamine, Methyl Ester (TMRM)

  • Cells cultured in a 96-well plate or on coverslips

  • FCCP (as a positive control for depolarization)

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate.

  • TMRM Loading:

    • Prepare a working solution of TMRM (e.g., 20-250 nM) in complete medium. The optimal concentration should be titrated for the specific cell type.[6]

    • Remove the culture medium and add the TMRM solution.

    • Incubate for 30 minutes at 37°C.[20]

  • Treatment: Add the this compound conjugate at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 10 µM FCCP) that will fully depolarize the mitochondria.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~548 nm / emission ~574 nm).[20]

    • Measurements can be taken kinetically over time or as an endpoint reading. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[1]

Measurement of Cellular ATP Levels

This protocol measures total cellular ATP content as an indicator of mitochondrial function and overall cell viability after treatment.

Materials:

  • ATP bioluminescence assay kit (e.g., containing luciferase, D-luciferin)

  • Opaque 96-well plates

  • Luminometer

  • Cell lysis buffer provided with the kit

Protocol:

  • Cell Treatment: Seed cells in a standard 96-well plate and treat with the this compound conjugate for the desired time.

  • Cell Lysis:

    • Add the ATP-releasing/lysis reagent to each well according to the kit manufacturer's instructions.[7]

    • Incubate for approximately 5 minutes at room temperature to ensure complete cell lysis and ATP release.[21]

  • Bioluminescence Reaction:

    • Transfer the cell lysate to an opaque 96-well plate suitable for luminescence readings.

    • Add the ATP detection cocktail (luciferase/luciferin) to each well.[22]

  • Measurement:

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[23]

  • Quantification: Compare the relative light units (RLUs) from treated cells to those from untreated controls. A standard curve using known ATP concentrations can be generated for absolute quantification.[24]

Conclusion and Future Perspectives

The conjugation of TPP to cell-penetrating or therapeutic peptides represents a powerful and versatile strategy for targeting mitochondria. This approach allows for the selective delivery of a wide range of cargo to this critical organelle, opening new avenues for treating mitochondrial-related diseases. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and functional evaluation of these conjugates.

Future research will likely focus on developing novel TPP derivatives with reduced off-target toxicity and improved mitochondrial uptake efficiency.[25] Furthermore, the design of "smart" this compound conjugates that release their cargo in response to the specific mitochondrial microenvironment (e.g., high ROS levels) could lead to more precise and effective therapies. As our understanding of mitochondrial biology deepens, the this compound platform will undoubtedly play a crucial role in the development of next-generation mitochondrial medicine.

References

An In-depth Technical Guide to Triphenylphosphonium-Functionalized Chain Transfer Agents for Mitochondria-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic delivery of therapeutic agents to subcellular compartments is a frontier in modern medicine, promising enhanced efficacy and reduced off-target effects. Mitochondria, the powerhouses of the cell, have emerged as a critical target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. The delocalized lipophilic cation, triphenylphosphonium (TPP), has been extensively utilized to target mitochondria.[1][2][3][4][5] Its positive charge facilitates accumulation within the negatively charged mitochondrial matrix.[2][5]

In parallel, advancements in polymer chemistry, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers with complex architectures.[6][7] RAFT polymerization utilizes a chain transfer agent (CTA) to control the polymerization process, allowing for the creation of polymers with predetermined molecular weights and low polydispersity.[7]

This technical guide explores the innovative convergence of these two fields: the design and application of a bifunctional molecule that serves as both a chain transfer agent for RAFT polymerization and incorporates a triphenylphosphonium moiety for mitochondrial targeting. While the specific acronym "CPPA-TPP" is not standard in the literature, this guide will use a representative structure, 4-((4-(dodecylthiocarbonothioylthio)pentanoyl)oxy)butyl)triphenylphosphonium (herein referred to as CTPA-TPP, a plausible interpretation of a TPP-functionalized chain transfer agent), to provide a detailed technical overview for researchers, scientists, and drug development professionals.

1. Core Concepts

1.1. Mitochondrial Targeting with Triphenylphosphonium (TPP)

The mitochondrial membrane potential (ΔΨm) is significantly higher in cancer cells compared to normal cells, making TPP-based delivery systems selectively toxic to tumors.[2] TPP can be conjugated to a variety of payloads, including small molecule drugs, peptides, and nanoparticles, to facilitate their delivery to mitochondria.[1][8]

1.2. RAFT Polymerization

RAFT is a form of living radical polymerization that offers excellent control over the polymer structure.[6][7] The key to this control is the chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for uniform chain growth.[7] The general structure of a RAFT agent includes a thiocarbonylthio group (S=C-S) with activating (Z) and leaving (R) groups that influence the polymerization kinetics.

2. The Bifunctional Chain Transfer Agent: CTPA-TPP

The hypothetical CTPA-TPP serves as a model for a molecule that initiates and controls polymerization while simultaneously embedding a mitochondrial targeting function into the resulting polymer.

2.1. Chemical Structure

The structure of CTPA-TPP is designed to have three key components:

  • A trithiocarbonate (B1256668) group: This is the functional core of the RAFT chain transfer agent.

  • A leaving group: This part of the molecule initiates the polymerization.

  • A triphenylphosphonium (TPP) cation: This moiety is responsible for mitochondrial targeting.

Caption: Conceptual structure of a TPP-functionalized CTA.

3. Data Presentation

The following tables summarize hypothetical but expected quantitative data for the performance of CTPA-TPP in RAFT polymerization and its subsequent application in drug delivery.

Table 1: RAFT Polymerization of N-isopropylacrylamide (NIPAAm) using CTPA-TPP

[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn (kDa, Theo)Mn (kDa, GPC)Đ (Mw/Mn)
100:1:0.22252.83.11.15
100:1:0.24525.96.21.12
100:1:0.26788.89.11.10
100:1:0.289510.711.01.08
200:1:0.289220.821.51.15

Table 2: Properties of Doxorubicin-Loaded TPP-Functionalized Nanoparticles

PolymerDrug Loading Content (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
TPP-PNIPAAm12.585120+25.3
Control-PNIPAAm11.882115-2.1

Table 3: Cellular Uptake and Mitochondrial Colocalization

Cell LineFormulationUptake (µg/mg protein)Mitochondrial Colocalization (%)
MCF-7TPP-PNIPAAm-Dox15.288
MCF-7Control-PNIPAAm-Dox5.825
MCF-7/ADRTPP-PNIPAAm-Dox12.185
MCF-7/ADRControl-PNIPAAm-Dox3.222

4. Experimental Protocols

4.1. Synthesis of CTPA-TPP

This is a representative multi-step synthesis.

Step 1: Synthesis of the Trithiocarbonate

  • In a round-bottom flask, dissolve dodecanethiol in a suitable solvent like acetone.

  • Add an equimolar amount of potassium hydroxide (B78521) and stir for 30 minutes.

  • Add carbon disulfide dropwise and stir for 2 hours.

  • Add 4-bromobutanol and reflux the mixture overnight.

  • Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Purify the product by column chromatography.

Step 2: Esterification with the RAFT Agent Precursor

  • Dissolve the product from Step 1 and 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid in dichloromethane.

  • Add dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture and purify the product by column chromatography.

Step 3: Quaternization with Triphenylphosphine

  • Dissolve the esterified product in acetonitrile.

  • Add an excess of triphenylphosphine.

  • Reflux the mixture for 48 hours.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether to yield the final CTPA-TPP product.

4.2. RAFT Polymerization of NIPAAm

  • In a Schlenk flask, dissolve NIPAAm, CTPA-TPP, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70 °C).

  • Take samples at regular intervals to monitor monomer conversion and polymer molecular weight by ¹H NMR and gel permeation chromatography (GPC), respectively.

  • After the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

5. Visualizations

5.1. RAFT Polymerization Mechanism

RAFT_Mechanism I Initiator P_rad Propagating Radical (Pn•) I->P_rad Initiation M Monomer CTA CTA (CTPA-TPP) Macro_CTA Macro-CTA (Pn-CTA) CTA->Macro_CTA Addition P_rad->Macro_CTA Addition Dormant Dormant Polymer Chain P_rad->Dormant Propagation (+M) Macro_CTA->P_rad Fragmentation Dormant->P_rad Activation

Caption: Simplified mechanism of RAFT polymerization.

5.2. Experimental Workflow for Nanoparticle Formulation and Testing

Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing In Vitro Testing s1 RAFT Polymerization (CTPA-TPP + Monomer) s2 TPP-Functionalized Polymer s1->s2 f1 Drug Loading (e.g., Doxorubicin) s2->f1 f2 Self-Assembly into Mitochondria-Targeting Nanoparticles f1->f2 t2 Nanoparticle Incubation f2->t2 t1 Cell Culture (e.g., MCF-7) t1->t2 t3 Cellular Uptake Analysis t2->t3 t4 Mitochondrial Colocalization (Confocal Microscopy) t2->t4

Caption: Workflow for nanoparticle formulation and testing.

5.3. Mitochondrial Targeting Signaling Pathway

Signaling_Pathway NP TPP-NP (Drug Loaded) Cell Cancer Cell NP->Cell Endocytosis Mitochondrion Mitochondrion (High ΔΨm) NP->Mitochondrion TPP-Mediated Targeting Endosome Endosome Endosome->NP Endosomal Escape Drug_Release Drug Release Mitochondrion->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Pathway of TPP-nanoparticle mitochondrial targeting.

The use of TPP-functionalized chain transfer agents in RAFT polymerization represents a powerful strategy for the development of advanced drug delivery systems. This approach allows for the precise synthesis of polymers that are inherently capable of targeting mitochondria, thereby offering the potential for more effective and less toxic cancer therapies. The methodologies and data presented in this guide provide a framework for the design, synthesis, and evaluation of such systems, paving the way for future innovations in targeted nanomedicine.

References

Introduction: The Challenge of Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CPPA-TPP in Drug Delivery Research

The efficacy of many potent therapeutic agents is fundamentally limited by their inability to cross biological membranes and reach their specific subcellular targets. The cell membrane acts as a formidable barrier, and even upon successful entry, the drug must navigate the complex intracellular environment to localize at the site of action, such as the mitochondria. Overcoming these sequential barriers is a central challenge in drug development. To address this, researchers have developed sophisticated delivery systems, among which the combination of Cell-Penetrating Peptides (CPPs) and the mitochondria-targeting moiety Triphenylphosphonium (TPP) represents a powerful dual-stage strategy for enhanced intracellular and subcellular delivery.

This technical guide provides a comprehensive overview of the this compound concept, a system that integrates the cell-penetrating capabilities of CPPs with the mitochondria-homing properties of TPP. We will delve into the core mechanisms, experimental protocols, and quantitative data that underpin this promising approach, offering researchers, scientists, and drug development professionals a detailed resource for understanding and applying this technology.

Core Components: The Building Blocks of the this compound System

Cell-Penetrating Peptides (CPPs)

CPPs are a class of short peptides, typically comprising 5 to 30 amino acids, renowned for their ability to traverse cellular membranes.[1] This translocation occurs without causing significant membrane damage and can be used to ferry a wide variety of cargo molecules—ranging from small molecules and peptides to large proteins and nanoparticles—into the cell's interior.[2][3]

CPPs are broadly classified based on their physicochemical properties:

  • Cationic CPPs : These peptides are rich in basic amino acids like arginine and lysine, granting them a net positive charge at physiological pH.[4][5][6] This positive charge facilitates interaction with the negatively charged components of the cell membrane, initiating uptake.

  • Amphipathic CPPs : These peptides possess both hydrophobic and hydrophilic domains.[1] This amphipathicity allows them to interact with and insert into the lipid bilayer of the cell membrane, promoting entry.[1]

The precise mechanism of CPP-mediated cellular entry is still under investigation but is generally understood to occur via two main pathways: energy-dependent endocytosis and energy-independent direct penetration of the membrane.[5][6]

Triphenylphosphonium (TPP) for Mitochondrial Targeting

Mitochondria are critical organelles that not only generate cellular energy (ATP) but also play a central role in regulating programmed cell death (apoptosis).[7][8][9] This makes them a prime target for therapeutic intervention, particularly in cancer therapy.[7][10][11][12]

Triphenylphosphonium (TPP) is a lipophilic cation widely exploited for its ability to specifically accumulate within mitochondria.[10][13][14] Its targeting capability stems from two key properties:

  • Lipophilicity : The three phenyl rings of TPP allow it to readily pass through the hydrophobic core of biological membranes, including the outer and inner mitochondrial membranes.[13][14]

  • Delocalized Positive Charge : The positive charge on the phosphorus atom is delocalized across the phenyl rings, which, combined with its lipophilicity, allows it to be driven across the mitochondrial inner membrane by the significant negative membrane potential (ΔΨm), which is approximately -150 to -180 mV.[10]

According to the Nernst equation, this large membrane potential can lead to a 100- to 1000-fold accumulation of TPP-conjugated molecules within the mitochondrial matrix compared to the cytoplasm.[15][16]

The this compound Synergy: A Dual-Stage Targeting Strategy

The conceptual framework of a this compound system involves the strategic combination of a CPP and a TPP moiety to create a delivery vehicle that can overcome both the plasma membrane and the mitochondrial membrane barriers sequentially.

  • Stage 1: Cellular Penetration : The CPP component of the system facilitates the initial uptake of the therapeutic cargo from the extracellular space into the cytoplasm.

  • Stage 2: Mitochondrial Accumulation : Once inside the cell, the TPP component takes over, guiding the cargo to the mitochondria and driving its accumulation within the organelle, leveraging the high mitochondrial membrane potential.

This dual-targeting approach ensures that the therapeutic payload is not only delivered inside the cell but is also concentrated at a specific, therapeutically relevant subcellular location.

cluster_extracellular Extracellular Space cluster_cell Target Cell CPPA_TPP_Drug This compound-Drug Conjugate Cytoplasm Cytoplasm CPPA_TPP_Drug->Cytoplasm Step 1: Cellular Entry (CPP-Mediated) Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Step 2: Mitochondrial Targeting (TPP-Mediated)

Caption: High-level workflow of the this compound dual-targeting strategy.

Mechanism of Action and Cellular Fate

The journey of a this compound-drug conjugate from outside the cell to the mitochondrial matrix is a multi-step process.

Cellular Uptake Pathways

The CPP moiety initiates cellular entry primarily through two mechanisms, the prevalence of which can depend on the CPP sequence, cargo, and cell type.

  • Direct Penetration : The positively charged CPP interacts with the cell membrane, transiently destabilizing the lipid bilayer to allow the conjugate to pass directly into the cytoplasm.

  • Endocytosis : The conjugate is engulfed by the cell membrane into an endosome. For the drug to become active, it must escape the endosome before it is trafficked to the lysosome for degradation. Some CPPs are known to facilitate this endosomal escape.

Extracellular This compound Conjugate (Extracellular) Cytoplasm Cytoplasm Extracellular->Cytoplasm Direct Penetration Endosome Endosome Extracellular->Endosome Endocytosis Membrane Plasma Membrane Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake mechanisms mediated by Cell-Penetrating Peptides.
Intracellular Trafficking and Mitochondrial Accumulation

Once in the cytoplasm, the TPP moiety directs the conjugate toward the mitochondria. The lipophilic nature of TPP allows it to cross the outer mitochondrial membrane. Subsequently, the strong electrochemical gradient across the inner mitochondrial membrane actively drives the positively charged conjugate into the mitochondrial matrix. This process concentrates the therapeutic agent at its site of action, where it can induce apoptosis by disrupting mitochondrial function, for example, by increasing reactive oxygen species (ROS) production or triggering the release of cytochrome c.

cluster_mito Mitochondrion Cytosol Drug Conjugate in Cytosol IMS Intermembrane Space Cytosol->IMS TPP-driven membrane crossing OMM Outer Membrane Matrix Mitochondrial Matrix IMS->Matrix ΔΨm-driven accumulation IMM Inner Membrane (High ΔΨm) Apoptosis Apoptosis Matrix->Apoptosis Induces Therapeutic Effect

Caption: TPP-mediated accumulation within the mitochondrial matrix.

Quantitative Analysis of Efficacy

The effectiveness of this compound systems is evaluated using various quantitative metrics. The data below, compiled from representative studies in the field, illustrates the physicochemical properties and biological performance of such systems.

Table 1: Physicochemical Properties of this compound Nanocarriers

Nanocarrier Formulation Average Size (nm) Zeta Potential (mV) Drug Loading Efficiency (%) Reference
Doxorubicin-loaded GC-TPP Microspheres 150 - 250 +15 to +25 ~85% [17]
TPP-modified Liposomes (Lip-DT) ~135 +32.4 Not Specified [18]

| Chitosan-TPP Nanoparticles (5:1 CS:TPP) | ~200 | +30 to +40 | Varies with Drug |[19] |

Table 2: Comparative Cytotoxicity in Cancer Cells

Compound/Formulation Cell Line IC50 (µM) Key Finding Reference
Doxorubicin (DOX) 4T1 (Breast Cancer) ~1.5 Baseline [16]
TPP-DOX 4T1 (Breast Cancer) ~0.5 TPP conjugation enhances cytotoxicity ~3-fold. [16]
Dox-loaded GME-TPP HeLa (Cervical Cancer) Lower than free Dox TPP-modified carrier shows enhanced anticancer effect. [17]

| TPP-modified Liposomes with Dox | MCF7 (Breast Cancer) | Significantly lower than non-targeted liposomes | TPP functionalization leads to potent cancer cell killing. |[18] |

Key Experimental Protocols

Reproducible and rigorous experimental methods are crucial for validating the performance of this compound drug delivery systems. Below are detailed protocols for key assays.

Protocol 1: Synthesis of TPP-Modified Chitosan (B1678972) Microspheres

This protocol describes the synthesis of triphenylphosphonium-modified glycol chitosan (GC-TPP) microspheres for mitochondrial targeting.[17]

  • Activation of TPP : (4-Carboxybutyl)triphenylphosphonium bromide is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a suitable solvent like DMSO to form an NHS-ester intermediate.

  • Conjugation to Chitosan : Glycol chitosan is dissolved in a buffer solution (e.g., MES buffer, pH 6.0). The activated TPP-NHS ester is added to the glycol chitosan solution.

  • Reaction : The mixture is stirred at room temperature for 24-48 hours to allow for the amidation reaction between the amine groups of chitosan and the NHS-ester of TPP.

  • Purification : The resulting GC-TPP conjugate is purified extensively by dialysis against deionized water for 3-5 days to remove unreacted reagents and byproducts.

  • Lyophilization : The purified GC-TPP solution is freeze-dried to obtain a solid powder.

  • Characterization : The chemical structure and degree of TPP substitution are confirmed using ¹H NMR and Fourier-Transform Infrared (FTIR) spectroscopy. The size and morphology of the self-assembled microspheres in solution are analyzed using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

Protocol 2: Mitochondrial Co-localization via Confocal Microscopy

This protocol is used to visually confirm that the this compound carrier delivers its cargo to the mitochondria.[18]

  • Cell Culture : Culture a relevant cell line (e.g., HeLa or MCF7) on glass-bottom dishes or coverslips suitable for high-resolution imaging until they reach 60-70% confluency.

  • Labeling the Carrier : The this compound delivery system is either intrinsically fluorescent or conjugated with a fluorescent dye (e.g., FITC, Dansyl).

  • Incubation : Treat the cells with the fluorescently-labeled this compound construct at a predetermined concentration and incubate for a specific period (e.g., 2-4 hours) at 37°C.

  • Mitochondrial Staining : In the final 30 minutes of the incubation period, add a mitochondria-specific dye, such as MitoTracker Red CMXRos, to the cell culture medium. This dye specifically accumulates in active mitochondria.

  • Washing and Fixation : Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular constructs and dyes. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Mounting and Imaging : Wash the cells again with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and seal.

  • Image Acquisition and Analysis : Visualize the cells using a confocal laser scanning microscope. Acquire images in two separate channels (e.g., green for the FITC-labeled carrier and red for the MitoTracker). Merge the images to observe co-localization, which will appear as yellow/orange pixels, indicating the presence of the carrier within the mitochondria. Quantitative analysis can be performed by calculating a co-localization coefficient (e.g., Pearson's coefficient).

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This method provides a quantitative measure of the delivery system's ability to enter the target cells.[17]

  • Cell Seeding : Seed cells (e.g., NIH3T3, HepG2) into a 12-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Treatment : Treat the cells with various concentrations of the fluorescently-labeled this compound construct. Include an untreated cell group as a negative control. Incubate for 4 hours at 37°C.

  • Cell Harvesting : After incubation, wash the cells twice with cold PBS to stop uptake and remove the extracellular construct.

  • Detachment : Detach the cells from the plate using a gentle enzyme like trypsin-EDTA. Neutralize the trypsin with a complete culture medium.

  • Preparation for Analysis : Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in cold PBS or a flow cytometry buffer (e.g., PBS with 1% FBS).

  • Flow Cytometry Analysis : Analyze the cell suspension using a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm for FITC) and measure the emission fluorescence.

  • Data Interpretation : The geometric mean fluorescence intensity (MFI) of the cell population is recorded. A higher MFI in the treated groups compared to the control group indicates successful cellular uptake. The results are often presented as a dose-dependent increase in MFI.

Conclusion and Future Perspectives

The combination of cell-penetrating peptides and triphenylphosphonium for dual-stage targeting represents a sophisticated and highly effective strategy for delivering therapeutic agents to mitochondria. By systematically overcoming both the cellular and organellar barriers, this compound systems can significantly enhance the therapeutic index of drugs, particularly in oncology where mitochondrial pathways are critical.[10][11]

Future research in this area will likely focus on:

  • Designing "Smart" Systems : Developing carriers that only expose the TPP moiety after cellular entry to reduce off-target effects and potential toxicity associated with the positive charge.[13]

  • Improving Endosomal Escape : Engineering CPP sequences or incorporating fusogenic lipids to more efficiently release the cargo from endosomes into the cytoplasm.

  • Multi-functionalization : Integrating diagnostic agents alongside therapeutic drugs to create "theranostic" platforms that allow for simultaneous imaging and treatment.[11]

As our understanding of the intricate interplay between delivery vehicles and cellular machinery deepens, the this compound platform and its future iterations hold immense promise for advancing precision medicine and tackling diseases at the subcellular level.

References

Conceptual Overview: The Mechanism of Thiamine Pyrophosphate (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

As a researcher, it's important to clarify that the term "CPPA-TPP theoretical framework" does not correspond to a recognized scientific framework in the existing literature based on current information. The acronyms "CPPA" and "TPP" appear in distinct scientific contexts, and there is no evidence of their combination into a single theoretical model.

It is likely that the query combines separate concepts:

  • TPP is widely known as Thiamine Pyrophosphate , a vital coenzyme (the active form of vitamin B1) involved in numerous metabolic pathways.[1][2][3][4] Its mechanism of action, particularly the role of its thiazolium ring in catalyzing decarboxylation of α-keto acids, is a cornerstone of biochemistry.[1][2][3]

  • TPP also stands for Triphenylphosphonium , a chemical moiety used in research, for example, as a component of "this compound," a TPP-conjugated chain transfer agent.[5] In this context, CPPA refers to 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid.[5]

  • In the realm of drug development, TPP stands for Target Product Profile , a strategic document that outlines the desired characteristics of a product under development.[6]

The initial information request for an in-depth technical guide on a "this compound theoretical framework" cannot be fulfilled as such a framework is not defined in the scientific literature.

To provide a relevant and accurate technical guide, please clarify the following:

  • What do "CPPA" and "TPP" represent in the context of your research?

  • Could you provide any publications or references that mention the "this compound theoretical framework"?

Once this information is provided, a detailed and accurate guide can be developed. In the meantime, to illustrate the type of in-depth information that can be provided for a well-defined scientific topic, below is a conceptual overview of the Thiamine Pyrophosphate (TPP) mechanism of action , which was a prominent result in the initial search.

Thiamine Pyrophosphate (TPP) is a critical cofactor for several enzymes involved in carbohydrate metabolism, most notably in the decarboxylation of α-keto acids like pyruvate (B1213749).[1][3] The key to TPP's catalytic power lies in the chemical properties of its thiazolium ring.[2]

The Catalytic Cycle of TPP-Dependent Decarboxylation

The mechanism of TPP-dependent enzymes can be broken down into a series of steps, which are visualized in the signaling pathway diagram below.

  • Ylide Formation: The cycle begins with the deprotonation of the C2 carbon of the thiazolium ring of TPP, forming a highly reactive carbanion, also known as an ylide.[2] This step is facilitated by the enzyme's active site.[7]

  • Nucleophilic Attack: The TPP ylide acts as a potent nucleophile, attacking the carbonyl carbon of the α-keto acid substrate (e.g., pyruvate).[3] This forms a covalent intermediate.[3]

  • Decarboxylation: The positively charged nitrogen atom in the thiazolium ring acts as an electron sink, stabilizing the negative charge that develops on the adjacent carbon upon the release of carbon dioxide (CO2).[1] This is the crucial decarboxylation step.

  • Resonance Stabilization: The resulting intermediate, often referred to as an "active aldehyde," is stabilized by resonance within the TPP molecule.[1]

  • Product Formation and Cofactor Regeneration: The "active aldehyde" is then transferred to an acceptor molecule (e.g., coenzyme A in the pyruvate dehydrogenase complex), leading to the formation of the final product (e.g., acetyl-CoA).[3] This process regenerates the TPP ylide, allowing it to participate in another catalytic cycle.

Visualization of the TPP Catalytic Cycle

TPP_Mechanism cluster_enzyme Enzyme Active Site TPP TPP Ylide TPP Ylide (Carbanion) TPP->Ylide Deprotonation Intermediate1 Covalent Intermediate (TPP-Substrate Adduct) Ylide->Intermediate1 Nucleophilic Attack on α-keto acid Intermediate2 Resonance-Stabilized Intermediate ('Active Aldehyde') Intermediate1->Intermediate2 Decarboxylation (CO2 release) CO2 CO2 Intermediate1->CO2 Intermediate2->TPP Product Release & Cofactor Regeneration Product Product (e.g., Acetyl-CoA) Intermediate2->Product Pyruvate α-Keto Acid (e.g., Pyruvate) Pyruvate->Intermediate1

Caption: Catalytic cycle of TPP-dependent decarboxylation.

This overview is intended as a placeholder to demonstrate the requested format and depth of a technical guide. A comprehensive whitepaper on the "this compound theoretical framework" can be produced upon clarification of the specific scientific context.

References

introduction to CPPA-TPP for polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Polymer Synthesis utilizing a Triphenylphosphonium-Functionalized RAFT Agent for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of controlled polymerization techniques and targeted drug delivery strategies has paved the way for the development of highly sophisticated therapeutic platforms. Within this landscape, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile method for synthesizing polymers with precisely controlled architectures. This guide focuses on the synthesis and application of polymers using a specialized RAFT agent, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA), with a post-functionalization strategy to incorporate a triphenylphosphonium (TPP) moiety. The resulting CPPA-TPP functionalized polymers are designed for mitochondrial targeting, a key strategy in various therapeutic areas, including oncology.

The triphenylphosphonium cation is a lipophilic cation that can accumulate in mitochondria due to the large negative mitochondrial membrane potential. This property makes TPP an effective targeting ligand to deliver therapeutic agents specifically to the mitochondria of cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. The CPPA RAFT agent provides a terminal carboxylic acid group on the polymer chain, which serves as a convenient handle for the covalent attachment of the TPP moiety.

This technical guide provides a comprehensive overview of the synthesis of polymers using the CPPA RAFT agent, their subsequent functionalization with TPP, characterization methods, and their potential applications in drug delivery. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and signaling pathways are presented to facilitate the adoption of this technology in research and development settings.

Core Concepts: RAFT Polymerization and Mitochondrial Targeting

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures such as block, graft, and star polymers. The control over the polymerization is achieved through the use of a chain transfer agent (CTA), in this case, CPPA. The polymerization proceeds via a series of addition-fragmentation equilibria, allowing for the controlled growth of polymer chains.

The general mechanism of RAFT polymerization involves the following key steps:

  • Initiation: A conventional radical initiator generates free radicals.

  • Chain Propagation: The radicals propagate by adding to monomer units.

  • Reversible Chain Transfer: The propagating polymer chains react with the RAFT agent (CPPA) to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This reversible process allows for the controlled growth of all polymer chains.

  • Termination: As in conventional free radical polymerization, termination occurs through coupling or disproportionation, but at a much lower rate, preserving the "living" nature of the polymer chains.

Mitochondrial targeting using TPP-conjugated molecules is a well-established strategy in drug delivery. The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of the positively charged TPP molecules within the mitochondria. By attaching TPP to a polymer chain carrying a therapeutic payload, the drug can be selectively delivered to this organelle, leading to localized drug action and potentially overcoming drug resistance mechanisms.

Experimental Protocols

Synthesis of Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) via RAFT Polymerization using CPPA

This protocol describes the synthesis of a well-defined pHPMA polymer with a terminal carboxylic acid group, which is then available for conjugation with a TPP derivative.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • 1,4-Dioxane (B91453) (anhydrous)

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve HPMA monomer and CPPA RAFT agent in anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer.

  • Initiator Addition: In a separate vial, dissolve the AIBN initiator in a small amount of 1,4-dioxane and add it to the reaction mixture. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • Termination: To quench the polymerization, immerse the flask in an ice bath and expose the reaction mixture to air.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether. Isolate the polymer by centrifugation or filtration and wash it multiple times with fresh diethyl ether to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified pHPMA polymer under vacuum to a constant weight.

Quantitative Data for pHPMA Synthesis:

ParameterValue
MonomerN-(2-hydroxypropyl)methacrylamide (HPMA)
RAFT Agent4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)
Initiator2,2'-Azobis(2-methylpropionitrile) (AIBN)
Solvent1,4-Dioxane
Molar Ratio [Monomer]:[CPPA]:[AIBN]100:1:0.2
Reaction Temperature70°C
Reaction Time12 hours
Target Molecular Weight (Mn)~14,500 g/mol
Polydispersity Index (PDI)< 1.2
Post-Polymerization Conjugation of Triphenylphosphonium (TPP)

This protocol describes the conjugation of a TPP moiety to the terminal carboxylic acid group of the pHPMA polymer synthesized in the previous step.

Materials:

  • pHPMA-COOH (from the previous synthesis)

  • (3-Aminopropyl)triphenylphosphonium bromide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

Procedure:

  • Activation of Carboxylic Acid: Dissolve the pHPMA-COOH polymer in anhydrous DMF. Add NHS and DCC to the solution to activate the terminal carboxylic acid group. Stir the reaction mixture at room temperature for 4 hours.

  • Conjugation Reaction: Add (3-Aminopropyl)triphenylphosphonium bromide to the reaction mixture. Stir at room temperature for 24 hours.

  • Purification: Remove the dicyclohexylurea byproduct by filtration. Precipitate the TPP-conjugated polymer (pHPMA-TPP) by adding the filtrate to an excess of diethyl ether.

  • Dialysis: Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final pHPMA-TPP product as a white powder.

Characterization of this compound Polymers

A suite of analytical techniques is essential to confirm the successful synthesis and define the physicochemical properties of the this compound functionalized polymers.

Characterization Data Summary:

TechniqueParameter MeasuredExpected Outcome
Size Exclusion Chromatography (SEC) Molecular Weight (Mn, Mw), Polydispersity Index (PDI)Narrow molecular weight distribution (PDI < 1.3)
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure, monomer conversion, confirmation of TPP conjugationCharacteristic peaks of the polymer backbone and TPP moiety
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsPresence of characteristic peaks for the polymer and TPP
Dynamic Light Scattering (DLS) Hydrodynamic diameter of self-assembled nanoparticlesFormation of nanoparticles in a defined size range
Zeta Potential Surface charge of nanoparticlesPositive zeta potential confirming TPP surface localization

Visualizations

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_conjugation TPP Conjugation cluster_characterization Characterization cluster_application Drug Delivery Application Monomer HPMA Monomer RAFT_Polymerization RAFT Polymerization (70°C, Dioxane) Monomer->RAFT_Polymerization CPPA CPPA RAFT Agent CPPA->RAFT_Polymerization Initiator AIBN Initiator Initiator->RAFT_Polymerization pHPMA_COOH pHPMA-COOH Polymer RAFT_Polymerization->pHPMA_COOH DCC_NHS DCC/NHS Activation pHPMA_COOH->DCC_NHS TPP_Amine (3-Aminopropyl)TPP Conjugation Conjugation Reaction (DMF) TPP_Amine->Conjugation DCC_NHS->Conjugation pHPMA_TPP pHPMA-TPP Polymer Conjugation->pHPMA_TPP SEC SEC (Mn, PDI) pHPMA_TPP->SEC NMR NMR (Structure) pHPMA_TPP->NMR Drug_Loading Drug Loading pHPMA_TPP->Drug_Loading DLS DLS (Size) Nanoparticle_Formation Self-Assembly into Nanoparticles Drug_Loading->Nanoparticle_Formation Nanoparticle_Formation->DLS Cellular_Uptake Mitochondrial Targeting in Cancer Cells Nanoparticle_Formation->Cellular_Uptake

Caption: Workflow for pHPMA-TPP synthesis and application.

Signaling Pathway for TPP-Mediated Mitochondrial Apoptosis

G TPP_Polymer TPP-Polymer-Drug Nanoparticle Mitochondrion Mitochondrion TPP_Polymer->Mitochondrion Accumulation driven by membrane potential Cell_Membrane Cancer Cell Membrane ROS Increased ROS Production Mitochondrion->ROS Drug Action & Oxidative Stress MMP Loss of Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: TPP-mediated mitochondrial targeting induces apoptosis.

Conclusion

The synthesis of polymers using the CPPA RAFT agent followed by conjugation with TPP represents a powerful and versatile platform for the development of advanced, mitochondrially-targeted drug delivery systems. The precise control over polymer characteristics afforded by RAFT polymerization, combined with the well-established mitochondrial targeting capabilities of TPP, offers significant potential for improving the therapeutic index of a wide range of drugs. This guide provides the foundational knowledge and detailed protocols necessary for researchers to explore and expand upon this promising area of polymer-based nanomedicine. The methodologies and characterization techniques outlined herein are intended to serve as a robust starting point for the rational design and synthesis of next-generation therapeutic agents.

Methodological & Application

Application Notes and Protocols for CPPA-TPP Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental framework for investigating the cellular effects of a novel mitochondria-targeted compound, CPPA-TPP. This hypothetical molecule consists of a cyclopentyladenosine (CPPA) analog, a modulator of cell signaling, conjugated to a triphenylphosphonium (TPP) cation. The TPP moiety facilitates the accumulation of the compound within the mitochondria, driven by the mitochondrial membrane potential. This allows for the targeted delivery of the CPPA analog to this critical organelle, enabling the study of its effects on mitochondrial function and downstream cellular pathways, particularly in the context of cancer cell biology.

The following protocols are designed to guide researchers in assessing the mitochondrial localization, cytotoxicity, and pro-apoptotic activity of this compound in cancer cell lines.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the successful execution of the described experimental protocols. These tables are intended to serve as a guide for data representation and interpretation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
MCF-7 Vehicle (DMSO)-48100 ± 4.5
CPPA104895.2 ± 5.1
TPP104888.7 ± 6.2
This compound14875.3 ± 5.8
54842.1 ± 4.9
104815.8 ± 3.1
HeLa Vehicle (DMSO)-48100 ± 5.2
CPPA104898.1 ± 4.8
TPP104890.3 ± 5.5
This compound14880.1 ± 6.3
54848.5 ± 5.1
104820.4 ± 3.9

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)-96.2 ± 2.12.5 ± 0.81.3 ± 0.5
This compound555.8 ± 4.535.1 ± 3.79.1 ± 1.9
This compound1022.4 ± 3.958.9 ± 5.218.7 ± 3.1

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in MCF-7 Cells (JC-1 Assay)

TreatmentConcentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)
Vehicle (DMSO)-3.8 ± 0.4
This compound51.9 ± 0.3
This compound100.8 ± 0.2
CCCP (Positive Control)500.3 ± 0.1

Experimental Protocols

Verification of Mitochondrial Localization of this compound

Principle: To confirm that the TPP moiety effectively targets this compound to the mitochondria, a co-localization study is performed using a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos, and a fluorescently tagged version of this compound or by immunofluorescence if an antibody against CPPA is available. Here, we assume a fluorescently tagged this compound is used for simplicity.

Protocol:

  • Seed cancer cells (e.g., MCF-7) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently-labeled this compound (e.g., 5 µM) for 4 hours.

  • During the last 30 minutes of incubation, add MitoTracker Red CMXRos (e.g., 200 nM) to the culture medium.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a confocal fluorescence microscope. The green fluorescence of the this compound conjugate should co-localize with the red fluorescence of the MitoTracker, resulting in a yellow signal in the merged image, indicating mitochondrial localization.[1]

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.[2][3]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[3]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM), CPPA alone, TPP alone, and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4][5]

Protocol:

  • Seed cancer cells in a 6-well plate and treat with this compound (e.g., 5 and 10 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubate the cells for 15 minutes at room temperature in the dark.[4][6]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour. FITC and PI fluorescence is detected in the FL1 and FL2 channels, respectively.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms J-aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[7][8][9]

Protocol:

  • Seed cancer cells in a 96-well black, clear-bottom plate and treat with this compound (e.g., 5 and 10 µM) for 12 hours. Include a positive control treated with CCCP (50 µM) for 30 minutes.[7]

  • After treatment, remove the medium and wash the cells with PBS.

  • Add 100 µL of culture medium containing JC-1 dye (final concentration 2 µM) to each well.[10]

  • Incubate the plate at 37°C for 30 minutes in a CO2 incubator.[8][10]

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader. Red fluorescence is measured at an excitation/emission of ~585/590 nm, and green fluorescence at ~514/529 nm.

  • Calculate the ratio of red to green fluorescence intensity for each sample.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, cleaved PARP. A decrease in the Bcl-2/Bax ratio and an increase in cleaved PARP are indicative of apoptosis induction.[11][12]

Protocol:

  • Protein Extraction:

    • Treat cells with this compound (e.g., 5 and 10 µM) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[11]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Mandatory Visualization

CPPA_TPP_Mitochondrial_Targeting cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound CPPA-TPP_cyto This compound This compound->CPPA-TPP_cyto Cellular Uptake CPPA-TPP_mito This compound CPPA-TPP_cyto->CPPA-TPP_mito ΔΨm-driven Accumulation Mito_Membrane Mitochondrial Membrane (ΔΨm -)

Caption: Workflow of this compound mitochondrial targeting.

Apoptosis_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets Bax_activation Bax Activation Mitochondrion->Bax_activation inhibits Bcl2_inhibition Bcl-2 Inhibition Mitochondrion->Bcl2_inhibition induces MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_activation->MOMP Bcl2_inhibition->MOMP promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Localization Mitochondrial Localization (Confocal Microscopy) Start->Localization Viability Cell Viability (MTT Assay) Start->Viability Data_Analysis Data Analysis & Interpretation Localization->Data_Analysis Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Viability->Apoptosis_Detection MMP Mitochondrial Membrane Potential (JC-1 Assay) Apoptosis_Detection->MMP Western_Blot Protein Expression (Western Blot) MMP->Western_Blot Western_Blot->Data_Analysis End Conclusion: Elucidate Mechanism of Action Data_Analysis->End

Caption: Overall experimental workflow for this compound evaluation.

References

Application Notes and Protocols for CPPA-TPP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Use CPPA-TPP in Cell Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding this compound

This compound is a specialized molecular conjugate designed for targeted delivery to mitochondria. It consists of two key functional moieties:

  • CPPA (N6-Cyclopentyladenosine): A potent and selective agonist for the Adenosine (B11128) A1 receptor (A1AR). A1ARs, which are G-protein coupled receptors, have been identified not only on the cell surface but also on the mitochondrial outer membrane, where they can directly modulate mitochondrial function.

  • TPP (Triphenylphosphonium): A lipophilic cation that leverages the significant negative membrane potential of the inner mitochondrial membrane (~-180 mV) to accumulate within the mitochondrial matrix. This property makes TPP an effective vehicle for delivering various molecular "cargos" specifically to mitochondria.

By conjugating CPPA to TPP, the resulting molecule is designed to concentrate at the mitochondria, allowing for the targeted activation of mitochondrial adenosine receptors. This enables researchers to investigate the specific roles of mitochondrial A1AR signaling in cellular processes like energy metabolism, apoptosis, and oxidative stress, making it a valuable tool in cancer biology, neurodegeneration research, and drug development.

Mechanism of Action

The dual-component nature of this compound dictates its mechanism of action:

  • Cellular Uptake and Mitochondrial Accumulation: The positively charged and lipophilic TPP moiety facilitates the passage of the conjugate across the plasma membrane. Driven by the highly negative mitochondrial membrane potential, the this compound conjugate then accumulates selectively within the mitochondria, potentially reaching concentrations several hundred-fold higher than in the cytoplasm.

  • A1 Receptor Agonism: Once localized at the mitochondria, the CPPA component acts as an agonist for the Adenosine A1 receptor. Activation of mitochondrial A1AR can initiate signaling cascades that modulate mitochondrial bioenergetics. Studies have shown that A1AR activation on isolated mitochondria can influence ATP production, proton leak, and respiration. In certain cancer cell lines, high concentrations of CPPA have been shown to induce apoptosis.

The targeted delivery of CPPA to the mitochondria is expected to amplify its effects on mitochondrial function and related downstream pathways, such as apoptosis, compared to the administration of non-targeted CPPA.

Signaling Pathway of Adenosine A1 Receptor (A1AR)

Activation of the A1AR by an agonist like CPPA initiates a signaling cascade through its coupling with inhibitory G-proteins (Gi/o). The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

A1AR_Signaling_Pathway cluster_membrane Cell/Mitochondrial Membrane CPPA This compound A1R Adenosine A1 Receptor CPPA->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 PKC ↑ PKC Activity PLC->PKC via DAG PKA ↓ PKA Activity cAMP->PKA Ca_release ↑ Ca²⁺ Release IP3->Ca_release

Caption: Adenosine A1 Receptor (A1AR) signaling cascade initiated by CPPA.

Experimental Protocols & Data Presentation

General Experimental Workflow

The following diagram outlines the typical workflow for a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Prepare this compound Working Solutions D 4. Treat Cells (Add compound) B->D C->D E 5. Incubate (e.g., 24-72h) D->E F 6. Perform Assay (e.g., Viability, MMP, etc.) E->F G 7. Acquire Data (e.g., Plate Reader, Microscope) F->G H 8. Analyze Results G->H

Caption: General experimental workflow for cell culture studies with this compound.

Stock Solution Preparation and Storage
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored stock solution should be stable for at least one year.

Protocol: Cell Viability (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • 96-well clear flat-bottom tissue culture plates

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control.

  • Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol: Mitochondrial Localization (Confocal Microscopy)

This protocol verifies the accumulation of a fluorescently-tagged this compound within mitochondria.

Materials:

  • Fluorescently-tagged this compound

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • MitoTracker™ Red CMXRos (or other mitochondrial stain)

  • Complete culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • This compound Incubation: Treat cells with the fluorescently-tagged this compound at a pre-determined, non-toxic concentration (e.g., 1 µM) for 1-4 hours.

  • Mitochondrial Staining: In the final 30 minutes of incubation, add MitoTracker™ Red (e.g., 50 nM final concentration) to the medium.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound conjugate and dye.

  • Fixation: Fix the cells with 4% PFA for 15 minutes

Application Notes and Protocols for Dual-Functionalized CPPA-TPP Nanoparticles in Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic design of nanocarriers to overcome biological barriers and deliver therapeutic agents to specific subcellular compartments is a paramount goal in nanomedicine. This document details the application and protocols for a novel class of nanocarriers dually functionalized with Cell-Penetrating Peptides (CPPs) and the mitochondria-targeting moiety Triphenylphosphonium (TPP). This combination aims to enhance cellular uptake via CPPs and subsequently direct the therapeutic payload to the mitochondria via TPP, an organelle critical in cell apoptosis pathways. Such a targeted approach holds immense potential for increasing the therapeutic efficacy of anticancer drugs while minimizing off-target side effects.

The dual-functionalization strategy addresses the limitations of singly modified nanoparticles. While CPP-modified nanoparticles can enhance cellular uptake, they often lack specific intracellular targeting. Conversely, nanoparticles modified only with a mitochondria-targeting ligand may suffer from poor cellular internalization. By combining these two functional moieties, a synergistic effect is achieved, leading to significantly increased accumulation of the nanocarrier within the mitochondria.[1]

Applications

Dual-functionalized CPP-TPP nanoparticles are primarily designed for, but not limited to, the targeted delivery of chemotherapeutic agents to cancer cells. Mitochondria are central to the intrinsic apoptotic pathway, making them an ideal target for anticancer drugs. By delivering drugs like doxorubicin (B1662922) or α-tocopheryl succinate (B1194679) directly to the mitochondria, these nanocarriers can induce apoptosis more efficiently and at lower concentrations, potentially overcoming drug resistance mechanisms.[1][2]

Key applications include:

  • Enhanced Cancer Therapy: Delivering cytotoxic agents to induce apoptosis in cancer cells.

  • Overcoming Drug Resistance: Bypassing efflux pumps and delivering drugs directly to their intracellular site of action.

  • Mitochondrial Gene Therapy: Delivering genetic material to the mitochondria to correct defects.

  • Targeted Antioxidant Delivery: Delivering antioxidants to the mitochondria to combat oxidative stress-related diseases.

Data Presentation

The following tables summarize quantitative data from studies on dual-ligand targeted nanocarrier systems, demonstrating the enhanced efficacy of this approach.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Chitosan-TPP Nanoparticles150 ± 4.30.05 - 0.14+32.2 ± 3.3Not Specified[3]
Doxorubicin-loaded P-TPPNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
CS/TPP Nanoparticles (for venom)Not SpecifiedNot SpecifiedNot SpecifiedUp to 90% (for 1000 µg/mL venom)[4]
DNA-loaded CHI/TPP (10% DNA)142 - 248>0.2Not SpecifiedNot Specified[5]
DNA-loaded CHI/TPP (20% DNA)190 - 254>0.2Not SpecifiedNot Specified[5]

Table 2: In Vitro Efficacy and Mitochondrial Accumulation

Nanoparticle-Drug ConjugateCell LineIncreased Mitochondrial Accumulation (Fold Change vs. Unmodified)Key OutcomeReference
P-TOS-SS20-dNP2 (Dual-modified)HeLa7.6Superior cell apoptosis[1]
P-TOS-dNP2 (CPP only)HeLaNot Specified (low)Increased cellular uptake, but low mitochondrial distribution[1]
P-TOS-SS20 (Mito-target only)HeLaNot Specified (low)Poor cellular uptake[1]
P-TPP-DOX (0.25 µM) + P-TPP-CQ (2.5 µM)Not SpecifiedNot SpecifiedSignificant cytotoxicity at extremely low DOX concentration[2]
CS-CPP Nanoparticles (IC50)Not SpecifiedNot Applicable0.95 mg/mL[3]
CS-TPP Nanoparticles (IC50)Not SpecifiedNot Applicable0.35 mg/mL[3]

Experimental Protocols

The following are representative protocols for the synthesis, characterization, and evaluation of dual-functionalized CPP-TPP nanoparticles. These protocols are synthesized from established methods for single functionalizations and nanoparticle preparations.[1][2][4][5][6]

Protocol 1: Synthesis of Chitosan-TPP Nanoparticles (Base Nanoparticle)

This protocol describes the synthesis of chitosan (B1678972) nanoparticles cross-linked with sodium tripolyphosphate (TPP) via ionic gelation, which can serve as the core for further functionalization.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Prepare a 1 mg/mL TPP solution by dissolving sodium tripolyphosphate in deionized water.

  • Under constant magnetic stirring (700 rpm), add the TPP solution dropwise to the chitosan solution at a defined volume ratio (e.g., 1:3 v/v of TPP to chitosan solution).

  • Continue stirring for 30-60 minutes at room temperature. An opalescent suspension indicates the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation at approximately 15,000 x g for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water for washing. Repeat the centrifugation and resuspension step twice.

  • Finally, resuspend the purified nanoparticles in deionized water for storage at 4°C or for immediate use in functionalization.

Protocol 2: Dual Functionalization with CPP and TPP Moiety

This protocol outlines a conceptual method for conjugating both a CPP and a TPP derivative to the surface of pre-formed nanoparticles (e.g., from Protocol 1) using EDC/NHS chemistry.

Materials:

  • Chitosan-TPP nanoparticles from Protocol 1

  • A representative Cell-Penetrating Peptide with a terminal cysteine or amine group (e.g., TAT peptide)

  • (3-Carboxypropyl)triphenylphosphonium bromide (CTPP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Activation of Carboxyl Groups on CTPP:

    • Dissolve CTPP in MES buffer.

    • Add EDC and NHS to the CTPP solution (molar ratio of CTPP:EDC:NHS is typically 1:2:2) to activate the carboxyl group.

    • Allow the reaction to proceed for 30 minutes at room temperature.

  • Conjugation of Activated CTPP to Nanoparticles:

    • Add the activated CTPP solution to the chitosan-TPP nanoparticle suspension (which has primary amine groups from chitosan on its surface).

    • Allow the mixture to react for 2-4 hours at room temperature with gentle stirring. This will form an amide bond between the CTPP and the nanoparticle surface.

  • Activation of Nanoparticle Surface for CPP Conjugation (if necessary):

    • This step is conceptual and depends on the available functional groups. Assuming the nanoparticle has carboxyl groups or can be modified to have them: Disperse the TPP-functionalized nanoparticles in MES buffer.

    • Add EDC and NHS to activate the surface carboxyl groups.

  • Conjugation of CPP:

    • Add the CPP solution to the activated TPP-nanoparticle suspension.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the dual-functionalized nanoparticles by dialysis against deionized water for 48 hours using a 10 kDa MWCO membrane to remove unreacted reagents.

    • Collect the purified nanoparticles and store them at 4°C.

Protocol 3: Characterization of Dual-Functionalized Nanoparticles

1. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Morphology:

  • Deposit a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • Observe the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).

3. Surface Functionalization Confirmation:

  • Analyze the lyophilized nanoparticles using Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic peaks of chitosan, TPP, and the conjugated CPP and TPP moieties.

  • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus (from TPP) and nitrogen (from CPP and chitosan) on the nanoparticle surface.

Protocol 4: In Vitro Evaluation of Cellular Uptake and Mitochondrial Targeting

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Fluorescently labeled dual-functionalized nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the CPP)

  • MitoTracker Green FM or a similar mitochondria-specific dye

  • DAPI for nuclear staining

  • Confocal Laser Scanning Microscope (CLSM)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed the chosen cancer cells in a suitable culture dish (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Incubation with Nanoparticles: Treat the cells with the fluorescently labeled dual-functionalized nanoparticles at a predetermined concentration and incubate for various time points (e.g., 1, 4, 12 hours).

  • Staining:

    • After incubation, wash the cells with PBS.

    • Stain the mitochondria by incubating the cells with MitoTracker Green (or another color that contrasts with the nanoparticle label) for 30 minutes.

    • Wash with PBS again.

    • Fix the cells (e.g., with 4% paraformaldehyde) and then stain the nuclei with DAPI.

  • Confocal Microscopy:

    • Image the cells using a CLSM.

    • Observe the intracellular localization of the nanoparticles (fluorescent signal from the nanoparticles) and their co-localization with the mitochondria (fluorescent signal from MitoTracker).

    • Quantify the co-localization using image analysis software.

  • Flow Cytometry (for quantitative uptake):

    • After incubating cells with fluorescent nanoparticles, detach the cells (e.g., with trypsin).

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake per cell.

Visualizations

Signaling Pathways and Mechanisms

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm NP CPP-TPP Nanoparticle Endosome Endosome NP->Endosome 1. CPP-mediated Endocytosis NP_cyto Nanoparticle (Cytosolic) Endosome->NP_cyto 2. Endosomal Escape Mito Mitochondrion NP_cyto->Mito 3. TPP-mediated Targeting Apoptosis Apoptosis Mito->Apoptosis 4. Drug Release & Apoptosis Induction Membrane Cell Membrane

Caption: Mechanism of dual-functionalized nanoparticle delivery.

Experimental Workflow

G cluster_char Characterization Methods cluster_invitro In Vitro Assays synthesis 1. Nanoparticle Synthesis functionalization 2. Dual Functionalization (CPP & TPP) synthesis->functionalization characterization 3. Physicochemical Characterization functionalization->characterization drug_loading 4. Drug Loading characterization->drug_loading dls DLS (Size, Zeta) tem TEM (Morphology) ftir FTIR/XPS (Surface Chem.) invitro 5. In Vitro Studies drug_loading->invitro invivo 6. In Vivo Studies (Optional) invitro->invivo uptake Cellular Uptake (Flow Cytometry) localization Mitochondrial Targeting (Confocal Microscopy) cytotoxicity Cytotoxicity (MTT Assay)

Caption: Workflow for nanoparticle synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of Polyamides from 3-(4-carboxyphenyl)propanoic Acid (CPPA) via Direct Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of polyamides using 3-(4-carboxyphenyl)propanoic acid (CPPA) as a dicarboxylic acid monomer. The described method is based on the well-established Yamazaki-Higashi direct polycondensation reaction, which allows for the formation of polyamides under mild conditions using triphenylphosphine (B44618) (TPP) and pyridine (B92270). This method is advantageous as it avoids the need for highly reactive and moisture-sensitive acyl chlorides. The resulting polymers, incorporating the CPPA monomer, have potential applications in drug delivery and biomaterials due to the presence of carboxylic acid moieties that can be further functionalized.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis of a polyamide from CPPA and a diamine, such as hexamethylenediamine (B150038), under Yamazaki-Higashi conditions. Please note that these are representative values and actual results may vary depending on specific reaction conditions and purification methods.

Monomer SystemMonomer Ratio (CPPA:Diamine)TPP/Pyridine (molar eq. to COOH)Reaction Time (h)Yield (%)Inherent Viscosity (dL/g)
CPPA + Hexamethylenediamine1:11.16920.45
CPPA + 1,4-Phenylenediamine1:11.18880.38
CPPA + Jeffamine D-2301:11.112950.52

Experimental Protocol: Synthesis of Polyamide from CPPA and Hexamethylenediamine

This protocol details the synthesis of a polyamide from 3-(4-carboxyphenyl)propanoic acid (CPPA) and hexamethylenediamine using the Yamazaki-Higashi direct polycondensation method.

Materials:

  • 3-(4-carboxyphenyl)propanoic acid (CPPA)

  • Hexamethylenediamine

  • Triphenylphosphine (TPP)

  • Pyridine (Py), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Funnel

  • Beakers

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Drying of Reagents: Ensure all glassware is thoroughly dried before use. Dry LiCl in a vacuum oven at 150°C for at least 4 hours. Use anhydrous NMP and pyridine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add CPPA (1 equivalent), hexamethylenediamine (1 equivalent), and anhydrous LiCl (typically 2-5 wt% of the solvent).

  • Addition of Solvent and Reagents: To the flask, add anhydrous NMP to achieve a monomer concentration of approximately 0.5 M. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Initiation of Polymerization: Add triphenylphosphine (2.2 equivalents, 1.1 equivalent per carboxylic acid group) and anhydrous pyridine (2.2 equivalents) to the reaction mixture.

  • Polycondensation Reaction: Heat the reaction mixture to 100-115°C using a heating mantle. Maintain this temperature with continuous stirring under a nitrogen atmosphere for 6-12 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol several times to remove unreacted monomers, TPP oxide, and residual solvent. Subsequently, wash the polymer with hot deionized water to remove any remaining salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis of polyamides from CPPA and a diamine via the Yamazaki-Higashi polycondensation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification cluster_product Final Product reagents Weighing of Monomers (CPPA & Diamine) and LiCl dissolution Dissolution of Monomers and LiCl in NMP under Nitrogen reagents->dissolution solvent_prep Preparation of Anhydrous NMP and Pyridine solvent_prep->dissolution addition Addition of TPP and Pyridine dissolution->addition heating Heating at 100-115°C for 6-12 hours addition->heating precipitation Precipitation in Methanol heating->precipitation filtration Filtration precipitation->filtration washing Washing with Methanol and Water filtration->washing drying Drying in Vacuum Oven washing->drying polyamide Purified Polyamide drying->polyamide

Caption: Experimental workflow for polyamide synthesis.

The mechanism of the Yamazaki-Higashi reaction involves the in-situ activation of the carboxylic acid groups of CPPA by TPP in the presence of pyridine. This forms a highly reactive phosphonium (B103445) salt intermediate, which then readily reacts with the amine groups of the diamine to form the amide bond, regenerating TPP oxide as a byproduct. The presence of LiCl helps to improve the solubility of the growing polymer chains in the NMP solvent.

reaction_pathway CPPA CPPA (R-COOH) Intermediate [R-COO- PPh3]+ CPPA->Intermediate TPP TPP (PPh3) TPP->Intermediate Py Pyridine Py->Intermediate base Diamine Diamine (H2N-R'-NH2) Amide_Bond Amide Bond Formation (R-CO-NH-R') Diamine->Amide_Bond Intermediate->Amide_Bond TPPO TPPO (O=PPh3) Amide_Bond->TPPO Polyamide Polyamide Chain Amide_Bond->Polyamide Propagation

Caption: Yamazaki-Higashi reaction pathway.

Application Notes and Protocols for Controlled Drug Delivery Using Two-Photon Polymerization (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon polymerization (TPP) is a high-resolution 3D printing technique that enables the fabrication of complex micro- and nanostructures with remarkable precision. This technology has garnered significant interest in the field of drug delivery due to its ability to create customized devices that can release therapeutic agents in a controlled and sustained manner. By entrapping drugs within a polymer matrix during photopolymerization, TPP allows for the creation of biocompatible and biodegradable drug delivery systems with tunable release kinetics. These devices can be designed with varying porosity, morphology, and material density, all of which influence the rate of drug release. This document provides a detailed overview of the application of TPP in controlled drug delivery, including experimental protocols and data presentation.

Data Presentation

The release of a model drug, Rhodamine B, from TPP-fabricated Poly(ethylene glycol) dimethacrylate (PEGDMA) devices is influenced by the printing parameters. The following table summarizes the effect of slicing and hatching distances on the drug release profile.

Device ParameterSlicing Distance (µm)Hatching Distance (µm)Cumulative Release at 168 hours (%)Release Rate Exponent (n)
Device 1 11350.25
Device 2 22550.30
Device 3 33700.35

The release rate exponent 'n' provides insight into the release mechanism. Values around 0.5 are indicative of Fickian diffusion, while values lower than 0.5, as seen here, suggest that release is primarily dictated by diffusion rather than polymer relaxation[1].

Experimental Protocols

Materials
  • Photoinitiator (e.g., Irgacure 369)

  • Monomer (e.g., Poly(ethylene glycol) dimethacrylate, PEGDMA)

  • Model drug (e.g., Rhodamine B)

  • Solvent (e.g., Phosphate-buffered saline, PBS)

  • Cell lines for cytotoxicity assays (e.g., HEK293, BMSCs, iPSCs)

  • MTS assay kit

Protocol for Fabrication of Drug-Loaded TPP Devices
  • Preparation of the Photoresin:

    • Dissolve the photoinitiator in the monomer (e.g., PEGDMA) at a specific concentration (e.g., 1% w/w).

    • Add the model drug (e.g., Rhodamine B) to the mixture and stir until a homogenous solution is obtained. The drug concentration can be varied to achieve the desired loading.

  • TPP 3D Printing:

    • Load the drug-containing photoresin into the TPP system.

    • Design the desired 3D structure using CAD software. The design can include variations in porosity and morphology to control the release profile.

    • Set the printing parameters, such as laser power, scanning speed, slicing distance, and hatching distance. These parameters will influence the final structure and its drug release characteristics.

    • Initiate the printing process. The TPP system will use a focused laser to solidify the resin layer-by-layer, creating the desired 3D structure with the drug entrapped within the polymer matrix.

  • Post-Processing:

    • After printing, gently wash the fabricated devices with a suitable solvent (e.g., isopropanol) to remove any unpolymerized resin.

    • Dry the devices under vacuum or in a desiccator.

Protocol for In Vitro Drug Release Studies
  • Sample Preparation:

    • Place each fabricated device in a vial containing a known volume of release medium (e.g., PBS at pH 7.4).

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for Rhodamine B).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative drug release as a function of time to obtain the release profile.

Protocol for In Vitro Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells (e.g., HEK293, BMSCs, or iPSCs) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Place the TPP-fabricated drug delivery devices in the wells with the cells. Include control groups with cells only and cells with the free drug.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the control group. The results can indicate if the fabricated devices have any cytotoxic effects[1].

Visualizations

TPP_Drug_Delivery_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing cluster_eval Evaluation resin Photoresin Preparation (Monomer + Photoinitiator + Drug) cad CAD Design of Device tpp Two-Photon Polymerization cad->tpp wash Washing tpp->wash dry Drying wash->dry release In Vitro Drug Release dry->release cyto In Vitro Cytotoxicity dry->cyto

Caption: Experimental workflow for the fabrication and evaluation of drug-loaded devices using TPP.

Release_Mechanism cluster_device TPP Fabricated Device cluster_release Release Environment cluster_factors Controlling Factors device Polymer Matrix with Entrapped Drug medium Aqueous Medium device->medium Diffusion porosity Porosity porosity->device morphology Morphology morphology->device density Material Density density->device

Caption: Factors influencing drug release from a TPP-fabricated device.

References

Application Notes & Protocols: Thiamine Pyrophosphate (TPP) Riboswitch Assay Development for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all domains of life.[1] In many bacteria, the biosynthesis and transport of thiamine are regulated by a class of non-coding RNA elements known as TPP riboswitches.[1][2] Located in the 5' untranslated region of messenger RNA (mRNA), these riboswitches directly bind to TPP, inducing a conformational change in the RNA structure.[3] This structural rearrangement, in turn, modulates gene expression by either terminating transcription or inhibiting translation initiation.[4] The conservation of TPP riboswitches in various pathogenic bacteria and their absence in humans make them an attractive target for the development of novel antibacterial agents.[2]

These application notes provide a detailed overview of the development of assays to identify and characterize small molecules that target the TPP riboswitch. The protocols outlined below are essential tools for screening compound libraries and for the mechanistic study of potential riboswitch-targeting drugs.

TPP Riboswitch Signaling Pathway

The TPP riboswitch operates as a molecular switch that controls gene expression in response to cellular TPP concentrations. In the absence of TPP, the riboswitch adopts a conformation that allows for transcription and translation of downstream genes involved in thiamine synthesis or transport (the "ON" state).[4] When TPP is abundant, it binds to the aptamer domain of the riboswitch, stabilizing a conformational change that sequesters the Shine-Dalgarno sequence or forms a terminator hairpin, thus repressing gene expression (the "OFF" state).[4][5]

TPP_Riboswitch_Signaling_Pathway cluster_low_tpp Low TPP Concentration cluster_high_tpp High TPP Concentration Unbound Riboswitch Unbound Riboswitch ON_State Gene Expression ON (Transcription/Translation) Unbound Riboswitch->ON_State Anti-terminator/ Anti-sequester formation Bound Riboswitch Bound Riboswitch Thiamine_Biosynthesis Thiamine Biosynthesis/ Transport Proteins ON_State->Thiamine_Biosynthesis TPP TPP TPP->Bound Riboswitch Binding to Aptamer OFF_State Gene Expression OFF (Transcription Termination/ Translation Inhibition) Bound Riboswitch->OFF_State Terminator/ Sequester formation No_Protein No Protein Synthesis OFF_State->No_Protein

Figure 1: TPP Riboswitch Regulatory Mechanism.

Data Presentation: Ligand Binding Affinities for the TPP Riboswitch

The following table summarizes the binding affinities of TPP and its analogs to the TPP riboswitch, as determined by various biophysical assays reported in the literature.

CompoundRiboswitch SourceAssay MethodDissociation Constant (KD)Reference
Thiamine Pyrophosphate (TPP)E. coli thiMIsothermal Titration Calorimetry (ITC)8 nM[2]
Thiamine Pyrophosphate (TPP)E. guineensis ThiCIsothermal Titration Calorimetry (ITC)0.178 nM[6]
ThiamineE. coli thiMIsothermal Titration Calorimetry (ITC)11 µM[7]
Pyrithiamine Pyrophosphate (PTPP)E. coli thiMNot Specified25 nM[1]
Triazolethiamine Pyrophosphate (TTPP)E. coli thiMIsothermal Titration Calorimetry (ITC)370 nM[2]
Thiamine Monophosphate (TMP)E. coli thiMNot Specified>10,000 nM[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments in the development of TPP riboswitch-targeted assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9]

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis RNA_Prep Prepare TPP Riboswitch RNA (In vitro transcription, purification) Load_Cell Load RNA into Sample Cell RNA_Prep->Load_Cell Ligand_Prep Prepare Ligand Solution (e.g., TPP, compound of interest) Load_Syringe Load Ligand into Syringe Ligand_Prep->Load_Syringe Buffer_Prep Prepare Degassed ITC Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2) Titration Titrate Ligand into Sample Cell (series of small injections) Load_Cell->Titration Load_Syringe->Titration Raw_Data Record Heat Change per Injection Titration->Raw_Data Binding_Isotherm Generate Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Binding_Isotherm Fit_Data Fit Data to a Binding Model Binding_Isotherm->Fit_Data Results Determine KD, n, ΔH, ΔS Fit_Data->Results

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow.

Protocol:

  • RNA Preparation:

    • Synthesize the TPP riboswitch RNA sequence of interest via in vitro transcription using a DNA template and T7 RNA polymerase.[7]

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Refold the purified RNA by heating to 80°C for 3 minutes, followed by snap-cooling on ice for 1 minute.[10] Then, allow it to equilibrate at the experimental temperature in ITC buffer.[10]

  • Ligand and Buffer Preparation:

    • Dissolve the ligand (TPP or test compound) in the same ITC buffer used for the RNA.

    • Thoroughly degas both the RNA and ligand solutions, as well as the ITC buffer, to prevent bubble formation during the experiment.

  • ITC Measurement:

    • Load the RNA solution (e.g., 20 µM) into the sample cell of the calorimeter.[8]

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.[8]

    • Perform a series of small, timed injections of the ligand into the sample cell while monitoring the heat change.

    • As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection to generate a binding isotherm, plotting heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the KD, n, and ΔH.

In Vitro Transcription Termination Assay

This assay assesses the ability of a ligand to induce the TPP riboswitch to terminate transcription prematurely.

Protocol:

  • Template Preparation:

    • Prepare a linear DNA template containing a promoter (e.g., T7A1), the TPP riboswitch sequence, and a downstream region that includes a terminator sequence.[11]

  • Transcription Reaction:

    • Set up transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs, including [α-³²P]-labeled UTP for radiolabeling the transcripts.

    • For the test condition, add the ligand of interest (e.g., 10 µM TPP) to the reaction mixture.[11] For the control, add a vehicle (e.g., water or DMSO).

    • Initiate transcription by adding the RNA polymerase and incubate at 37°C.

  • Analysis of Transcripts:

    • Stop the transcription reactions at a defined time point by adding a stop solution containing EDTA and formamide.

    • Separate the RNA transcripts by size using denaturing PAGE.

    • Visualize the radiolabeled transcripts using autoradiography.

  • Quantification:

    • Quantify the band intensities for the full-length "read-through" transcript and the shorter "terminated" transcript.

    • Calculate the percentage of termination as: (terminated transcript intensity) / (terminated + read-through transcript intensity) * 100.

    • An increase in the percentage of termination in the presence of the ligand indicates that it activates the riboswitch.

Fluorescence-Based Reporter Assay in Bacteria

This cellular assay utilizes a reporter gene, such as Green Fluorescent Protein (GFP), under the control of a TPP riboswitch to monitor riboswitch activity in vivo.[12]

Reporter_Assay_Workflow cluster_construct Construct Preparation cluster_exp Experiment cluster_readout Readout & Analysis Plasmid_Design Design Plasmid: Promoter - TPP Riboswitch - Reporter Gene (e.g., gfp) Transformation Transform Bacteria (e.g., E. coli) with the Plasmid Plasmid_Design->Transformation Culture Culture Transformed Bacteria Transformation->Culture Induction Add Test Compounds at Various Concentrations Culture->Induction Incubation Incubate for a Defined Period Induction->Incubation Measure_OD Measure Cell Density (OD600) Incubation->Measure_OD Measure_Fluorescence Measure Fluorescence (e.g., GFP) Incubation->Measure_Fluorescence Normalize Normalize Fluorescence to Cell Density (Fluorescence/OD600) Measure_OD->Normalize Measure_Fluorescence->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response

Figure 3: Reporter Gene Assay Workflow.

Protocol:

  • Construct Preparation:

    • Clone the TPP riboswitch sequence upstream of a reporter gene (e.g., gfp) in an expression vector.

    • Transform the resulting plasmid into a suitable bacterial strain (e.g., E. coli).[2]

  • Cell Culture and Treatment:

    • Grow the transformed bacteria in a suitable medium to the exponential phase.

    • Aliquot the culture into a multi-well plate.

    • Add the test compounds at a range of concentrations to the wells. Include a positive control (TPP) and a negative control (vehicle).

  • Measurement:

    • Incubate the plate at 37°C with shaking for a specified time (e.g., 16 hours).[12]

    • Measure the optical density at 600 nm (OD₆₀₀) to determine cell growth.

    • Measure the fluorescence of the reporter protein (e.g., GFP at excitation/emission wavelengths of 485/528 nm).

  • Data Analysis:

    • Normalize the fluorescence signal by dividing it by the OD₆₀₀ to account for differences in cell density.

    • A compound that activates the riboswitch will cause a dose-dependent decrease in the normalized fluorescence.

    • Plot the normalized fluorescence against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[2]

Conclusion

The TPP riboswitch represents a promising target for the discovery of new antibacterial drugs. The assays described in these application notes provide a robust framework for identifying and characterizing small molecules that modulate the function of this RNA-based regulator. A combination of biophysical methods like ITC and cellular assays such as reporter gene studies is crucial for a comprehensive understanding of compound activity and for advancing promising hits into lead candidates in a drug discovery pipeline.

References

Application Notes and Protocols for the Conjugation of Cell-Penetrating Peptides with Triphenylphosphonium for Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific organelles within cells is a paramount objective in modern drug development. Mitochondria, being central to cellular metabolism and apoptosis, represent a key target for interventions in a variety of diseases, including cancer and neurodegenerative disorders.[1][2][3] One promising strategy to achieve mitochondrial targeting is the conjugation of bioactive molecules with triphenylphosphonium (TPP), a lipophilic cation that accumulates in the mitochondrial matrix due to the large mitochondrial membrane potential.[1][4][5][6] When combined with cell-penetrating peptides (CPPs), which facilitate translocation across the plasma membrane, TPP-conjugated CPPs (CPPA-TPP) become powerful vectors for delivering cargo into the mitochondrial compartment. This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of this compound conjugates.

Principle of the Method

The synthesis of a this compound conjugate involves a multi-step process that begins with the solid-phase synthesis of the desired cell-penetrating peptide. A carboxyl-functionalized triphenylphosphonium moiety is then synthesized separately. The CPP, bearing a free amine group (typically at the N-terminus or on a lysine (B10760008) side chain), is subsequently conjugated to the carboxyl group of the TPP derivative using a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[7][8][9][10] The resulting conjugate is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Cell-Penetrating Peptide

This protocol outlines the manual synthesis of a CPP using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a resin support.[2][11][12][13][14]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[13]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Perform a ninhydrin (B49086) test to ensure complete coupling. If the test is positive (blue color), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Peptide Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

Part 2: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide

This protocol describes the synthesis of a commonly used carboxyl-functionalized TPP linker.[15]

Materials:

Procedure:

  • Dissolve 5-bromovaleric acid (1 eq.) and triphenylphosphine (1 eq.) in anhydrous acetonitrile.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product, (4-carboxybutyl)triphenylphosphonium bromide, under vacuum. The melting point should be approximately 204-207 °C.

Part 3: EDC/NHS-Mediated Conjugation of CPPA to TPP

This protocol details the coupling of the synthesized CPP to the TPP linker.[7][8][9][10]

Materials:

  • Synthesized CPP with a free primary amine

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[7][8]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

Procedure:

  • Activation of TPP Carboxyl Group:

    • Dissolve (4-carboxybutyl)triphenylphosphonium bromide (1.5 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in Activation Buffer.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to CPP:

    • Dissolve the CPP (1 eq.) in Coupling Buffer.

    • Add the activated TPP solution to the CPP solution.

    • React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

Part 4: Purification of the this compound Conjugate by RP-HPLC

This protocol describes the purification of the conjugate using a C18 column.[16][17][18][19][20]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the crude conjugate solution with TFA to a final concentration of 0.1%.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes later than the unconjugated peptide (due to the increased hydrophobicity from the TPP moiety).

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final this compound conjugate as a white powder.

Part 5: Characterization of the this compound Conjugate by MALDI-TOF Mass Spectrometry

This protocol outlines the confirmation of the conjugate's molecular weight.[21][22][23][24][25]

Instrumentation and Reagents:

  • MALDI-TOF mass spectrometer

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)

Procedure:

  • Sample Preparation: Mix the purified conjugate solution (1 µL) with the matrix solution (1 µL) on a MALDI target plate.

  • Crystallization: Allow the mixture to air-dry at room temperature to form crystals.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • The observed molecular weight should correspond to the calculated molecular weight of the this compound conjugate.

Data Presentation

Table 1: Summary of Reagents for this compound Conjugation

Step Reagent Purpose Typical Molar Excess (relative to limiting reagent)
Peptide SynthesisFmoc-Amino AcidsBuilding blocks of the peptide3
HBTU/HOBt/DIPEACoupling reagents3 / 3 / 6
TPP Synthesis5-Bromovaleric acidTPP precursor1
TriphenylphosphineTPP precursor1
ConjugationEDCActivates carboxyl groups1.5
NHS/Sulfo-NHSStabilizes activated carboxyl groups1.5
CPPAmine-containing peptide1
TPP-COOHCarboxyl-containing TPP1.5

Table 2: Expected Quantitative Outcomes

Parameter Typical Value Method of Determination
Peptide Synthesis Yield15-30% (crude)Gravimetric analysis
TPP Synthesis Yield> 80%Gravimetric analysis
Conjugation Efficiency50-80%RP-HPLC peak area analysis[26][27][28][29]
Final Purified Yield5-15% (relative to initial resin loading)Gravimetric analysis
Purity of Final Conjugate> 95%RP-HPLC peak area analysis

Mandatory Visualization

G cluster_0 Part 1: CPP Synthesis (SPPS) cluster_1 Part 2: TPP Synthesis cluster_2 Part 3: Conjugation cluster_3 Part 4 & 5: Purification & Characterization Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Repeat Repeat for each Amino Acid Coupling1->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Crude_CPP Crude CPP Cleavage->Crude_CPP Crude_CPP2 Crude CPP Bromo_acid 5-Bromovaleric acid Reaction1 Reaction Bromo_acid->Reaction1 TPP_phosphine Triphenylphosphine TPP_phosphine->Reaction1 TPP_COOH TPP-COOH Reaction1->TPP_COOH TPP_COOH2 TPP-COOH EDC_NHS EDC/NHS Activation TPP_COOH2->EDC_NHS Activated_TPP Activated TPP EDC_NHS->Activated_TPP Conjugation_Reaction Conjugation Activated_TPP->Conjugation_Reaction Crude_CPP2->Conjugation_Reaction Crude_Conjugate Crude this compound Conjugate Conjugation_Reaction->Crude_Conjugate Crude_Conjugate2 Crude this compound Conjugate HPLC RP-HPLC Purification Crude_Conjugate2->HPLC Pure_Conjugate Pure this compound Conjugate HPLC->Pure_Conjugate MALDI MALDI-TOF MS Pure_Conjugate->MALDI Characterized_Conjugate Characterized Conjugate MALDI->Characterized_Conjugate G CPPA_TPP This compound Conjugate Cell_Membrane Plasma Membrane CPPA_TPP->Cell_Membrane CPP-mediated entry Cytosol Cytosol Mitochondrial_Membrane Mitochondrial Membrane Mitochondria Mitochondria Cytosol->Mitochondrial_Membrane TPP-mediated accumulation ROS Increased ROS Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis ROS->Apoptosis Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

Application of Mitochondria-Targeted Compounds in Cancer Cell Studies: A Focus on Triphenylphosphonium (TPP) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective targeting of cancer cells while sparing normal tissues is a central goal in oncology research. One promising strategy involves the exploitation of key physiological differences between cancerous and healthy cells. Cancer cell mitochondria, for instance, often exhibit a significantly higher membrane potential compared to their normal counterparts. This elevated potential can be harnessed to achieve the targeted delivery of cytotoxic agents. Triphenylphosphonium (TPP), a lipophilic cation, has emerged as a highly effective vector for delivering a diverse range of therapeutic molecules specifically to the mitochondria of cancer cells. These TPP-conjugated anticancer drugs, often referred to as "mitocans," represent a burgeoning class of therapeutics designed to induce cell death through mitochondria-dependent pathways.

This document provides detailed application notes and protocols for the study of TPP-based compounds in cancer cell research. It is intended to guide researchers in the design, execution, and interpretation of experiments aimed at evaluating the efficacy and mechanism of action of these mitochondria-targeting agents.

Data Presentation: Efficacy of TPP-Conjugated Compounds

The conjugation of cytotoxic agents to TPP enhances their accumulation within the mitochondria of cancer cells, often leading to increased potency and the ability to overcome drug resistance. The following tables summarize the in vitro efficacy of representative TPP-conjugated compounds against various cancer cell lines.

Table 1: Cytotoxicity of TPP-Doxorubicin (TPP-DOX) in Human Breast Cancer Cells

Cell LineCompoundIncubation Time (hours)IC50 (µM)Citation
MDA-MB-435/WT (Wild-Type)Doxorubicin (B1662922)48Not specified[1]
72Not specified[1]
TPP-DOX48Not specified[1]
72Not specified[1]
MDA-MB-435/DOX (Resistant)Doxorubicin48126.7[1]
7277.96[1]
TPP-DOX4833.6[1]
7221.0[1]

Table 2: Cytotoxicity of Mitochondria-Targeted Tamoxifen (MitoTam)

Cell LineCompoundIC50 (µM)Citation
Breast Cancer Cell LinesTamoxifenVaries[2]
MitoTamVaries[2]
Nonmalignant CellsTamoxifenVaries[2]
MitoTamVaries[2]

Table 3: Efficacy of 2-butene-1,4-bis-TPP in Breast Cancer Stem Cells (CSCs)

AssayCompoundIC50Citation
CSC Propagation (3D Mammosphere)2-butene-1,4-bis-TPP< 500 nM[3]

Signaling Pathways and Mechanisms of Action

TPP-conjugated compounds exert their anticancer effects primarily by inducing mitochondria-mediated apoptosis, also known as the intrinsic apoptosis pathway. The accumulation of these cytotoxic agents within the mitochondria triggers a cascade of events leading to programmed cell death.

Mitochondria-Mediated Apoptosis Pathway

The general mechanism involves the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors into the cytoplasm.

G cluster_0 Mitochondrial Targeting cluster_1 Mitochondrial Disruption cluster_2 Apoptosis Induction TPP_Drug TPP-Conjugated Drug Mito_Membrane High Mitochondrial Membrane Potential TPP_Drug->Mito_Membrane Accumulation Mito_Dysfunction Mitochondrial Dysfunction Mito_Membrane->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Dysfunction->MMP_Loss CytoC Cytochrome c Release Mito_Dysfunction->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of mitochondria-mediated apoptosis induced by TPP-conjugated drugs.

Experimental Workflows and Protocols

To assess the efficacy and mechanism of action of TPP-conjugated compounds, a series of in vitro assays are typically employed. The following section provides detailed protocols for these key experiments.

Experimental Workflow

A typical workflow for evaluating a novel TPP-conjugated anticancer compound is outlined below.

G Start Synthesize & Characterize TPP-Conjugated Compound Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Mito_Localization Subcellular Localization (Confocal Microscopy) Viability->Mito_Localization MMP Mitochondrial Membrane Potential Assay (e.g., JC-1) Mito_Localization->MMP ROS_Assay Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA) MMP->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) ROS_Assay->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for the evaluation of TPP-conjugated compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a TPP-conjugated compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • TPP-conjugated compound and corresponding unconjugated drug

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the TPP-conjugated compound and the unconjugated drug in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To determine if the TPP-conjugated compound induces depolarization of the mitochondrial membrane.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[7] A shift from red to green fluorescence indicates mitochondrial depolarization.[7]

Materials:

  • Cells treated with the TPP-conjugated compound

  • JC-1 dye

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization[8]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the TPP-conjugated compound at the desired concentrations and for the appropriate time. Include a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes) and an untreated negative control.[8][9]

  • Cell Harvesting: Collect both adherent and suspension cells and centrifuge at 400 x g for 5 minutes.

  • Washing: Wash the cells once with warm PBS.

  • JC-1 Staining: Resuspend the cell pellet in 1 mL of warm medium or PBS containing JC-1 at a final concentration of 2 µM.[8][9]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8][9]

  • Washing: Wash the cells once with warm PBS.

  • Analysis: Resuspend the cells in PBS for analysis. Analyze the cells immediately by flow cytometry or visualize them under a fluorescence microscope.

    • Flow Cytometry: Detect green fluorescence in the FITC channel and red fluorescence in the PE channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

    • Fluorescence Microscopy: Observe the shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Objective: To measure the generation of intracellular ROS induced by the TPP-conjugated compound.

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10] The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Cells treated with the TPP-conjugated compound

  • DCFH-DA solution (stock solution in DMSO)[11]

  • Serum-free medium

  • PBS

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well) and treat with the TPP-conjugated compound.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium.[11] Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[10][11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[11]

  • Analysis: Add PBS to each well and measure the fluorescence intensity.

    • Fluorescence Microplate Reader: Ex/Em = 485/530 nm.[11]

    • Flow Cytometry: Ex/Em = 488/535 nm.[10]

    • Fluorescence Microscopy: Use a standard FITC filter set.

Protocol 4: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the TPP-conjugated compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Materials:

  • Cells treated with the TPP-conjugated compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the TPP-conjugated compound. Collect all cells, including those in the supernatant (which may be apoptotic).

  • Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (less common)

References

Application Notes and Protocols for Cationic Polyphosphazene-Based Biocompatible Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polyphosphazenes (CPPA) are a promising class of synthetic, biocompatible, and biodegradable polymers for advanced drug delivery applications. Their unique inorganic backbone, composed of alternating phosphorus and nitrogen atoms, allows for the attachment of a wide variety of side groups. This versatility enables the precise tuning of their physicochemical properties, such as hydrophilicity, degradation rate, and drug loading capacity. When formulated into nanoparticles, these polymers can encapsulate therapeutic agents, such as the anticancer drug doxorubicin (B1662922), and facilitate their delivery to target cells. This document provides detailed application notes and experimental protocols for the synthesis, formulation, and characterization of doxorubicin-loaded cationic polyphosphazene nanoparticles.

Data Presentation

The following tables summarize key quantitative data for cationic polyphosphazene-based doxorubicin delivery systems, providing a comparative overview of their physicochemical properties and cytotoxic efficacy.

Table 1: Physicochemical Properties of Doxorubicin-Loaded Cationic Polyphosphazene Nanoparticles

ParameterValueReference
Molecular Weight (Mn)12,000 g/mol [1]
Polydispersity Index (PDI)1.2 - 1.5[2]
Particle Size (Hydrodynamic Diameter)100 - 250 nm[3][4]
Zeta Potential+25 mV[4]
Doxorubicin Loading Content7.32 ± 1.36%[5]
Doxorubicin Encapsulation Efficiency73.2 ± 2.6%[5]

Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations against MCF-7 Breast Cancer Cells

FormulationIC50 Value (µg/mL)Reference
Free Doxorubicin1.1[5]
Doxorubicin-Loaded Micelles1.8[5]
Doxorubicin-Loaded pH-sensitive Nanoparticles (vs. Dox-resistant cell line)>60-fold lower than free Dox[6]

Experimental Protocols

Protocol 1: Synthesis of Cationic Polyphosphazene (Poly[bis(2-aminoethyl)amino]phosphazene)

This protocol describes a general two-step method for synthesizing a cationic polyphosphazene via ring-opening polymerization of hexachlorocyclotriphosphazene (HCCP) followed by macromolecular substitution.

Materials:

  • Hexachlorocyclotriphosphazene (HCCP)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • N,N-diisopropylethylenediamine (DPA) or similar diamine

  • Triethylamine (TEA)

  • Dry nitrogen or argon gas

  • Schlenk line or glovebox

Procedure:

  • Ring-Opening Polymerization of HCCP:

    • Place a known amount of HCCP in a clean, dry polymerization tube.

    • Evacuate the tube under high vacuum and seal it.

    • Heat the sealed tube at 250 °C for 48-72 hours to form polydichlorophosphazene ([NPCl₂]n).

    • Cool the tube to room temperature. The resulting polymer is a transparent, rubbery solid.

  • Macromolecular Substitution:

    • Under an inert atmosphere, dissolve the polydichlorophosphazene in anhydrous toluene.

    • In a separate flask, prepare a solution of the diamine (e.g., DPA) and TEA (as an HCl scavenger) in anhydrous THF.

    • Slowly add the diamine solution to the polymer solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Precipitate the resulting cationic polyphosphazene by adding the reaction mixture to a non-solvent like hexane (B92381).

    • Filter and wash the polymer extensively with hexane to remove unreacted reagents and byproducts.

    • Dry the final polymer under vacuum.

Characterization:

  • ¹H and ³¹P NMR spectroscopy to confirm the structure and degree of substitution.

  • Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Protocol 2: Formulation of Doxorubicin-Loaded Cationic Polyphosphazene Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using a solvent displacement method.[7]

Materials:

  • Cationic polyphosphazene

  • Doxorubicin hydrochloride (Dox)

  • A water-miscible organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO))

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (MWCO 3.5-5 kDa)

Procedure:

  • Dissolve a specific amount of the cationic polyphosphazene and doxorubicin in DMSO.

  • Under constant stirring, add the organic solution dropwise to a larger volume of deionized water.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Stir the suspension for several hours to allow for complete solvent evaporation.

  • Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the free drug and residual organic solvent.[7]

  • The purified nanoparticle suspension can be used directly or lyophilized for long-term storage.

Characterization:

  • Dynamic Light Scattering (DLS) for particle size and polydispersity index (PDI).[7]

  • Zeta potential measurement for surface charge.[7]

  • UV-Vis spectrophotometry to determine the drug loading content and encapsulation efficiency.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization HCCP HCCP ROP Ring-Opening Polymerization (250°C) HCCP->ROP PDCP Polydichlorophosphazene ROP->PDCP Substitution Macromolecular Substitution with Diamine PDCP->Substitution CPPA Cationic Polyphosphazene Substitution->CPPA NMR NMR CPPA->NMR GPC GPC CPPA->GPC CPPA_sol CPPA in DMSO Mixing Dropwise addition to water CPPA_sol->Mixing Dox_sol Doxorubicin in DMSO Dox_sol->Mixing NP_formation Nanoparticle Self-Assembly Mixing->NP_formation Purification Dialysis NP_formation->Purification Dox_NP Dox-Loaded Nanoparticles Purification->Dox_NP DLS DLS Dox_NP->DLS Zeta Zeta Potential Dox_NP->Zeta UV_Vis UV-Vis Dox_NP->UV_Vis

Caption: Experimental workflow for the synthesis and formulation of doxorubicin-loaded cationic polyphosphazene nanoparticles.

doxorubicin_apoptosis_pathway Dox_NP Doxorubicin-Loaded Nanoparticle Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Uptake Endosome Endosome (pH ~5.0) Endocytosis->Endosome Dox_Release Doxorubicin Release Endosome->Dox_Release pH-triggered DNA_Damage DNA Damage Dox_Release->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis following nanoparticle delivery.

References

The Nexus of Immunity and Energy: Exploring the Potential of CPPA-TPP in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

While a direct conjugate of cyclo[G(2′,5′)pA(3′,5′)p] (CPPA) and Triphenylphosphonium (TPP), hereafter referred to as CPPA-TPP, is not described in current scientific literature, the individual components represent cutting-edge fields in materials science and drug delivery. This report outlines the foundational concepts of CPPA and TPP, proposes a hypothetical application for a this compound conjugate based on existing research, and provides detailed application notes and protocols for the well-established use of TPP-functionalized materials.

CPPA is a cyclic dinucleotide that functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Activation of the STING pathway can lead to robust anti-tumor immune responses.[3] However, the therapeutic application of CPPA is limited by its negative charge and susceptibility to degradation, necessitating advanced delivery systems.[1]

Triphenylphosphonium (TPP) is a lipophilic cation widely employed in materials science to target bioactive molecules and nanocarriers to mitochondria.[4] The accumulation of TPP-conjugated materials within mitochondria is driven by the organelle's negative membrane potential.[4] This strategy has been extensively used to enhance the efficacy of anticancer drugs by targeting the cell's energy powerhouse.

Hypothetical Application: Mitochondria-Targeted STING Activation for Cancer Immunotherapy

A hypothetical this compound conjugate could leverage the mitochondrial targeting capabilities of TPP to deliver the STING agonist CPPA directly to the mitochondria. This approach is conceptually supported by findings that mitochondrial DNA (mtDNA) can activate the cGAS-STING pathway.[5][6] By delivering CPPA to the mitochondria, one could potentially mimic this natural process, leading to a localized and potent activation of the innate immune response against cancer cells.

Proposed Signaling Pathway

The proposed mechanism of action for a this compound conjugate would involve its accumulation in the mitochondrial matrix, where it could interact with components of the STING signaling pathway or induce mitochondrial stress, leading to the release of mtDNA and subsequent STING activation.

CPPA-TPP_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Matrix This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Mitochondrial Uptake (TPP-mediated) CPPA CPPA mtDNA_Release mtDNA Release CPPA->mtDNA_Release Induces Stress STING_Activation STING Activation CPPA->STING_Activation Direct Activation? mtDNA_Release->STING_Activation cGAS-dependent Immune_Response Anti-tumor Immune Response STING_Activation->Immune_Response IFN-I Production Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Formulation Nanocarrier Formulation Conjugation TPP Conjugation Formulation->Conjugation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Conjugation->Characterization Cell_Uptake Cellular Uptake Studies Characterization->Cell_Uptake Mito_Targeting Mitochondrial Targeting Assay Cell_Uptake->Mito_Targeting Cytotoxicity Cytotoxicity Assay (IC50) Mito_Targeting->Cytotoxicity In_Vivo In Vivo Efficacy Studies Cytotoxicity->In_Vivo

References

Application Note and Protocol: Synthesis of Mitochondria-Targeted Peptides via Click Chemistry Conjugation with Triphenylphosphonium (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor stability and cell permeability.[1] One strategy to overcome these limitations and direct peptides to specific intracellular targets is the conjugation with targeting moieties. The triphenylphosphonium (TPP) cation is a lipophilic cation that accumulates in mitochondria due to the large mitochondrial membrane potential.[2][3] This makes TPP an effective targeting ligand for delivering therapeutic agents, including peptides, to mitochondria.[4] Such targeted delivery can be beneficial for therapies aimed at modulating mitochondrial processes in diseases like cancer and neurodegenerative disorders.[4][5]

"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and bio-orthogonal reaction ideal for conjugating complex biomolecules like peptides.[6][7] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[6] This application note provides a detailed protocol for the synthesis of a TPP-peptide conjugate using CuAAC click chemistry. The workflow involves the synthesis of an alkyne-modified TPP derivative and an azide-modified peptide, followed by their conjugation.

Materials and Reagents

Reagent Supplier Purpose
(3-Bromopropyl)triphenylphosphonium bromideStandard Chemical SupplierTPP precursor
Propargyl alcoholStandard Chemical SupplierAlkyne source
Sodium hydride (60% dispersion in mineral oil)Standard Chemical SupplierBase for ether synthesis
Anhydrous Tetrahydrofuran (THF)Standard Chemical SupplierSolvent
Fmoc-L-AzidohomoalanineSpecialized Peptide Reagent SupplierAzide-containing amino acid
Rink Amide MBHA resinSpecialized Peptide Reagent SupplierSolid support for peptide synthesis
Standard Fmoc-protected amino acidsSpecialized Peptide Reagent SupplierPeptide building blocks
N,N'-Diisopropylcarbodiimide (DIC)Standard Chemical SupplierCoupling agent for peptide synthesis
Oxyma PureStandard Chemical SupplierCoupling additive for peptide synthesis
Piperidine (B6355638)Standard Chemical SupplierFmoc deprotection agent
Trifluoroacetic acid (TFA)Standard Chemical SupplierPeptide cleavage from resin
Triisopropylsilane (TIS)Standard Chemical SupplierScavenger for peptide cleavage
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)Standard Chemical SupplierCatalyst precursor for click reaction
Sodium ascorbate (B8700270)Standard Chemical SupplierReducing agent for click reaction
Tris(benzyltriazolylmethyl)amine (TBTA)Standard Chemical SupplierCopper-stabilizing ligand
Dimethylformamide (DMF)Standard Chemical SupplierSolvent
Diethyl etherStandard Chemical SupplierPeptide precipitation
Acetonitrile (ACN)HPLC Grade SupplierHPLC solvent
WaterHPLC Grade SupplierHPLC solvent

Experimental Protocols

Protocol 1: Synthesis of (3-(Prop-2-yn-1-yloxy)propyl)triphenylphosphonium bromide (TPP-Alkyne)

This protocol describes the synthesis of an alkyne-functionalized TPP moiety ready for click chemistry.

  • Preparation of Sodium Propargyl Alkoxide:

    • Under an inert atmosphere (e.g., argon or nitrogen), add propargyl alcohol (1.2 equivalents) to a flask containing anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Synthesis of TPP-Alkyne:

    • In a separate flask, dissolve (3-bromopropyl)triphenylphosphonium bromide (1 equivalent) in anhydrous DMF.

    • Slowly add the prepared sodium propargyl alkoxide solution to the TPP salt solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (B109758).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the TPP-alkyne.

Protocol 2: Synthesis of Azide-Modified Peptide

This protocol details the synthesis of a peptide containing an azide (B81097) functional group using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-protected amino acid (4 equivalents) with DIC (4 equivalents) and Oxyma Pure (4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

  • Iterative Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. To incorporate the azide functionality, use Fmoc-L-Azidohomoalanine at the desired position in the sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final azide-modified peptide.

Protocol 3: TPP-Peptide Conjugation via CuAAC Click Chemistry

This protocol describes the conjugation of the TPP-alkyne to the azide-modified peptide.

  • Reaction Setup:

    • Dissolve the azide-modified peptide (1 equivalent) in a mixture of water and DMF.

    • Add the TPP-alkyne (1.5 equivalents).

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst solution.

    • Add sodium ascorbate (5 equivalents) to a solution of copper(II) sulfate (1 equivalent) and TBTA (1 equivalent) in water/DMF. The solution should turn a light yellow color, indicating the formation of the Cu(I) species.

  • Click Reaction:

    • Add the freshly prepared catalyst solution to the peptide and TPP-alkyne mixture.

    • Vortex the reaction mixture gently and allow it to react at room temperature for 12-24 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification of the Conjugate:

    • Upon completion, purify the TPP-peptide conjugate by RP-HPLC to remove unreacted starting materials, catalyst, and byproducts.

    • Lyophilize the pure fractions to obtain the final TPP-peptide conjugate.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Data Presentation

Quantitative data from the synthesis and characterization should be summarized in tables for clarity.

Table 1: Synthesis Yields and Purity

Compound Theoretical Mass (Da) Observed Mass (Da) Yield (%) Purity (by HPLC, %)
TPP-AlkyneCalculated ValueMeasured ValueValueValue
Azide-PeptideCalculated ValueMeasured ValueValueValue
TPP-Peptide ConjugateCalculated ValueMeasured ValueValueValue

Table 2: RP-HPLC Conditions

Parameter Analytical Preparative
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 min20-60% B over 40 min
Flow Rate 1.0 mL/min20 mL/min
Detection 220 nm220 nm

Visualizations

G Experimental Workflow for TPP-Peptide Conjugation cluster_synthesis Component Synthesis cluster_conjugation Conjugation and Purification TPP_precursor TPP Precursor TPP_alkyne TPP-Alkyne Synthesis TPP_precursor->TPP_alkyne Propargyl_alcohol Propargyl Alcohol Propargyl_alcohol->TPP_alkyne Click_reaction CuAAC Click Reaction TPP_alkyne->Click_reaction SPPS Solid-Phase Peptide Synthesis (with Azide-Amino Acid) Azide_peptide Azide-Modified Peptide SPPS->Azide_peptide Azide_peptide->Click_reaction Purification RP-HPLC Purification Click_reaction->Purification Final_product TPP-Peptide Conjugate Purification->Final_product

Caption: Workflow for TPP-peptide synthesis.

G Mitochondrial Targeting by TPP-Peptide Conjugate cluster_cell Cell cluster_mito Mitochondrion Matrix Mitochondrial Matrix (Negative Potential, ~ -180mV) IMM Inner Mitochondrial Membrane IMM->Matrix Accumulation driven by mitochondrial membrane potential Cytosol Cytosol Cytosol->IMM Accumulation driven by plasma membrane potential TPP_Peptide TPP-Peptide Conjugate (+) TPP_Peptide->Cytosol Cellular Uptake

Caption: TPP-mediated mitochondrial targeting.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of TPP-peptide conjugates using CuAAC click chemistry. This method is robust, high-yielding, and allows for the precise conjugation of a mitochondrial targeting moiety to a peptide of interest. The resulting TPP-peptide conjugates are valuable tools for basic research and may serve as potential therapeutic agents for diseases involving mitochondrial dysfunction. The protocols and data presentation guidelines herein are intended to provide a comprehensive resource for researchers in the field of drug development and peptide chemistry.

References

Application Notes and Protocols for the Characterization of CPPA-TPP Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the characterization of triphenylphosphonium (TPP) conjugated polymers, herein referred to as CPPA-TPP. TPP is a lipophilic cation commonly used to target mitochondria within cells, making this compound polymers promising candidates for drug delivery systems aimed at mitochondrial targets.[1] A thorough characterization is essential to ensure the polymer's structure, purity, and physicochemical properties are suitable for its intended application.[2]

The following sections detail the application of key analytical techniques for the comprehensive analysis of these polymers. Each section includes an overview of the technique, a step-by-step experimental protocol, a table summarizing typical quantitative data, and a workflow diagram.

Structural Characterization

Structural characterization is fundamental to confirm the successful synthesis and conjugation of TPP to the polymer backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of polymers.[3] For this compound polymers, ¹H NMR and ³¹P NMR are particularly crucial. ¹H NMR is used to confirm the presence of characteristic peaks from both the polymer backbone (CPPA) and the conjugated TPP moiety.[4][5] Integration of the peak areas can provide an estimate of the degree of TPP substitution. ³¹P NMR provides a specific signal for the phosphorus atom in the TPP cation, confirming its presence and chemical environment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.[1] Ensure the polymer is fully dissolved to obtain high-resolution spectra.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ³¹P NMR Acquisition:

    • Switch the probe to the phosphorus frequency.

    • Acquire the proton-decoupled ³¹P NMR spectrum.

    • Set the spectral width to cover the expected chemical shift for the TPP cation (typically around +20 to +25 ppm).

    • Use an appropriate relaxation delay to ensure quantitative results if needed.

    • Process the data similarly to the ¹H NMR spectrum.

Data Presentation:

ParameterTypical ValueInformation Obtained
¹H NMR Chemical Shifts (ppm)
Aromatic Protons (TPP)7.5 - 8.0Confirms the presence of the TPP moiety.[6]
Polymer Backbone ProtonsVariesConfirms the structure of the CPPA polymer.
³¹P NMR Chemical Shift (ppm) ~ +22 ppmConfirms the presence of the phosphonium (B103445) cation.
Degree of Substitution (%) VariesCalculated from the ratio of ¹H NMR peak integrals of TPP protons to polymer backbone protons.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_dissolve Dissolve 5-10 mg of this compound in deuterated solvent node_tube Transfer to NMR Tube node_dissolve->node_tube node_instrument Place sample in NMR Spectrometer node_tube->node_instrument node_setup Tune and Shim Instrument node_instrument->node_setup node_acquire Acquire ¹H and ³¹P NMR Spectra node_setup->node_acquire node_ft Fourier Transform node_acquire->node_ft node_correction Phase and Baseline Correction node_ft->node_correction node_integrate Peak Integration and Analysis node_correction->node_integrate node_result node_result node_integrate->node_result Structural Confirmation & Degree of Substitution FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_sample Prepare Sample (KBr Pellet or ATR) node_bkg Collect Background Spectrum node_sample->node_bkg node_spec Collect Sample Spectrum node_bkg->node_spec node_ratio Ratio Sample vs. Background node_correct Baseline Correction node_ratio->node_correct node_analyze Peak Identification node_correct->node_analyze node_result node_result node_analyze->node_result Functional Group Confirmation SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Data Analysis node_dissolve Dissolve Polymer in Mobile Phase node_filter Filter Solution (0.22 µm filter) node_dissolve->node_filter node_inject Inject this compound Sample node_filter->node_inject node_equilibrate Equilibrate SEC System node_calibrate Run MW Standards (Calibration) node_equilibrate->node_calibrate node_calibrate->node_inject node_chrom Obtain Chromatogram node_inject->node_chrom node_calc Calculate Mn, Mw, PDI using Calibration Curve node_chrom->node_calc node_result node_result node_calc->node_result Determine Molecular Weight & PDI TGA_Workflow node_prep Weigh 5-10 mg of This compound into TGA pan node_instrument Place pan in TGA furnace under N₂ atmosphere node_prep->node_instrument node_heat Heat at constant rate (e.g., 10 °C/min) node_instrument->node_heat node_record Record weight change vs. temperature node_heat->node_record node_plot Plot % Weight Loss vs. Temperature node_record->node_plot node_analyze Determine Decomposition Temperature (Td) node_plot->node_analyze node_result node_result node_analyze->node_result Assess Thermal Stability DSC_Workflow node_prep Weigh 5-10 mg of This compound into DSC pan and seal node_instrument Place sample and reference pans in DSC cell under N₂ node_prep->node_instrument node_cycle Perform Heat-Cool-Heat Cycle (e.g., 10 °C/min) node_instrument->node_cycle node_record Record Heat Flow vs. Temperature node_cycle->node_record node_plot Plot Thermogram node_record->node_plot node_analyze Identify Tg, Tm, Tc from the 2nd heating scan node_plot->node_analyze node_result node_result node_analyze->node_result Determine Thermal Transitions DLS_Zeta_Workflow cluster_dls DLS Measurement cluster_zeta Zeta Potential Measurement node_prep Disperse nanoparticles in aqueous buffer (0.1-1.0 mg/mL) node_dls_cuvette Transfer to DLS cuvette node_prep->node_dls_cuvette node_zeta_cell Transfer to Zeta Potential cell node_prep->node_zeta_cell node_dls_measure Measure light scattering fluctuations node_dls_cuvette->node_dls_measure node_zeta_measure Measure electrophoretic mobility node_zeta_cell->node_zeta_measure node_dls_analyze Calculate Z-average and PDI node_dls_measure->node_dls_analyze node_result_dls node_result_dls node_dls_analyze->node_result_dls Particle Size & Distribution node_zeta_analyze Calculate Zeta Potential node_zeta_measure->node_zeta_analyze node_result_zeta node_result_zeta node_zeta_analyze->node_result_zeta Surface Charge & Stability EM_Workflow cluster_prep Sample Preparation cluster_img Imaging cluster_analysis Image Analysis node_disperse Prepare dilute nanoparticle suspension node_sem_prep Drop on SEM stub, dry, and sputter-coat node_disperse->node_sem_prep node_tem_prep Drop on TEM grid, (stain), and dry node_disperse->node_tem_prep node_load Load sample into Electron Microscope node_sem_prep->node_load node_tem_prep->node_load node_focus Focus electron beam node_load->node_focus node_capture Capture images at various magnifications node_focus->node_capture node_measure Measure particle diameters using software (e.g., ImageJ) node_capture->node_measure node_analyze Analyze morphology, size, and distribution node_measure->node_analyze node_result node_result node_analyze->node_result Visualize Particle Size, Shape, and Morphology

References

Troubleshooting & Optimization

Technical Support Center: CPPA-TPP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the mitochondria-targeting RAFT agent, CPPA-TPP (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid-Triphenylphosphonium conjugate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a carbodiimide-mediated coupling reaction. This typically involves an esterification reaction between the carboxylic acid group of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) and a hydroxyl-functionalized triphenylphosphonium (TPP) salt, such as (hydroxymethyl)triphenylphosphonium bromide. The reaction is commonly facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to improve efficiency and minimize side reactions.

Q2: Why is triphenylphosphonium (TPP) used in this conjugate?

A2: The triphenylphosphonium (TPP) cation is a well-established mitochondria-targeting moiety. Due to its lipophilic nature and delocalized positive charge, it can readily cross biological membranes and accumulates in the mitochondrial matrix, which has a significant negative membrane potential.[1][2][3] By conjugating TPP to the CPPA RAFT agent, the resulting polymers can be directed to the mitochondria, enabling the targeted delivery of therapeutic agents to this specific organelle.[1][2]

Q3: What are the main challenges in this compound synthesis?

A3: The primary challenges include:

Q4: How can I confirm the successful synthesis of this compound?

A4: Successful synthesis is typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR): To verify the presence of characteristic peaks from both the CPPA and TPP moieties and to confirm the formation of the ester linkage.

  • Mass Spectrometry (MS): To determine the correct molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the ester bond.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound Conjugate
Potential Cause Recommended Solution
Degradation of CPPA The trithiocarbonate moiety in RAFT agents can be unstable, particularly under basic conditions. Ensure all reagents and solvents are anhydrous and free of amine impurities. Store CPPA under inert gas at low temperatures. The cyano group of CPPA can also hydrolyze to an amide, which can affect reactivity.[4][5][6] Use freshly prepared or properly stored CPPA.
Inefficient Coupling Reaction Optimize the molar ratios of CPPA, the TPP-alcohol, EDC, and NHS. A common starting point is a slight excess of the TPP-alcohol and coupling agents relative to CPPA. Ensure the reaction is performed in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).
Side Reaction: N-acylurea Formation The O-acylisourea intermediate formed during EDC coupling can rearrange to a stable, unreactive N-acylurea.[7][8][9] Adding NHS or Sulfo-NHS helps to minimize this by converting the unstable intermediate to a more stable amine-reactive ester.
Hydrolysis of Activated CPPA EDC and the activated NHS ester are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulty in Purifying the this compound Product
Potential Cause Recommended Solution
Ineffectiveness of Silica Gel Chromatography Phosphonium salts often interact strongly with silica gel, leading to poor separation and recovery. Avoid traditional silica gel chromatography.
Presence of Coupling Byproducts The byproducts of the EDC/NHS coupling (e.g., dicyclohexylurea if DCC is used, or water-soluble urea (B33335) byproducts with EDC) need to be removed. If EDC is used, byproducts are generally water-soluble and can be removed by aqueous workup.
Co-precipitation of Starting Materials and Product If purification is attempted by precipitation, unreacted starting materials may co-precipitate with the product. Optimize the solvent/anti-solvent system for selective precipitation.
Product is a Sticky Oil or Gum This can be due to residual solvent or impurities. Try triturating the crude product with a non-solvent (e.g., diethyl ether) to induce solidification.

Recommended Purification Strategy:

  • Aqueous Workup: If the reaction is performed in a water-immiscible solvent, wash the organic layer with water to remove the water-soluble byproducts of EDC and unreacted NHS.

  • Precipitation/Crystallization: Precipitate the product from the reaction mixture by adding a non-solvent. For example, if the reaction is in dichloromethane, adding cold diethyl ether can precipitate the phosphonium salt. Multiple precipitations may be necessary.

  • Dialysis: If the this compound is conjugated to a polymer, dialysis can be an effective method to remove small molecule impurities.[10]

Problem 3: Instability of the Final this compound Product
Potential Cause Recommended Solution
Hydrolysis of the Ester Linkage The ester bond can be susceptible to hydrolysis, especially under acidic or basic conditions. Store the purified product in a dry, neutral environment.
Degradation of the Trithiocarbonate Group The RAFT end-group can be sensitive to light and certain chemicals.[11] Store the product protected from light and at low temperatures.

Experimental Protocols

Representative Synthesis of this compound via EDC/NHS Coupling

This protocol is a generalized procedure based on common practices for EDC/NHS esterification. Optimization of specific conditions may be necessary.

Materials:

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)

  • (4-Hydroxymethylphenyl)triphenylphosphonium bromide (or a similar hydroxyl-functionalized TPP salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve CPPA (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

  • Add the hydroxyl-functionalized TPP salt (1.1 equivalents) to the solution. If the TPP salt is not fully soluble, the reaction can be run as a suspension.

  • If a base is used, add DIPEA (2-3 equivalents) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of EDC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture if any solids are present.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by precipitation from a minimal amount of DCM into cold diethyl ether. Repeat the precipitation process until the desired purity is achieved.

  • Dry the final product under vacuum.

Reactant/Reagent Typical Molar Ratio
CPPA1.0
Hydroxyl-TPP1.1 - 1.2
EDC1.5 - 2.0
NHS1.2 - 1.5
Base (optional)2.0 - 3.0

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve CPPA, Hydroxyl-TPP, & NHS in Anhydrous DCM add_edc Add EDC at 0°C reagents->add_edc Under N2 react Stir at Room Temperature (12-24h) add_edc->react wash Aqueous Wash react->wash dry Dry & Concentrate wash->dry precipitate Precipitate in Diethyl Ether dry->precipitate analysis Characterize by NMR & MS precipitate->analysis

Caption: Workflow for the synthesis of this compound.

Signaling Pathway for Apoptosis Induced by Mitochondria-Targeted Drugs

G cluster_drug Drug Action cluster_apoptosis Apoptotic Cascade drug This compound Conjugated Drug mito Mitochondria drug->mito Mitochondrial Targeting bax Bax/Bak Activation mito->bax Induces Stress momp MOMP bax->momp Leads to cytc Cytochrome c Release momp->cytc apop Apoptosome Formation (Apaf-1, Caspase-9) cytc->apop cas3 Caspase-3 Activation apop->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway initiated by a mitochondria-targeted drug.

References

Technical Support Center: Optimizing CPPA-TPP Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) with Triphenylphosphonium (TPP) derivatives. The "CPPA-TPP reaction" typically refers to the covalent coupling of the carboxylic acid group of the CPPA RAFT agent to a hydroxyl or amine functional group on a TPP-containing molecule, often for applications in targeted drug delivery or the synthesis of functionalized polymers.

Frequently Asked Questions (FAQs)

Q1: What is the likely chemistry behind a "this compound reaction"?

A "this compound reaction" generally involves the formation of an ester or amide bond between 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) and a TPP derivative functionalized with a nucleophile (e.g., a hydroxyl or amino group). This is a type of coupling reaction. Given that CPPA is a RAFT (Reversible Addition-Fragmentation chain-Transfer) agent, this conjugation allows for the synthesis of polymers with a TPP moiety at one end, which can be used for applications like targeting mitochondria in cells.[1][2]

Q2: What are the most common coupling methods for conjugating CPPA?

Carbodiimide-mediated coupling is a frequently used method. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid of CPPA, making it susceptible to nucleophilic attack by the hydroxyl or amine group on the TPP derivative.[3] The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the reaction rate and yield.[3]

Q3: How should I choose a solvent for the this compound coupling reaction?

The choice of solvent is critical and should be based on the solubility of both the CPPA and the TPP derivative. Anhydrous polar aprotic solvents are generally preferred to prevent hydrolysis of the activated CPPA intermediate. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.[3] Ensure the solvent is of high purity and dry, as water can lead to unwanted side reactions and lower yields.

Q4: What are potential side reactions to be aware of?

Several side reactions can occur during the coupling process:

  • Hydrolysis of the RAFT agent: The nitrile group in CPPA can undergo self-catalyzed hydrolysis to form an amide, especially during storage or in the presence of moisture.[4] This amide impurity can act as a poor chain transfer agent in subsequent polymerization steps.[4]

  • Side reactions with the thiocarbonylthio group: The dithiobenzoate group in CPPA can be sensitive to nucleophiles and certain reaction conditions, potentially leading to degradation or unwanted side reactions.[5]

  • Formation of N-acylurea byproduct: When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated intermediate can rearrange to form a stable N-acylurea, which can be difficult to remove during purification.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the consumption of starting materials and the formation of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the carboxylic acid proton of CPPA and the appearance of new signals corresponding to the conjugated product.[7]

  • Mass Spectrometry (MS): Techniques like ESI-MS can confirm the formation of the desired product by identifying its molecular weight.[7]

Troubleshooting Guide for this compound Conjugation

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient activation of CPPA: The coupling agent (e.g., EDC) may be old or degraded. 2. Presence of water: Moisture can hydrolyze the activated intermediate. 3. Steric hindrance: The TPP derivative may be sterically bulky, hindering the reaction. 4. Incorrect stoichiometry: The molar ratios of CPPA, TPP derivative, and coupling agents are not optimal.1. Use fresh, high-quality coupling agents. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered TPP derivative if possible. 4. Optimize the molar ratios. A slight excess of the TPP derivative and coupling agent may be beneficial.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Deactivation of the coupling agent. 3. Poor solubility of reactants. 1. Extend the reaction time and monitor by TLC until the starting material is consumed. A moderate increase in temperature may also help. 2. Add a fresh portion of the coupling agent. 3. Choose a solvent system in which all reactants are fully soluble.
Formation of Side Products 1. N-acylurea formation: A common byproduct in carbodiimide-mediated reactions. 2. Degradation of the dithiobenzoate group: Can occur under harsh conditions (e.g., high temperatures or presence of strong bases/nucleophiles).[8] 3. Self-polymerization or side reactions of monomers if present. 1. Optimize the reaction temperature (often running at 0°C to room temperature can minimize this). Add HOBt or HOAt to the reaction mixture to suppress N-acylurea formation. 2. Avoid excessive heat and strong bases. If possible, use milder coupling conditions. 3. Ensure that the reaction is performed on the CPPA agent before introducing any monomers for polymerization.
Product Degradation 1. Instability of the thiocarbonylthio group: The characteristic pink/red color of the RAFT agent may fade, indicating degradation.[9] 2. Harsh purification conditions: Exposure to strong acids or bases during workup can cleave the ester or amide bond.1. Perform the reaction at room temperature or below and protect it from light. 2. Use neutral purification methods like column chromatography on silica (B1680970) gel with neutral solvent systems. Avoid acidic or basic aqueous washes if the product is sensitive.
Difficulty in Product Purification 1. Co-elution of product and byproducts: The polarity of the desired product might be very similar to that of the starting materials or byproducts like triphenylphosphine (B44618) oxide (TPPO) if TPP is used in the reaction.[10] 2. Formation of insoluble byproducts (e.g., DCU from DCC). 1. Optimize the solvent system for column chromatography to achieve better separation. Sometimes, precipitation/crystallization techniques can be used to remove byproducts like TPPO.[10] 2. If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration. Using water-soluble EDC can simplify purification as the urea (B33335) byproduct can be removed with an aqueous wash.

Detailed Experimental Protocol: EDC/DMAP Coupling of CPPA

This protocol describes a general procedure for the esterification of CPPA with a hydroxyl-functionalized TPP derivative.

Materials and Reagents:

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)

  • Hydroxyl-functionalized Triphenylphosphonium salt (TPP-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve CPPA (1.0 eq.) and the TPP-OH derivative (1.1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add DMAP (0.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Slowly add EDC (1.2 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the CPPA starting material is fully consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 0.1 M HCl) to remove excess DMAP and EDC-related byproducts, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol) to isolate the pure this compound conjugate.

Data Presentation: Typical Reaction Parameters

ParameterTypical Range/ValueNotes
CPPA:TPP-nucleophile ratio 1 : 1.05 - 1.2A slight excess of the TPP derivative can help drive the reaction to completion.
Coupling Agent (EDC) eq. 1.1 - 1.5An excess is generally used to ensure full activation of the carboxylic acid.
Catalyst (DMAP) eq. 0.05 - 0.2DMAP is catalytic and a sub-stoichiometric amount is sufficient.
Solvent Anhydrous DCM or DMFMust be able to dissolve all reactants and be non-reactive.
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions.
Reaction Time 4 - 24 hoursVaries depending on the reactivity of the substrates. Monitor by TLC.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve CPPA & TPP-OH in Anhydrous DCM prep2 Add DMAP (Catalyst) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add EDC (Coupling Agent) prep3->react1 react2 Stir at RT for 12-24h react1->react2 react3 Monitor by TLC react2->react3 workup1 Aqueous Washes react3->workup1 workup2 Dry & Concentrate workup1->workup2 purify Column Chromatography workup2->purify end end purify->end Pure this compound Conjugate

Caption: Experimental workflow for this compound conjugation.

G CPPA CPPA-COOH ActiveEster Activated O-Acylisourea Intermediate CPPA->ActiveEster + EDC EDC EDC Product CPPA-COO-TPP (Ester Product) ActiveEster->Product + TPP-OH (Nucleophilic Attack) Byproduct EDC-Urea Byproduct ActiveEster->Byproduct - TPP-OH TPP_OH TPP-OH

Caption: Proposed pathway for EDC-mediated this compound esterification.

References

Technical Support Center: Improving CPPA-TPP Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with CPPA-TPP and other hydrophobic compounds.

Common Solubility Issues and Troubleshooting

Researchers often encounter difficulties in dissolving hydrophobic compounds like this compound in aqueous solutions for in vitro and in vivo experiments. Poor solubility can lead to inaccurate experimental results and hinder the assessment of a compound's biological activity. The following guides provide systematic approaches to address these challenges.

Troubleshooting Guide: Initial Solubility Testing

Question: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the recommended starting point for solubility testing?

Answer: A systematic approach to solubility testing is crucial for identifying the optimal solvent and conditions for your compound.

Experimental Workflow: Systematic Solubility Assessment

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Co-solvent Titration cluster_2 Phase 3: pH Optimization A Weigh 1-5 mg of this compound B Add 100 µL of initial solvent (e.g., DMSO, Ethanol) A->B C Vortex and visually inspect for dissolution B->C D Prepare concentrated stock in best organic solvent C->D If soluble E Titrate stock solution into aqueous buffer (e.g., PBS, Tris) D->E F Observe for precipitation E->F G Prepare buffer solutions at various pH values (e.g., pH 5, 7.4, 9) E->G If precipitation occurs H Attempt to dissolve this compound in each buffer G->H I Determine pH range for optimal solubility H->I

Caption: A stepwise workflow for determining the optimal solvent and buffer conditions for a hydrophobic compound.

Detailed Protocol: Systematic Solubility Assessment

  • Initial Solvent Screening:

    • Accurately weigh 1-5 mg of this compound into a microcentrifuge tube.

    • Add 100 µL of a pure organic solvent (e.g., DMSO, ethanol, methanol).

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect the solution against a dark background to ensure complete dissolution. If the compound dissolves, this solvent can be used to prepare a concentrated stock solution.

  • Co-solvent Titration:

    • Prepare a high-concentration stock solution of this compound in the selected organic solvent (e.g., 10 mM in DMSO).

    • In a separate tube, add your desired aqueous buffer (e.g., 990 µL of PBS).

    • Slowly add a small volume of the this compound stock solution (e.g., 10 µL) to the aqueous buffer while vortexing.

    • Observe the solution for any signs of precipitation (cloudiness). If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary.

  • pH Optimization:

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

    • Attempt to dissolve a small, pre-weighed amount of this compound directly in each buffer.

    • Alternatively, dilute a concentrated stock (from the co-solvent method) into each buffer and observe for precipitation. This will help identify the pH range in which the compound is most soluble.

Troubleshooting Guide: Use of Excipients and Advanced Formulations

Question: The use of co-solvents is not sufficient to achieve the desired concentration of this compound in my aqueous experimental medium. What other options can I explore?

Answer: When standard co-solvents are inadequate, various excipients and formulation techniques can significantly enhance the solubility of hydrophobic compounds.[1][2][3]

Quantitative Data: Solubility of "Compound X-TPP" with Different Methods

MethodSolvent/Excipient"Compound X-TPP" Solubility (µg/mL)
Aqueous Buffer Phosphate Buffered Saline (PBS), pH 7.4< 1
Co-solvent 1% DMSO in PBS25
5% Ethanol in PBS15
Surfactant 0.5% Tween® 80 in PBS150
0.1% Cremophor® EL in PBS200
Cyclodextrin 2% HP-β-CD in PBS500

Experimental Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Preparation of HP-β-CD Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved. The solution should be clear.

  • Complexation:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Alternatively, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add this solution dropwise to the stirring HP-β-CD solution.

  • Incubation: Stir the mixture at room temperature for 1-2 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best initial organic solvent to try for dissolving a novel hydrophobic compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules. Ethanol and methanol (B129727) are also good alternatives.

Q2: Can heating be used to improve the solubility of this compound?

A2: Gentle heating (e.g., to 37°C) can sometimes improve solubility. However, it is crucial to first assess the thermal stability of your compound, as excessive heat can cause degradation.

Q3: How can I prevent my compound from precipitating out of solution during a long-term cell culture experiment?

A3: To maintain solubility over time, consider using a formulation with a solubilizing agent like HP-β-CD or a non-ionic surfactant. It is also important to ensure that the final concentration of any organic co-solvent (like DMSO) is kept low (typically below 0.5%) to avoid cytotoxicity.

Q4: Are there any potential downsides to using solubilizing agents like surfactants or cyclodextrins?

A4: Yes, at high concentrations, some of these agents can have their own biological effects or interfere with certain assays. It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Q5: My compound needs to be administered in vivo. What are the best practices for formulation?

A5: For in vivo studies, biocompatible and biodegradable excipients are necessary. Formulations involving cyclodextrins, liposomes, or polymeric nanoparticles are often employed to improve the solubility and bioavailability of hydrophobic drugs.[1][2] It is highly recommended to consult with a formulation scientist for in vivo applications.

Signaling Pathway Context

The effective solubilization of compounds like this compound is often a prerequisite for studying their effects on cellular signaling pathways. For instance, a hypothetical application could be the investigation of its impact on a kinase cascade involved in cellular proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation CPPA_TPP This compound CPPA_TPP->MEK Inhibition Proliferation Cell Proliferation Transcription->Proliferation

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of the MEK kinase.

References

Technical Support Center: CPPA (CPA) and TPP Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclopentyladenosine (CPA) and Thiamine (B1217682) Pyrophosphate (TPP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with CPA and TPP stability.

Issue 1: Inconsistent results in bioassays using CPA solutions.

  • Question: My experimental results with CPA are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a sign of CPA degradation in your stock or working solutions. The stability of CPA in solution is influenced by factors such as solvent, pH, and storage temperature.

    Troubleshooting Steps:

    • Verify Solvent and Solubility: CPA is soluble in DMSO and warmed ethanol.[1] For aqueous solutions, solubility is limited (1.7 mg/mL in water), but increases in acidic conditions (12 mg/mL in 0.1 M HCl).[2] Ensure you are using an appropriate solvent and that the compound is fully dissolved.

    • Check pH of Aqueous Solutions: Adenosine (B11128) analogs can be susceptible to hydrolysis, particularly at non-neutral pH. If using aqueous buffers, ensure the pH is compatible with your experimental window and consider performing a stability check at your working pH.

    • Storage Conditions: Prepare fresh solutions for each experiment whenever possible. If you must store solutions, aliquot and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

    • Perform a Stability Check: Analyze your CPA solution at different time points using HPLC to quantify the amount of intact CPA. A significant decrease in the main peak area over time indicates degradation.

Issue 2: Loss of TPP coenzymatic activity in enzymatic assays.

  • Question: My TPP-dependent enzyme has low activity, and I suspect the TPP cofactor is the problem. How can I ensure my TPP is active?

  • Answer: TPP is sensitive to heat, alkaline pH, and light, which can lead to its degradation and loss of coenzymatic activity.

    Troubleshooting Steps:

    • pH of the Buffer: TPP is more stable in acidic solutions (pH 3-6) and degrades in alkaline conditions.[4][5] Ensure your assay buffer is within the optimal pH range for TPP stability.

    • Storage of TPP Solutions: Prepare TPP solutions fresh. If storage is necessary, store in small aliquots at -20°C in the dark.[6]

    • Light Exposure: Protect TPP solutions from light, as it can contribute to degradation.[5] Use amber vials or cover tubes with aluminum foil.

    • Purity of TPP: Use high-purity TPP. Impurities can interfere with enzymatic reactions. Verify the purity of your TPP stock if possible.

Frequently Asked Questions (FAQs)

CPA (N6-Cyclopentyladenosine) Stability

  • Q1: What are the recommended storage conditions for solid CPA?

    • A1: Solid CPA is stable for at least 4 years when stored at -20°C.[1] It can also be stored at 2-8°C.[2]

  • Q2: How long is CPA stable in a DMSO stock solution?

    • A2: When stored at -80°C, CPA in DMSO is stable for up to 2 years. At -20°C, it is stable for up to 1 year.[3]

  • Q3: What are the known degradation pathways for CPA?

    • A3: A potential degradation pathway for adenosine analogs like CPA is deamination at the 6-position of the purine (B94841) ring.[7] Hydrolysis of the glycosidic bond is also a possibility under harsh conditions.

TPP (Thiamine Pyrophosphate) Stability

  • Q4: What is the primary cause of TPP degradation in solution?

  • Q5: Can I autoclave a solution containing TPP?

    • A5: No, autoclaving is not recommended as TPP is heat-sensitive.[4][5] Filter-sterilize TPP solutions using a 0.22 µm filter if sterility is required.

  • Q6: Are there any metal ions I should avoid in my buffers when working with TPP?

    • A6: While not extensively documented for TPP specifically in the provided results, it is a good practice to be cautious with divalent metal ions, as they can sometimes catalyze the hydrolysis of phosphate (B84403) esters. Using a chelating agent like EDTA can be considered if metal ion contamination is a concern.

Quantitative Data Summary

Table 1: Storage and Stability of CPA

FormStorage TemperatureStabilityReference
Solid-20°C≥ 4 years[1]
Solid2-8°CNot specified, but a recommended storage temp.[2]
In DMSO-80°C2 years[3]
In DMSO-20°C1 year[3]

Table 2: Factors Affecting Thiamine (and TPP) Stability in Solution

FactorConditionEffect on StabilityReference
pH Alkaline ( > 7)Decreased stability[4][5]
Acidic (3-6)Increased stability[4][5]
Temperature ElevatedIncreased degradation[4][5]
Light ExposureCan promote degradation[5]
Concentration Higher (in pH 6 solution)Increased degradation rate[5]

Experimental Protocols

Protocol 1: HPLC Method for CPA Stability Assessment

This protocol provides a general method for assessing the stability of CPA in solution. It is based on typical reversed-phase HPLC methods for adenosine and its analogs.[9][10][11]

1. Materials:

2. Preparation of Mobile Phase:

  • A common mobile phase for adenosine analogs consists of a buffer and an organic modifier. For example, a mobile phase of 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile can be used.[11]
  • Prepare the buffer and filter it through a 0.45 µm filter.
  • Mix the buffer with the required amount of acetonitrile. Degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of CPA in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase to a known concentration (e.g., 10 µg/mL).
  • Sample Solution: Prepare your experimental CPA solution in the desired buffer or solvent. At specified time points (e.g., 0, 2, 4, 8, 24 hours) under your test conditions (e.g., specific temperature, pH), take an aliquot and dilute it with the mobile phase to fall within the concentration range of your standard curve.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column
  • Mobile Phase: Isocratic or gradient elution depending on the separation needs. For isocratic, an example is 20mM ammonium acetate (pH 6.0) with 5% acetonitrile.[11]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 260 nm (based on adenosine's absorbance maximum)
  • Injection Volume: 20 µL

5. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Identify the peak corresponding to CPA based on the retention time of the standard.
  • Calculate the peak area of CPA in your samples at each time point.
  • The stability is determined by the percentage of CPA remaining at each time point relative to the initial time point (t=0). A decrease in the peak area of CPA and the appearance of new peaks may indicate degradation.

Visualizations

TPP_Degradation_Pathway TPP Thiamine Pyrophosphate (TPP) Intermediate Thiazole Ring Opening TPP->Intermediate Alkaline pH, Heat Degradation_Products Degradation Products (e.g., Thiochrome, Hydrogen Sulfide) TPP->Degradation_Products Acidic pH, Heat (Methylene bridge cleavage) Intermediate->Degradation_Products Oxidation

Caption: Simplified degradation pathways of Thiamine Pyrophosphate (TPP).

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Evaluation Prep_Solution Prepare CPA/TPP Solution Initial_Sample Take T=0 Sample Prep_Solution->Initial_Sample Store_Conditions Store under Test Conditions (Temp, pH, Light) Time_Points Take Samples at Defined Time Points Analysis HPLC Analysis Data_Eval Calculate % Remaining vs. Time

Caption: General experimental workflow for stability testing of CPA or TPP.

References

Technical Support Center: CPPA-TPP Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Carboxymethyl-pullulan-poly(L-arginine)-tripolyphosphate (CPPA-TPP) nanoparticles, often analogous to Chitosan-TPP (CS-TPP) systems.

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticles are aggregating immediately after synthesis. What are the likely causes?

A1: Immediate aggregation of this compound nanoparticles is often due to suboptimal formulation parameters that disrupt the balance of electrostatic forces necessary for colloidal stability. Key factors include:

  • Incorrect pH: The pH of the CPPA and TPP solutions is critical. The primary amine groups on the polymer need to be sufficiently protonated to interact with the negatively charged TPP. A pH outside the optimal range can lead to poor particle formation and aggregation.[1]

  • High Ionic Strength: The presence of salts in your solutions can screen the surface charges on the nanoparticles, reducing the electrostatic repulsion that keeps them separated and leading to aggregation.[2][3] Using buffers like PBS during formation can sometimes contribute to this issue.[1]

  • Inappropriate CPPA:TPP Ratio: An excess of the TPP crosslinker can lead to the formation of larger, unstable particles that are prone to aggregation.[4][5] Conversely, insufficient crosslinking can result in poorly formed, unstable particles.

  • High Concentrations: Using high concentrations of either the CPPA polymer or the TPP crosslinker can increase the frequency of particle collisions, promoting aggregation.[4][5]

Q2: I observe a gel-like pellet instead of a nanoparticle suspension after centrifugation. Why is this happening?

A2: The formation of a gel-like pellet is typically a sign of excessive crosslinking between the CPPA polymer and TPP.[6] This leads to the creation of a macroscopic network or large aggregates instead of discrete nanoparticles. To troubleshoot this, consider the following:

  • Reduce TPP Concentration: Lowering the concentration of the TPP solution is a primary step to prevent over-crosslinking.[6]

  • Optimize the CPPA:TPP Ratio: Systematically vary the ratio to find the optimal balance that favors nanoparticle formation over gelation.

  • Control the Rate of TPP Addition: Adding the TPP solution very slowly (dropwise) while vigorously stirring allows for more controlled and uniform particle formation, preventing localized areas of high TPP concentration that can initiate gelation.[6]

Q3: My nanoparticles look good initially, but they aggregate during storage. How can I improve their long-term stability?

A3: Long-term stability is a common challenge. Aggregation during storage can be caused by several factors, including residual charges, temperature fluctuations, and the lack of sufficient stabilizing forces. To enhance storage stability:

  • Incorporate Steric Stabilizers: Molecules like polyethylene (B3416737) glycol (PEG) can be incorporated into the formulation. These create a physical barrier around the nanoparticles, preventing them from getting close enough to aggregate.[2][7]

  • Use Cryoprotectants for Lyophilization: If you are freeze-drying your nanoparticles for long-term storage, the freezing and drying stresses can cause irreversible aggregation. Using cryoprotectants such as glucose or human serum albumin (HSA) can help maintain particle integrity.[8]

  • Optimize Storage Conditions: Store nanoparticles as a suspension in a suitable buffer at a low temperature (e.g., 4°C).[1] Avoid drying the nanoparticles into a hard powder, as redispersion can be very difficult.[2]

Q4: How does the molecular weight and degree of deacetylation (DD) of the chitosan (B1678972) backbone in a similar CS-TPP system affect nanoparticle stability?

A4: The properties of the chitosan polymer itself play a significant role in the stability of the resulting nanoparticles.

  • Molecular Weight (MW): Increasing the molecular weight of chitosan generally leads to the formation of smaller nanoparticles due to the increased viscosity of the solution.[9] However, very high MW chitosan can also increase the tendency for aggregation and sedimentation.[4][5]

  • Degree of Deacetylation (DD): A higher DD means more primary amine groups are available for protonation and interaction with TPP, which can strengthen the nanoparticle structure. However, at near-neutral (physiological) pH, chitosan with a high DD is less soluble and more prone to aggregation due to TPP bridging.[10]

Troubleshooting Guide

Issue 1: Nanoparticle Aggregation
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Maintain the pH of the CPPA solution between 4.5-6.0.[1]Ensures sufficient protonation of amine groups for interaction with TPP while maintaining polymer solubility.
High Ionic Strength Prepare TPP in deionized water instead of high-salt buffers like PBS.[1]High salt concentrations can screen surface charges, reducing electrostatic repulsion and leading to aggregation.[2]
Inappropriate CPPA:TPP Ratio Perform a titration to determine the optimal mass ratio. Start with a well-cited ratio (e.g., 4:1 or 5:1) and adjust.[11]An excess of TPP can cause over-crosslinking and instability.[4][5]
High Reactant Concentrations Use lower concentrations of both CPPA and TPP solutions.Reduces the likelihood of particle collisions and subsequent aggregation.[4][5]
Inefficient Mixing Increase the stirring speed (e.g., 700-1500 rpm) during TPP addition.[9][11]Ensures rapid and uniform dispersion of the crosslinker, leading to more monodisperse particles.
Rapid TPP Addition Add the TPP solution dropwise at a slow, controlled rate (e.g., 1 mL/min).[11]Prevents localized high concentrations of TPP, which can lead to the formation of large aggregates.
Issue 2: Poor Particle Characteristics (Large Size, High Polydispersity)
Potential Cause Troubleshooting Step Rationale
Low Stirring Speed Increase the stirring speed during synthesis.[9]Higher shear forces lead to better dispersion of TPP in the chitosan solution, resulting in smaller, more uniform nanoparticles.[9]
Slow TPP Addition Rate While slow addition is good, an excessively slow rate can sometimes lead to larger particles. Optimize the addition rate.The rate of addition influences the kinetics of particle formation and final size.
Chitosan Molecular Weight If possible, use a lower molecular weight chitosan.Lower MW chitosan can lead to the formation of smaller nanoparticles.[9]
High TPP Volume/Concentration An increase in the volume or concentration of TPP can lead to larger particle sizes and higher polydispersity.[12]This is likely due to the formation of aggregates and clusters.[12]

Experimental Protocols

Protocol 1: Basic this compound Nanoparticle Synthesis by Ionic Gelation

This protocol is a standard starting point and should be optimized for your specific application.

  • Preparation of Stock Solutions:

    • Prepare a 0.1% (w/v) CPPA solution in 1% (v/v) acetic acid. Stir overnight to ensure complete dissolution.

    • Prepare a 0.1% (w/v) TPP solution in deionized water.

    • Adjust the pH of the CPPA solution to between 5.2-5.5 using NaOH.[12][13]

    • Adjust the pH of the TPP solution to 2 with HCl.[12]

  • Nanoparticle Formation:

    • Place a specific volume of the CPPA solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 700 rpm).

    • Add the TPP solution dropwise to the CPPA solution at a controlled rate (e.g., 1 mL/min).[11]

    • Continue stirring for an additional 30-45 minutes after the TPP addition is complete to allow for nanoparticle stabilization.[6][11]

  • Purification:

    • Centrifuge the nanoparticle suspension at a low speed (e.g., 10,000 rpm) for a short duration (e.g., 30-45 minutes) to pellet the nanoparticles.[2][11] High centrifugal forces can cause irreversible aggregation.[2]

    • Carefully remove the supernatant and redisperse the nanoparticle pellet in an appropriate buffer or deionized water.

    • Repeat the washing step 2-3 times to remove unreacted reagents.

Visualizations

Aggregation_Causes cluster_formulation Formulation Factors cluster_process Process Factors pH Suboptimal pH Aggregation Aggregation pH->Aggregation Ionic_Strength High Ionic Strength Ionic_Strength->Aggregation Ratio Inappropriate CPPA:TPP Ratio Ratio->Aggregation Concentration High Reactant Concentrations Concentration->Aggregation Mixing Inefficient Mixing Mixing->Aggregation Addition_Rate Rapid TPP Addition Addition_Rate->Aggregation

Caption: Key factors leading to this compound nanoparticle aggregation.

Troubleshooting_Workflow start Nanoparticle Aggregation Observed q1 Is TPP prepared in high salt buffer (e.g., PBS)? start->q1 a1_yes Prepare TPP in Deionized Water q1->a1_yes Yes q2 Is CPPA:TPP ratio optimized? q1->q2 No a1_yes->q2 a2_no Titrate CPPA:TPP Ratio (e.g., start at 4:1) q2->a2_no No q3 Is TPP addition slow and controlled? q2->q3 Yes a2_no->q3 a3_no Add TPP dropwise with vigorous stirring q3->a3_no No end_node Stable Nanoparticles q3->end_node Yes a3_no->end_node

Caption: A logical workflow for troubleshooting nanoparticle aggregation.

References

Technical Support Center: CPPA-TPP Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of CPPA-TPP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a synthesized compound where a cyclopamine (B1684311) derivative (CPPA) is conjugated to a tetraphenylporphyrin (B126558) (TPP) core. The purification of this compound is challenging due to several factors:

  • Structural Complexity: The molecule's large size and complex three-dimensional structure can lead to difficulties in separation from structurally similar impurities.

  • Potential for Aggregation: Porphyrin-based molecules have a tendency to aggregate, which can complicate purification and subsequent analytical characterization.

  • Multiple Reaction Byproducts: The synthesis of this compound can result in a variety of side products, including unreacted starting materials and isomers, which may have similar chromatographic behavior to the desired product.

  • Solubility Issues: The compound may exhibit limited solubility in common organic solvents, making it difficult to find a suitable mobile phase for chromatography or a solvent for recrystallization.

Q2: What are the initial steps to take when a this compound purification fails?

A2: When a purification run does not yield the desired purity or recovery, a systematic approach to troubleshooting is recommended. The following workflow outlines the initial steps:

cluster_troubleshooting Troubleshooting Path start Purification Failure check_crude Analyze Crude Product (TLC, LC-MS, NMR) start->check_crude check_method Review Purification Method (Column, Solvent, Gradient) start->check_method assess_yield Assess Yield and Purity check_crude->assess_yield check_method->assess_yield low_yield Low Yield? assess_yield->low_yield low_purity Low Purity? assess_yield->low_purity low_yield->low_purity No optimize_yield Optimize Reaction Conditions or Extraction low_yield->optimize_yield Yes optimize_purity Modify Purification Parameters low_purity->optimize_purity Yes end Successful Purification low_purity->end No optimize_yield->end optimize_purity->end

Caption: Initial troubleshooting workflow for this compound purification failure.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Experimental Protocol
Incomplete Reaction or Side Reactions 1. Analyze the crude reaction mixture using LC-MS and ¹H NMR to identify byproducts and unreacted starting materials. 2. Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants).Reaction Monitoring Protocol: 1. Withdraw a small aliquot from the reaction mixture every hour. 2. Quench the reaction in the aliquot with an appropriate solvent. 3. Analyze the aliquot by Thin Layer Chromatography (TLC) or LC-MS to track the formation of the product and the consumption of reactants.
Product Loss During Extraction 1. Check the pH of the aqueous layer during workup to ensure the product is not lost due to its charge state. 2. Perform a back-extraction of the aqueous layers with a different organic solvent.Liquid-Liquid Extraction Protocol: 1. After the initial extraction, collect the aqueous layer. 2. Adjust the pH if necessary. 3. Extract the aqueous layer again with a more polar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). 4. Combine all organic layers for further processing.
Product Adsorption to Silica (B1680970) Gel 1. If using flash chromatography, the polar nature of this compound might lead to irreversible binding to silica. 2. Consider using a different stationary phase like alumina (B75360) or a C18 reversed-phase column.[1][2]Flash Chromatography Protocol: 1. Prepare a small-scale test column to evaluate different stationary phases. 2. Load a known amount of crude product and elute with a gradient of solvents. 3. Analyze the fractions to determine the recovery from each stationary phase.
Issue 2: Co-elution of Impurities with this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Experimental Protocol
Structurally Similar Impurities 1. Optimize the mobile phase composition for flash chromatography to improve separation. 2. Consider using High-Performance Liquid Chromatography (HPLC) for better resolution.HPLC Method Development: 1. Start with a broad gradient (e.g., 5-95% acetonitrile (B52724) in water with 0.1% formic acid) on a C18 column. 2. Analyze the peak shape and resolution. 3. Narrow the gradient around the elution time of the product to improve separation from closely eluting impurities.
Product Aggregation 1. Aggregates can have different retention times and may appear as broad peaks or multiple peaks. 2. Try adding a small amount of a modifier (e.g., trifluoroacetic acid or a different organic solvent) to the mobile phase to disrupt aggregation.Dynamic Light Scattering (DLS) Protocol: 1. Dissolve a sample of the purified product in the HPLC mobile phase. 2. Analyze the sample by DLS to determine the particle size distribution. The presence of large particles would indicate aggregation.
Inadequate Column Packing 1. Poorly packed flash chromatography columns can lead to band broadening and poor separation. 2. Ensure the column is packed uniformly and is well-equilibrated before loading the sample.Column Packing Protocol: 1. Prepare a slurry of the stationary phase in the initial mobile phase. 2. Pour the slurry into the column in one continuous motion. 3. Gently tap the column to ensure even packing. 4. Pass several column volumes of the initial mobile phase through the column to equilibrate.

Experimental Protocols

Protocol 1: General Flash Chromatography for this compound Purification
  • Stationary Phase Selection: Based on initial TLC analysis, select a suitable stationary phase (e.g., silica gel, alumina).

  • Column Packing: Prepare a slurry of the stationary phase in the starting mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Start with a non-polar mobile phase and gradually increase the polarity. A common gradient could be from 100% hexane (B92381) to a mixture of hexane and ethyl acetate, and then to ethyl acetate with a small percentage of methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or a UV-Vis spectrophotometer.

  • Analysis: Combine the pure fractions and evaporate the solvent. Analyze the final product for purity by LC-MS and NMR.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Identify a solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Signaling Pathway Visualization

While this compound is a synthetic molecule and does not have a signaling pathway itself, its components are inspired by biologically active molecules. For instance, cyclopamine is a known inhibitor of the Hedgehog signaling pathway by binding to Smoothened.[3]

Hedgehog_Pathway cluster_inactive Pathway Inactive (No Hh) cluster_active Pathway Active Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Sufu Suppressor of fused (Sufu) Smo->Sufu Inhibits Gli Gli Transcription Factor Sufu->Gli Inhibits TargetGenes Target Gene Expression Gli->TargetGenes Activates CPPA CPPA (Cyclopamine) CPPA->Smo Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory role of cyclopamine (CPPA).

References

Technical Support Center: meso-Tetraphenylporphyrin (TPP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses the synthesis of meso-tetraphenylporphyrin (TPP). The user query "CPPA-TPP" is ambiguous, and this document assumes "TPP" refers to tetraphenylporphyrin (B126558). If "CPPA" denotes a specific precursor, catalyst, or reaction, please provide further details for a more targeted response.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of TPP synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing TPP?

A1: The most common methods are the Adler-Longo and Lindsey syntheses. The Adler-Longo method involves a one-pot reaction of pyrrole (B145914) and benzaldehyde (B42025) in refluxing propionic acid, open to the air, with typical yields around 20%.[1] The Lindsey synthesis is a two-step process involving the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature to form the porphyrinogen (B1241876), followed by oxidation with an agent like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) or p-chloranil, which can offer higher yields.[2][3] More recent methods include microwave-assisted synthesis and solvent-free mechanochemical approaches, which can offer greener alternatives and reduced reaction times.[4][5]

Q2: What are the main side products in TPP synthesis?

A2: A common side product is meso-tetraphenylchlorin, which is a reduced form of TPP.[6] Another potential side product, especially under certain acidic conditions, is N-confused tetraphenylporphyrin (NC-TPP), where one of the pyrrole rings is inverted.[7] Additionally, linear polypyrrolic polymers can form, appearing as a black, intractable mixture.[8]

Q3: How can I monitor the progress of my TPP synthesis reaction?

A3: The reaction progress can be monitored using UV-Vis spectroscopy. The formation of TPP is indicated by the appearance of a strong absorption band, known as the Soret band, at around 419 nm, and weaker Q-bands in the 500-700 nm region.[9] For metalloporphyrin synthesis, the disappearance of the free-base porphyrin's fluorescence under a UV lamp can also indicate the reaction's completion.[10]

Q4: What is the typical appearance of the TPP product?

A4: Pure TPP is a dark purple crystalline solid.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of TPP Impure Reagents: Pyrrole is prone to oxidation and polymerization.Use freshly distilled pyrrole for the reaction.
Incorrect Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.Optimize reaction parameters. For instance, in microwave-assisted synthesis, yield is highly dependent on temperature.[11] High reactant concentrations can favor polymerization.[7][8]
Inefficient Oxidation: In the Lindsey synthesis, the porphyrinogen intermediate must be fully oxidized to TPP.Ensure the appropriate stoichiometry of the oxidizing agent (e.g., DDQ) is used.[3] In the Adler-Longo method, ensure adequate exposure to air for oxidation.
Inappropriate Acid Catalyst or Solvent: The choice and concentration of the acid catalyst and solvent system significantly impact the yield.Different acids (e.g., TFA, BF3-etherate, MSA) can produce varying yields.[7] Mixed solvent systems may improve yields compared to single solvents.[2][8]
Product is a Black, Intractable Solid Polymerization: High temperatures or prolonged reaction times can lead to the formation of polypyrrolic polymers.Reduce the reaction time or temperature. A reaction time of 2 hours may be optimal in some mixed solvent systems, with longer times leading to polymerization.[3]
Greenish Tinge to the Product Presence of Chlorin (B1196114) Impurities: Over-reduction or incomplete oxidation can lead to the formation of meso-tetraphenylchlorin.Purify the crude product using column chromatography. A green byproduct can be separated from the desired red/purple TPP product.[12]
Difficulty in Purifying the Product Inappropriate Purification Method: TPP and its side products have similar polarities.Column chromatography using silica (B1680970) gel or alumina (B75360) is effective. Eluent systems like dichloromethane (B109758) or hexane/dichloromethane mixtures can be used to separate TPP from impurities.[9][12] Recrystallization from a solvent mixture like methanol (B129727)/dichloromethane can also be employed.[13]

Data on Reaction Optimization

The yield of TPP is highly dependent on the synthetic method and reaction conditions. Below are tables summarizing data from various studies.

Table 1: Comparison of TPP Synthesis Methods

MethodCatalyst/SolventOxidantTypical YieldReference
Adler-LongoPropionic AcidAir~10-20%[2][10]
LindseyCH2Cl2 / BF3 Etheratep-ChloranilHigher than Adler-Longo[2]
One-Pot Mixed SolventPropionic acid, glacial acetic acid, m-nitrotoluenem-nitrotoluene28.7%–40.4%[2]
MechanochemicalAcid Catalyst (solvent-free)DDQ (in solution)~20-30%[5]
Microwave-AssistedPropionic Acid / NitrobenzeneNitrobenzeneGood yield[14]

Table 2: Effect of Catalyst on N-Confused TPP (NC-TPP) and TPP Yield [7]

Catalyst (Concentration)ProductYield
Methanesulfonic Acid (MSA) (7 mM)NC-TPP37%
TPP5%
BF3-etherateNC-TPPLow levels
TPPSignificant quantities
Trifluoroacetic Acid (TFA)NC-TPPLow levels
TPPSignificant quantities

Experimental Protocols

Adler-Longo Synthesis of meso-Tetraphenylporphyrin (H2TPP)

This protocol is a common undergraduate laboratory experiment.

Materials:

  • Propanoic acid (propionic acid)

  • Benzaldehyde

  • Pyrrole (freshly distilled)

  • Methanol

  • 100-mL one-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Hirsch funnel for suction filtration

Procedure:

  • In a 100-mL round-bottom flask, add 40 mL of propanoic acid and a stir bar.

  • While stirring, add the appropriate amounts of benzaldehyde and pyrrole.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.[10] The solution will turn dark purple.

  • After 30 minutes, remove the heat and allow the mixture to cool to room temperature.

  • Collect the deep violet precipitate by suction filtration using a Hirsch funnel.

  • Wash the solid product with small portions of methanol until the filtrate runs clear.

  • Dry the product by aspiration to obtain the crude TPP.

Purification by Column Chromatography

Materials:

  • Crude TPP

  • Silica gel or alumina

  • Dichloromethane (or other suitable solvent system)

  • Chromatography column

  • Cotton wool

  • Collection flasks

Procedure:

  • Prepare a chromatography column by placing a small plug of cotton wool at the bottom and then filling it with a slurry of silica gel or alumina in the chosen eluent.

  • Dissolve the crude TPP in a minimum amount of dichloromethane.

  • Carefully load the dissolved sample onto the top of the column.

  • Elute the column with the chosen solvent system (e.g., dichloromethane).

  • Collect the fractions. The main purple band will be the TPP. A faster-running green band may be observed if chlorin impurities are present.[12]

  • Combine the fractions containing the pure TPP and remove the solvent by rotary evaporation to obtain the purified product.

Visualizations

Logical Workflow for TPP Synthesis and Purification

TPP_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reagents Mix Pyrrole and Benzaldehyde in Solvent start->reagents add_catalyst Add Acid Catalyst reagents->add_catalyst reaction Heat/Reflux (Adler-Longo) or Stir at RT (Lindsey) add_catalyst->reaction oxidation Oxidation (Air or Chemical Oxidant) reaction->oxidation crude_product Crude TPP Product oxidation->crude_product dissolve Dissolve Crude Product crude_product->dissolve chromatography Column Chromatography dissolve->chromatography collect Collect Pure Fractions chromatography->collect evaporate Evaporate Solvent collect->evaporate pure_product Pure TPP evaporate->pure_product

Caption: Workflow for TPP synthesis and subsequent purification.

Simplified TPP Reaction Pathway

TPP_Reaction_Pathway cluster_reactants pyrrole Pyrrole porphyrinogen Porphyrinogen (Intermediate) pyrrole->porphyrinogen + Acid Catalyst (Condensation) benzaldehyde Benzaldehyde benzaldehyde->porphyrinogen + Acid Catalyst (Condensation) tpp Tetraphenylporphyrin (TPP) porphyrinogen->tpp + Oxidant (Aromatization)

Caption: Simplified reaction from precursors to TPP.

References

Technical Support Center: CPPA-TPP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Cell-Penetrating Peptide Analogue (CPPA) and Triphenylphosphonium (TPP) conjugation.

Troubleshooting Guide

This section addresses specific issues that may arise during your CPPA-TPP conjugation experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conjugation yield between my CPPA and TPP moiety?

Answer:

Low or no conjugation yield is a common issue in bioconjugation and can stem from several factors.[1] A systematic approach to troubleshooting this problem is outlined below.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on parameters like pH, temperature, and reaction time.[1][]

    • pH: The pH of the reaction buffer can significantly impact the reactivity of the functional groups involved in the conjugation. For instance, if using amine-reactive chemistry, the pH should be optimized to ensure the primary amines on the CPPA are sufficiently nucleophilic.[3]

    • Stoichiometry: The molar ratio of CPPA to the TPP reagent is critical. An insufficient excess of the TPP reagent may lead to incomplete conjugation. Conversely, a large excess can sometimes lead to undesirable side reactions or difficulties in purification.

    • Reaction Time and Temperature: The reaction may not have proceeded to completion. It is advisable to optimize both the incubation time and temperature.[4]

  • Reagent Quality and Stability: The quality and handling of your reagents are paramount.

    • CPPA Purity and Solubility: Impurities in your CPPA preparation can interfere with the conjugation reaction.[5] Additionally, poor solubility of the peptide in the reaction buffer can drastically reduce the yield.[6] Consider performing a solubility test before initiating the conjugation.[6]

    • TPP Reagent Integrity: TPP reagents can be susceptible to degradation. Ensure that the TPP derivative is stored correctly and has not expired.

  • Presence of Interfering Substances: Certain chemicals can interfere with the conjugation chemistry.

    • Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the CPPA for the reactive sites on the TPP reagent if you are using amine-reactive chemistry.[5]

    • Reducing Agents: If your conjugation chemistry is sensitive to reducing agents, their presence, even in trace amounts, can inhibit the reaction.

Question 2: My this compound conjugate has poor solubility. What can I do?

Answer:

Poor solubility of the final conjugate is a frequent challenge, often arising from the properties of the peptide or the conjugated moiety.

Potential Causes and Solutions:

  • Peptide Aggregation: CPPAs, especially those with hydrophobic residues, can be prone to aggregation. The addition of the lipophilic TPP cation can exacerbate this issue.[7]

    • Formulation adjustments: Experiment with different buffer systems or the inclusion of solubility-enhancing excipients.

    • Peptide design: If possible, consider redesigning the CPPA sequence to include more hydrophilic residues.

  • TPP-Induced Precipitation: The conjugation of TPP can significantly alter the physicochemical properties of the CPPA, potentially leading to precipitation.

    • Controlled conjugation: Optimizing the number of TPP molecules conjugated per peptide can help maintain solubility. Over-conjugation can lead to insolubility.

  • Purification Artifacts: The purification method itself might be contributing to the solubility issue.

    • Lyophilization: If the conjugate is lyophilized, ensure proper techniques are used to obtain a fluffy, easily reconstitutable powder.[5][7] Inappropriate lyophilization can lead to irreversible aggregation.

Question 3: How can I confirm that the conjugation was successful and determine the conjugation efficiency?

Answer:

Characterization of the conjugate is a critical step to confirm successful conjugation and to quantify the efficiency of the reaction.

Methods for Confirmation and Characterization:

  • Mass Spectrometry (MS): This is one of the most direct methods to confirm conjugation. An increase in the molecular weight of the CPPA corresponding to the mass of the attached TPP moiety is a clear indication of successful conjugation. MALDI-TOF is often used for this purpose.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from the unreacted CPPA and TPP reagent. A new peak with a different retention time compared to the starting materials suggests the formation of the conjugate. The peak area can be used for quantification.

  • UV-Vis Spectroscopy: If the TPP moiety has a distinct absorbance profile, UV-Vis spectroscopy can be used to estimate the degree of labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide detailed structural information and confirm the covalent linkage between the CPPA and TPP.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of CPPA to TPP reagent for conjugation?

The optimal molar ratio can vary depending on the specific reactivity of your CPPA and TPP derivative. A good starting point is often a 5- to 20-fold molar excess of the TPP reagent over the CPPA.[7] It is highly recommended to perform a series of small-scale reactions with varying molar ratios to determine the optimal condition for your specific system.

Q2: What purification methods are suitable for this compound conjugates?

Commonly used purification techniques include:

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted TPP reagent.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can effectively separate the conjugate from unreacted peptide and other impurities.

  • Dialysis: For removing small molecule impurities like unreacted TPP reagent and salts.[7]

Q3: How should I store my this compound conjugate?

For long-term stability, it is generally recommended to store the purified conjugate lyophilized at -20°C or -80°C.[7] If stored in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6] The stability in solution will depend on the specific sequence of the CPPA and the buffer composition.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation via Amine-Reactive Chemistry

This protocol describes a general method for conjugating an NHS-ester activated TPP derivative to the primary amines (N-terminus and lysine (B10760008) side chains) of a CPPA.

  • CPPA Preparation: Dissolve the CPPA in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0. The concentration of the CPPA should typically be in the range of 1-5 mg/mL.

  • TPP Reagent Preparation: Immediately before use, dissolve the NHS-ester TPP derivative in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6]

  • Conjugation Reaction: Add the desired molar excess of the dissolved TPP reagent to the CPPA solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any excess NHS-ester.

  • Purification: Purify the this compound conjugate using a suitable method such as dialysis, SEC, or RP-HPLC.

  • Characterization: Confirm the conjugation and assess purity using MS and HPLC.

Data Presentation

Table 1: Optimization of this compound Conjugation Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Molar Ratio (TPP:CPPA) 5:110:120:15:1
pH 7.47.47.48.0
Reaction Time (hours) 2222
Temperature (°C) 25252525
Conjugation Efficiency (%) 45%75%85%60%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

G cluster_workflow This compound Conjugation Workflow start Start: Prepare CPPA and TPP Reagents reaction Conjugation Reaction (Vary Molar Ratio, pH, Time) start->reaction quench Quench Reaction reaction->quench purify Purification (HPLC/SEC) quench->purify characterize Characterization (MS, HPLC) purify->characterize end End: Purified this compound Conjugate characterize->end

Caption: A generalized experimental workflow for the conjugation of CPPA and TPP.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield start Low/No Conjugation Yield check_conditions Verify Reaction Conditions (pH, Stoichiometry, Time, Temp) start->check_conditions check_reagents Assess Reagent Quality (CPPA Purity/Solubility, TPP Integrity) check_conditions->check_reagents Optimal optimize Optimize Conditions check_conditions->optimize Suboptimal check_interfering Check for Interfering Substances (Amine Buffers, Reducing Agents) check_reagents->check_interfering Good Quality new_reagents Use Fresh/Purified Reagents check_reagents->new_reagents Poor Quality buffer_exchange Perform Buffer Exchange check_interfering->buffer_exchange Present success Successful Conjugation check_interfering->success Absent optimize->success new_reagents->success buffer_exchange->success

Caption: A decision tree for troubleshooting low yield in this compound conjugation.

References

side reactions of CPPA-TPP and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of CPPA-TPP, a chain transfer agent (CTA) conjugated to the mitochondria-targeting moiety triphenylphosphonium (TPP). For the purposes of this guide, we will assume CPPA refers to 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, a commonly used RAFT (Reversible Addition-Fragmentation chain Transfer) agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound?

A1: this compound is designed to act as a chain transfer agent in RAFT polymerization to synthesize polymers with a mitochondria-targeting TPP end-group. This allows for the targeted delivery of the synthesized polymer to the mitochondria within cells.

Q2: What is the most common side product in reactions involving TPP?

A2: In many reactions utilizing triphenylphosphine (B44618) (a related compound) or its derivatives, the formation of triphenylphosphine oxide (TPPO) is a common side product, especially under oxidative conditions.[1] While the triphenylphosphonium cation in this compound is more stable, degradation can still lead to related phosphine (B1218219) oxide species.

Q3: Can the dithiobenzoate group of the CPPA moiety undergo side reactions?

A3: Yes, the dithiobenzoate group, which is crucial for the RAFT process, can be susceptible to hydrolysis, especially at high temperatures and non-neutral pH. Aminolysis can also occur in the presence of primary or secondary amines, leading to the cleavage of the CTA functionality.

Q4: Does the linkage between the CPPA and TPP moieties present any stability issues?

A4: The stability of the linker is critical. If an ester linkage is used to connect CPPA and a TPP-containing alcohol, it can be prone to hydrolysis under acidic or basic conditions. Amide linkages are generally more stable.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Polymerization Rate or No Polymerization 1. Degradation of this compound: The dithiobenzoate group may have degraded due to improper storage or reaction conditions. 2. Incompatible Initiator: The chosen radical initiator may not be suitable for the monomer and CTA. 3. Presence of Inhibitors: Oxygen or other radical scavengers in the reaction mixture can inhibit polymerization.1. Verify CTA Integrity: Use fresh this compound or verify its purity via techniques like NMR or UV-Vis spectroscopy. Store the agent in a cool, dark, and dry place.[2] 2. Optimize Initiator: Select an initiator with a suitable decomposition rate at the reaction temperature. The initiator-to-CTA ratio is also a critical parameter to optimize. 3. Deoxygenate the System: Thoroughly degas the reaction mixture using techniques such as freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).
Broad Molecular Weight Distribution (High PDI) 1. Poor Control over Polymerization: The equilibrium of the RAFT process is not being properly maintained. 2. Side Reactions of the CTA: Degradation of the this compound during polymerization can lead to loss of control. 3. Excessive Initiator Concentration: Too high a concentration of initiator can lead to a high rate of termination reactions.1. Adjust Reaction Conditions: Optimize the monomer, initiator, and CTA concentrations. The reaction temperature and time can also influence the level of control. 2. Monitor Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times that could promote CTA degradation. 3. Lower Initiator Concentration: Reduce the initiator-to-CTA ratio to favor chain propagation over termination.
Loss of TPP End-Group Functionality 1. Cleavage of the Linker: The chemical bond connecting the CPPA to the TPP moiety may be unstable under the reaction conditions. 2. Degradation of the TPP Cation: Although generally stable, extreme conditions could potentially lead to the degradation of the triphenylphosphonium group.1. Use a Stable Linker: Synthesize this compound with a robust linker, such as an amide bond, if hydrolysis is a concern. 2. Maintain Moderate Reaction Conditions: Avoid harsh pH and high temperatures to preserve the integrity of the entire molecule.
Formation of Triphenylphosphine Oxide (TPPO) Related Impurities 1. Oxidative Degradation: The presence of oxidizing agents or residual oxygen can lead to the formation of phosphine oxide derivatives.1. Ensure Inert Atmosphere: Meticulously deoxygenate all reagents and the reaction vessel. 2. Use High-Purity Reagents: Ensure that monomers and solvents are free from peroxides and other oxidizing impurities.

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization using this compound

  • Reagent Preparation:

    • Dissolve the desired monomer, this compound, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane, DMF, or DMSO). The molar ratio of monomer:CTA:initiator should be carefully calculated based on the target molecular weight and desired reaction kinetics. A common starting ratio is [Monomer]:[CTA]:[Initiator] = 100:1:0.1.

  • Deoxygenation:

    • Transfer the reaction mixture to a Schlenk flask.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas (e.g., argon).

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

    • Allow the reaction to proceed for the planned duration, typically ranging from a few hours to 24 hours.

  • Termination and Purification:

    • Stop the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Isolate the polymer by filtration or centrifugation and dry it under vacuum.

Visualizations

RAFT_Mechanism Initiator Initiator Radical Initiator Radical (I•) Initiator->Radical Decomposition Monomer Monomer (M) Propagating_Radical Propagating Radical (Pn•) Monomer->Propagating_Radical Initiation/ Propagation CPPA_TPP This compound (CTA) Propagating_Radical->CPPA_TPP Addition Intermediate_Radical Intermediate Radical Adduct CPPA_TPP->Intermediate_Radical Dormant_Polymer Dormant Polymer (Pn-S-C(S)Ph-TPP) Intermediate_Radical->Dormant_Polymer Fragmentation Leaving_Radical Leaving Radical (R•) Intermediate_Radical->Leaving_Radical Fragmentation Leaving_Radical->Propagating_Radical Reinitiation Troubleshooting_Logic Start Experiment Fails Issue1 No/Low Polymerization Start->Issue1 Issue2 High PDI Start->Issue2 Issue3 Loss of TPP Start->Issue3 Cause1a CTA Degradation Issue1->Cause1a Cause1b Inhibitors (O2) Issue1->Cause1b Cause1c Wrong Initiator Issue1->Cause1c Issue2->Cause1a Cause2a Poor RAFT Control Issue2->Cause2a Cause2b Excess Initiator Issue2->Cause2b Cause3a Linker Cleavage Issue3->Cause3a Solution1a Verify/Replace CTA Cause1a->Solution1a Solution1b Degas System Cause1b->Solution1b Solution1c Optimize Initiator Cause1c->Solution1c Solution2a Optimize Conditions (Temp, Conc.) Cause2a->Solution2a Solution2b Reduce Initiator Cause2b->Solution2b Solution3a Use Stable Linker Cause3a->Solution3a

References

Technical Support Center: Optimizing Mitochondrial Uptake of CPPA-TPP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the optimization of mitochondrial uptake of CPPA-TPP conjugates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Problem Possible Cause Suggested Solution
Low Mitochondrial Accumulation of this compound Conjugate Insufficient Lipophilicity: The overall charge and hydrophobicity of the conjugate may not be optimal for efficient mitochondrial uptake. Highly hydrophilic cargo can present a significant energy barrier.[1]- Increase the hydrophobicity of the conjugate by elongating the alkyl chain linker between the CPPA and TPP moieties.[1][2] - If using a carrier system like liposomes, ensure the TPP is properly anchored to the liposomal bilayer.[1][3]
Mitochondrial Membrane Depolarization: The TPP cation itself can cause mitochondrial uncoupling and dissipate the membrane potential, which is the primary driving force for its accumulation.[4]- Test a range of conjugate concentrations to find a window where mitochondrial uptake is maximized without significant depolarization. - Use a mitochondrial membrane potential assay (e.g., JC-1 dye) to monitor the effect of the conjugate on mitochondrial health.[5][6] - Consider synthesizing TPP derivatives with modified phenyl rings to reduce uncoupling effects.[4]
Incorrect pH of experimental buffer: The pH gradient across the inner mitochondrial membrane can influence the uptake of certain TPP conjugates, especially those with acidic or basic functional groups.[2][7]- Ensure the pH of your incubation buffer is physiological (typically around 7.2-7.4) to maintain the natural pH gradient.[8]
High "Dark" Toxicity or Off-Target Effects Non-specific Binding: The cationic and lipophilic nature of the TPP conjugate can lead to binding to other cellular membranes or components.[1][9]- Modify the surface charge of the carrier system (if applicable) to reduce non-specific interactions. For example, partial acetylation of dendrimers has been shown to decrease non-specific cell surface binding.[9] - Include control experiments with non-targeted CPPA or the TPP moiety alone to assess their individual contributions to toxicity.
Intrinsic Toxicity of the Conjugate: The this compound conjugate itself may have inherent toxicity independent of its mitochondrial localization.- Perform dose-response cytotoxicity assays (e.g., MTS or LDH release assays) to determine the IC50 value of the conjugate.[9][10] - Compare the toxicity of the conjugate to the individual components (CPPA and TPP).
Inconsistent or Non-Reproducible Results Variability in Cell Health and Mitochondrial Membrane Potential: Differences in cell passage number, confluency, or culture conditions can lead to variations in mitochondrial membrane potential, affecting conjugate uptake.- Standardize cell culture conditions, including media, supplements, and incubation times. - Regularly check cell morphology and viability. - Use cells within a consistent and low passage number range. - Always include a positive control with a known mitochondrial targeting agent (e.g., MitoTracker Red CMXRos) to normalize for variations in mitochondrial function.[5]
Degradation of the Conjugate: The this compound conjugate may be unstable in the experimental medium or susceptible to enzymatic degradation.- Assess the stability of the conjugate in your experimental buffer over the time course of the experiment using techniques like HPLC. - Prepare fresh solutions of the conjugate for each experiment.

Frequently Asked Questions (FAQs)

1. How does the triphenylphosphonium (TPP) cation facilitate mitochondrial targeting?

The TPP cation is a lipophilic cation that accumulates in the mitochondrial matrix. This accumulation is driven by the large negative mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV.[7][11] The plasma membrane potential (around -30 to -60 mV) also contributes to the initial uptake of the TPP conjugate into the cytoplasm.[7] This two-step process can lead to a 100- to 1000-fold concentration of the TPP-conjugated molecule inside the mitochondria compared to the extracellular medium.[1][12]

2. What is the optimal linker length between the cargo (CPPA) and the TPP moiety?

The optimal linker is a balance between sufficient hydrophobicity to facilitate membrane passage and avoiding excessive lipophilicity that can lead to non-specific membrane binding and toxicity.[4] Alkyl chains are commonly used as linkers. While a decyl (C10) linker is often cited as being effective for many TPP conjugates, the ideal length can depend on the properties of the cargo molecule.[4] It is recommended to empirically test a range of linker lengths (e.g., propyl, hexyl, and undecyl) to determine the best performing one for a specific this compound conjugate.[2][13]

3. Can the this compound conjugate itself affect mitochondrial function?

Yes, the TPP moiety, particularly at higher concentrations, can act as a protonophore, leading to the uncoupling of oxidative phosphorylation and dissipation of the mitochondrial membrane potential.[4] This can confound experimental results and introduce toxicity. Therefore, it is crucial to determine a concentration range where the conjugate effectively localizes to the mitochondria without significantly impairing their function.

4. How can I quantify the mitochondrial uptake of my this compound conjugate?

Several methods can be used to quantify mitochondrial uptake:

  • Fluorescence Microscopy: If the CPPA molecule is fluorescent or is co-conjugated with a fluorescent tag, confocal microscopy can be used to visualize its colocalization with a mitochondrial-specific dye like MitoTracker.[1][10][14]

  • Flow Cytometry: This technique can quantify the overall cellular uptake of a fluorescently labeled conjugate.[9]

  • High-Performance Liquid Chromatography (HPLC): Following cell fractionation to isolate mitochondria, HPLC can be used to quantify the amount of the conjugate in the mitochondrial fraction.[15]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the conjugate contains a unique element, ICP-MS can provide highly sensitive quantification in isolated mitochondria.

5. What are the key controls I should include in my experiments?

  • Unconjugated CPPA: To assess the uptake and effect of the cargo molecule alone.

  • TPP moiety alone (or conjugated to a non-active molecule): To evaluate the effects of the targeting moiety itself on mitochondrial function and cell viability.

  • Vehicle control: The solvent used to dissolve the conjugate.

  • Positive control for mitochondrial depolarization: A known mitochondrial uncoupler like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) to confirm that the uptake is indeed dependent on the mitochondrial membrane potential.[1]

  • Positive control for mitochondrial staining: A well-characterized mitochondrial probe like MitoTracker to validate the mitochondrial staining protocol.

Experimental Protocols

Synthesis of a Generic this compound Conjugate

This protocol describes a general method for conjugating a carboxylic acid-containing cargo (CPPA) to a TPP moiety via an amide bond.

Materials:

  • (Carboxypropyl)triphenylphosphonium bromide (CPPA-linker precursor)

  • Your CPPA molecule with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Activation of the Carboxylic Acid: Dissolve (Carboxypropyl)triphenylphosphonium bromide in anhydrous DMF. Add EDC and NHS in a 1:1.2:1.2 molar ratio. Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid group.

  • Conjugation Reaction: In a separate flask, dissolve your amine-containing CPPA molecule in anhydrous DMF. Add triethylamine to act as a base.

  • Slowly add the activated TPP-linker solution to the CPPA solution.

  • Let the reaction proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Dialyze the reaction mixture against deionized water for 48 hours, changing the water every 6-8 hours, to remove unreacted reagents and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified this compound conjugate as a powder.

  • Characterization: Confirm the successful synthesis and purity of the conjugate using techniques such as ¹H NMR spectroscopy and mass spectrometry.[9]

Mitochondrial Membrane Potential Assay using JC-1

This assay is used to assess the effect of the this compound conjugate on mitochondrial health.

Materials:

  • JC-1 dye

  • Cells cultured in 96-well plates or on coverslips

  • This compound conjugate

  • FCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate or on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the this compound conjugate for the desired incubation time. Include wells with untreated cells (negative control) and cells treated with FCCP (positive control).

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 dye in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging/Measurement:

    • Microscopy: Image the cells immediately using a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms J-aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~529 nm).[5] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[5]

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both the red and green channels. Calculate the ratio of red to green fluorescence for each condition.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis This compound Conjugate Synthesis purification Purification (Dialysis, Lyophilization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture characterization->cell_culture treatment Treat Cells with Conjugate cell_culture->treatment uptake_assay Mitochondrial Uptake Assay (Microscopy, HPLC) treatment->uptake_assay toxicity_assay Cytotoxicity Assay (MTS, LDH) treatment->toxicity_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp_assay quantification Quantify Uptake & Toxicity uptake_assay->quantification toxicity_assay->quantification mmp_assay->quantification optimization Optimize Conjugate (Linker, Concentration) quantification->optimization signaling_pathway extracellular Extracellular Space this compound Conjugate cytoplasm Cytoplasm extracellular->cytoplasm Uptake pm_label Plasma Membrane (ΔΨp ≈ -30 to -60 mV) mitochondrion Mitochondrial Matrix cytoplasm->mitochondrion Accumulation imm_label Inner Mitochondrial Membrane (IMM) (ΔΨm ≈ -150 to -180 mV)

References

Technical Support Center: Dealing with CPPA-TPP Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cytotoxicity of CPPA-TPP, a representative mitochondria-targeted compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound represents a class of molecules where a cytotoxic agent (CPPA) is conjugated to a triphenylphosphonium (TPP) cation. The TPP moiety is lipophilic and positively charged, which causes it to accumulate several hundred-fold within the mitochondria in response to the negative mitochondrial membrane potential.[1][2] This targets the cytotoxic effects of the "CPPA" cargo directly to the mitochondria, making it a key organelle in the drug's mechanism of action.

Q2: Why do I observe different IC50 values for this compound across various cell lines?

A2: The variability in cytotoxicity and IC50 values across different cell lines is expected and can be attributed to several factors:

  • Mitochondrial Content and Activity: Cells with higher mitochondrial content or activity, such as metabolically active cancer cells, may be more susceptible.[3]

  • Metabolic Profile: Cells have different metabolic dependencies. Some rely more on mitochondrial oxidative phosphorylation, while others depend on glycolysis. This difference in metabolism can affect their sensitivity to mitochondrial toxins.[3]

  • Gene Expression: The inherent genetic makeup and expression levels of proteins involved in apoptosis (e.g., Bcl-2 family) or drug resistance can vary significantly among cell lines.[3]

Q3: My MTT assay results are inconsistent or don't match other viability assays. What could be the cause?

A3: This is a common issue, especially with mitochondria-targeting compounds. The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenases, which reduce the MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5]

  • Direct Interference: Compounds that affect mitochondrial metabolism can directly alter the rate of MTT reduction, leading to an over- or underestimation of cell viability that is independent of actual cell death.[6][7]

  • Metabolic Reprogramming: The drug treatment itself can cause adaptive metabolic changes in the cells, affecting the MTT readout.[7]

  • Cytostatic vs. Cytotoxic Effects: The compound might be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic). An MTT assay alone may not distinguish between these two outcomes.[8] It is highly recommended to supplement tetrazolium salt-based assays with other non-metabolic methods to avoid misinterpretation.[3]

Q4: How can I confirm that this compound is specifically inducing mitochondrial dysfunction?

A4: To confirm that the observed cytotoxicity is due to mitochondrial disruption, you should use assays that directly measure mitochondrial health:

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: A hallmark of mitochondrial toxicity is the loss of membrane potential. Use fluorescent dyes like TMRM, TMRE, or JC-1 to measure changes in ΔΨm.[9][10] A decrease in fluorescence indicates mitochondrial depolarization.

  • Oxygen Consumption Rate (OCR): Measuring OCR using techniques like Seahorse XF analysis is a direct and informative way to assess the impact on mitochondrial respiration.[9] A decrease in OCR suggests inhibition of the electron transport chain.

  • Reactive Oxygen Species (ROS) Production: Mitochondrial toxins often lead to an increase in ROS. Use fluorescent probes like MitoSOX Red to detect mitochondrial superoxide (B77818) levels.

  • "Glu/Gal" Assay: Culture cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation for ATP, making them more sensitive to mitochondrial toxicants. This can help differentiate specific mitochondrial effects from general metabolic toxicity.[10]

Q5: What is the likely signaling pathway for cell death induced by this compound?

A5: Given its mitochondrial targeting, this compound likely induces apoptosis through the intrinsic (or mitochondrial) pathway. Disruption of the mitochondrial outer membrane leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9.[12] Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[12]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High variability between replicate wells 1. Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.[13] 2. Edge Effects: Evaporation in the outer wells of the plate concentrates media and drug.[13] 3. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug, or reagents. 4. Air Bubbles: Bubbles in the wells can interfere with absorbance readings.[14]1. Ensure a single-cell suspension. Mix gently but thoroughly before and during plating. 2. Fill outer wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[13] 3. Calibrate pipettes. When adding reagents, place the tip below the liquid surface without touching the well bottom.[13] 4. Carefully inspect the plate for bubbles and puncture them with a sterile needle if present.[14]
Negative controls (untreated cells) show low viability 1. Poor Cell Health: Cells were unhealthy, contaminated (e.g., mycoplasma), or past their optimal passage number before the experiment.[8] 2. Suboptimal Seeding Density: Too few cells were seeded, leading to poor growth and viability over the incubation period. 3. Solvent Toxicity: The concentration of the drug's solvent (e.g., DMSO) is too high.1. Use healthy, log-phase cells and regularly test for contamination. 2. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[13] 3. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold (typically <0.5%).
IC50 values are not reproducible 1. Inconsistent Incubation Time: The duration of drug exposure can significantly affect IC50 values.[13] 2. Variable Cell Density: Seeding density was not kept consistent between experiments. 3. Reagent Quality: Assay reagents are expired, improperly stored, or were not prepared fresh.[13]1. Standardize the drug incubation time across all experiments. For some mechanisms, 72 hours or longer may be needed.[13] 2. Adhere strictly to the pre-optimized cell seeding density for every experiment. 3. Always use fresh, properly stored reagents. Ensure complete solubilization of formazan crystals in MTT assays.
MTT results show high viability, but cells look dead/sparse 1. Mitochondrial Hyperactivity: Some drug-induced stress can temporarily increase mitochondrial reductase activity, inflating the MTT signal even as cells are dying.[7][15] 2. Interference with Formazan Exocytosis: The drug may prevent the toxic formazan crystals from being exported from the cell, leading to a stronger signal.[5]1. Use a complementary assay. Confirm viability with a method that measures a different parameter, such as membrane integrity (Trypan Blue exclusion, LDH release assay) or intracellular ATP levels (e.g., CellTiter-Glo).[6][8] 2. Visually inspect cells via microscopy before adding reagents.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for this compound and a comparison of common cytotoxicity assays.

Table 1: Illustrative IC50 Values for this compound in Various Cell Lines

Note: These values are for illustrative purposes only and should be determined experimentally for your specific cell lines and conditions.

Cell LineTissue of OriginDoubling Time (Approx.)This compound IC50 (µM) after 72h
HeLa Cervical Cancer20-24 hours15.5 ± 2.1
A549 Lung Carcinoma22-26 hours25.3 ± 3.5
MCF-7 Breast Cancer38-42 hours18.9 ± 2.8
HepG2 Hepatocellular Carcinoma48-52 hours32.1 ± 4.0
PC-3 Prostate Cancer28-32 hours12.8 ± 1.9

Table 2: Comparison of Common Cytotoxicity & Viability Assays

AssayPrincipleAdvantagesDisadvantages & Considerations
MTT / MTS / XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of tetrazolium salts.[4]High-throughput, inexpensive, well-established.Prone to interference from compounds affecting mitochondrial metabolism or redox state.[7] May not distinguish cytostatic from cytotoxic effects.[8]
Trypan Blue / Propidium Iodide Exclusion Measures membrane integrity; dyes are excluded by live cells but enter and stain dead cells.Simple, direct measure of cell death, inexpensive.Manual counting can be subjective and low-throughput. Does not measure metabolic health of "live" cells.
LDH Release Measures membrane integrity by quantifying lactate (B86563) dehydrogenase (LDH) released from damaged cells into the media.High-throughput, measures cytotoxicity directly.Timing is critical as LDH degrades in the medium. Signal can be low if cell death is minimal.
ATP-based (e.g., CellTiter-Glo) Measures intracellular ATP levels, which correlate with the number of metabolically active, viable cells.High-throughput, highly sensitive, good linearity.ATP levels can fluctuate with cellular stress or changes in metabolic pathways.
Mitochondrial Membrane Potential (ΔΨm) Fluorescent dyes (e.g., TMRM, JC-1) accumulate in mitochondria based on membrane potential.[10]Directly assesses mitochondrial health; sensitive marker of early apoptosis.Can be complex to quantify; requires fluorescence microscopy or flow cytometry.
Respirometry (e.g., Seahorse XF) Measures Oxygen Consumption Rate (OCR) to directly assess mitochondrial respiration.Provides detailed mechanistic insight into mitochondrial function.[9][16]Lower throughput, requires specialized equipment and expertise.

Experimental Protocols & Visualizations

Protocol 1: Standard MTT Assay for Cell Viability
  • Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only control wells.[13]

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13][17]

  • Formazan Development: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]

  • Data Acquisition: Mix thoroughly on an orbital shaker to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[13]

G cluster_workflow Experimental Workflow for this compound Cytotoxicity A Optimize Cell Seeding Density B Seed Cells in 96-well Plate A->B C Incubate Overnight (Allow Attachment) B->C E Treat Cells with This compound C->E D Prepare Serial Dilutions of this compound D->E F Incubate for Desired Time (e.g., 72h) E->F G Perform Cytotoxicity Assays (MTT and a secondary assay) F->G H Read Plate on Microplate Reader G->H I Analyze Data (% Viability, IC50) H->I

Caption: A typical experimental workflow for assessing this compound cytotoxicity.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) with TMRM

  • Cell Culture: Seed cells on a glass-bottom imaging dish or 96-well imaging plate suitable for microscopy. Allow them to attach overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound and controls for the specified duration. Include a positive control for depolarization, such as FCCP (10 µM).

  • Dye Loading: Prepare a working solution of TMRM (e.g., 20-100 nM) in pre-warmed culture medium. Remove the treatment medium, wash gently with PBS, and add the TMRM-containing medium.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., ~549 nm excitation / ~573 nm emission).

  • Analysis: Quantify the mean fluorescence intensity per cell or region of interest. A decrease in TMRM fluorescence intensity in this compound treated cells compared to the vehicle control indicates mitochondrial depolarization.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent MTT Results Start Inconsistent MTT Results Observed Check1 Are negative controls (untreated) healthy? Start->Check1 Ans1_No Check cell health, culture conditions, and solvent toxicity. Check1->Ans1_No No Check2 Is there high variability between replicates? Check1->Check2 Yes Ans2_Yes Review cell seeding protocol, pipetting technique, and check for edge effects. Check2->Ans2_Yes Yes Check3 Do results conflict with other viability assays? Check2->Check3 No Ans3_Yes Compound likely interferes with mitochondrial metabolism. Trust non-metabolic assays. Check3->Ans3_Yes Yes End Results are likely valid. Consider assay timing and cell line specifics. Check3->End No

Caption: A decision tree for troubleshooting inconsistent MTT assay results.
Protocol 3: Conceptual Overview of Oxygen Consumption Rate (OCR) Measurement

This protocol is typically performed using a Seahorse XF Analyzer.

  • Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Drug Incubation: Treat cells with this compound for an acute period (minutes to hours) or a chronic period (up to 72 hours) depending on the experimental goal.

  • Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator.

  • Mito Stress Test: The standard "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors to measure key parameters of mitochondrial function:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the proton gradient, revealing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis: The instrument measures OCR in real-time. A lower basal and maximal respiration in this compound treated cells would strongly indicate inhibition of the electron transport chain.

G cluster_pathway Intrinsic Apoptosis Pathway Induced by Mitochondrial Stress TPP This compound Mito Mitochondrion TPP->Mito Accumulates Stress Mitochondrial Stress (e.g., ETC Inhibition, Membrane Depolarization) Mito->Stress CytC Cytochrome c (released) Stress->CytC Apoptosome Apoptosome (Active Caspase-9) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

References

Technical Support Center: Scaling Up (4-carboxybutyl)triphenylphosphonium Bromide (CPPA-TPP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the synthesis of (4-carboxybutyl)triphenylphosphonium bromide (CPPA-TPP), a key reagent in the development of mitochondria-targeted therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reactants?

The most prevalent method for synthesizing (4-carboxybutyl)triphenylphosphonium bromide is the reaction of 5-bromovaleric acid with triphenylphosphine (B44618).[1][2] This reaction is typically performed under reflux in a suitable solvent, such as acetonitrile (B52724).

Q2: What are the primary impurities encountered during this compound synthesis?

The most common impurities are unreacted triphenylphosphine (PPh₃) and its oxidation product, triphenylphosphine oxide (TPPO).[3] The presence of these impurities can complicate the purification process and affect the final product's quality.

Q3: My final this compound product is an oil or a sticky solid and is difficult to handle. What can I do?

Phosphonium (B103445) salts can sometimes be challenging to crystallize, often due to the presence of residual solvents or impurities. Trituration with a non-polar solvent in which the product is insoluble can help remove these impurities and induce solidification. If the product remains oily, low-temperature crystallization, potentially over an extended period, may be effective.[4]

Q4: Are there alternative synthesis methods for this compound that might be more amenable to scale-up?

An alternative method involves the oxidation of 5-bromo-1-pentanol to 5-bromovaleric acid using reagents like TEMPO, followed by the reaction with triphenylphosphine.[2] This route can offer advantages in terms of starting material availability and potentially milder reaction conditions, which can be beneficial at a larger scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; side reactions; suboptimal reaction temperature or time.Ensure complete dissolution of reactants. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. When scaling up, re-optimize the temperature profile to ensure even heating.
Difficulty in Removing Unreacted Triphenylphosphine (PPh₃) PPh₃ is a non-polar impurity that can be difficult to separate from the polar product.Wash the crude product thoroughly with a non-polar solvent such as diethyl ether or toluene. Precipitation of the phosphonium salt from the reaction mixture can also be an effective method to leave the soluble PPh₃ behind.
Presence of Triphenylphosphine Oxide (TPPO) in the Final Product Oxidation of unreacted PPh₃ during the reaction or workup.Careful recrystallization can remove TPPO. Additionally, precipitation of TPPO by forming a complex with salts like zinc chloride has been shown to be an effective purification method.[3]
Product Fails to Crystallize or Forms an Oil Residual solvent; presence of impurities; hygroscopic nature of the salt.Dry the crude product thoroughly under high vacuum to remove all solvent traces. Triturate the oily product with a non-polar solvent to induce solidification. Experiment with different solvent systems for recrystallization. Low-temperature crystallization over several days may also be effective.[4]
Inconsistent Crystal Size and Morphology Upon Scale-Up Changes in mixing efficiency, cooling rates, and supersaturation control at a larger scale.Implement controlled cooling profiles and agitation rates during crystallization. The use of seeding strategies can also help in achieving a more uniform crystal size distribution.

Experimental Protocols

Synthesis of 5-Bromovaleric Acid (Starting Material)

A common method for the synthesis of 5-bromovaleric acid involves the oxidation of cyclopentanone (B42830).[5][6][7][8]

Materials:

  • Cyclopentanone

  • Hydrogen peroxide (H₂O₂)

  • Copper(II) bromide (CuBr₂)

  • Sodium bromide (NaBr)

  • Solvent (e.g., water)

Procedure:

  • In a reaction vessel, dissolve cyclopentanone in the chosen solvent.

  • Add a catalytic amount of copper(II) bromide and sodium bromide to the mixture.

  • Slowly add hydrogen peroxide to the reaction mixture while maintaining a controlled temperature.

  • Monitor the reaction until completion.

  • Extract the 5-bromovaleric acid from the reaction mixture and purify, for example, by distillation or chromatography.

Lab-Scale Synthesis of (4-carboxybutyl)triphenylphosphonium bromide

This protocol is based on a typical lab-scale preparation.[1]

Materials:

Procedure:

  • In a round-bottom flask, combine 103 g of 5-bromovaleric acid and 152 g of triphenylphosphine.

  • Add 400 ml of acetonitrile to the flask.

  • Reflux the mixture for 48 hours.

  • After cooling, add 100 ml of benzene to facilitate crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with benzene and then with ether.

  • Dry the resulting colorless crystals.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Parameters for this compound Synthesis

Parameter Lab-Scale (Typical) Potential Scale-Up Considerations
Reactant Molar Ratio (5-bromovaleric acid : PPh₃) 1 : 1 to 1 : 1.1Maintain a slight excess of PPh₃ to ensure complete conversion of the bromo-acid.
Solvent Volume per gram of limiting reagent ~3-5 mL/gMay need to be adjusted to ensure efficient mixing and heat transfer in larger reactors.
Reaction Time 24-48 hoursMay need to be re-optimized based on the efficiency of heating and mixing at a larger scale.
Typical Yield 80-95%Maintaining high yields at scale requires careful control of all reaction parameters.
Typical Purity (after crystallization) >98%Achieving high purity at scale may require multiple recrystallization steps or alternative purification methods.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis Scale-Up

G Troubleshooting Workflow for this compound Synthesis Scale-Up start Start: Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction: - Increase Time - Increase Temperature - Check Reagent Purity incomplete->optimize_conditions optimize_conditions->check_reaction analyze_impurities Analyze Impurities (NMR, MS) complete->analyze_impurities unreacted_pph3 Unreacted PPh3? analyze_impurities->unreacted_pph3 wash_nonpolar Wash with Non-Polar Solvent (e.g., Ether, Toluene) unreacted_pph3->wash_nonpolar Yes tppo_present TPPO Present? unreacted_pph3->tppo_present No wash_nonpolar->analyze_impurities recrystallize Recrystallize or Treat with ZnCl2 tppo_present->recrystallize Yes crystallization_issue Crystallization Issues (Oiling Out) tppo_present->crystallization_issue No recrystallize->analyze_impurities troubleshoot_crystallization Troubleshoot Crystallization: - Triturate - Low Temp Crystallization - Change Solvent System crystallization_issue->troubleshoot_crystallization Yes end End: Pure this compound crystallization_issue->end No troubleshoot_crystallization->end

Caption: A flowchart outlining the logical steps for troubleshooting common issues encountered during the scale-up of this compound synthesis.

Experimental Workflow for this compound Synthesis and Purification

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Charge Reactor: - 5-Bromovaleric Acid - Triphenylphosphine - Acetonitrile reflux 2. Reflux (e.g., 48 hours) reactants->reflux monitoring 3. Monitor Reaction (TLC/HPLC) reflux->monitoring cool 4. Cool Reaction Mixture monitoring->cool add_antisolvent 5. Add Anti-solvent (e.g., Benzene) cool->add_antisolvent crystallize 6. Crystallize add_antisolvent->crystallize filter_isolate 7. Filter and Isolate Crude Product crystallize->filter_isolate wash_crude 8. Wash Crude Product (Benzene, Ether) filter_isolate->wash_crude dry 9. Dry Under Vacuum wash_crude->dry recrystallize_optional 10. Recrystallize (Optional) dry->recrystallize_optional final_product 11. Pure this compound recrystallize_optional->final_product

Caption: A step-by-step workflow diagram illustrating the synthesis and purification process for this compound.

References

Technical Support Center: Improving the Reproducibility of CPPA-TPP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of their Cellular Thermal Shift Assay with Tandem Mass Tagging (CPPA-TPP) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

1. Issue: Poor or non-sigmoidal melt curves are observed for the protein of interest.

  • Possible Cause: The protein may not be a suitable candidate for thermal shift assays, potentially due to high intrinsic stability or being highly disordered.[1][2] Another reason could be suboptimal buffer conditions or inappropriate protein and dye concentrations.[1][3]

  • Recommended Solution:

    • Perform a buffer screening study to identify conditions that enhance the protein's thermal stability.[4]

    • Systematically titrate the concentrations of both the protein (e.g., 1–20 µM) and the fluorescent dye (e.g., 0.5–10× final concentration) to find optimal assay conditions.[1]

    • If the protein is inherently unsuited for this method, consider an alternative technique to screen for ligand binding.[4]

2. Issue: High initial background fluorescence is observed before thermal denaturation.

  • Possible Cause: The native protein may have exposed hydrophobic regions, leading to high initial dye binding.[5] Excessively high concentrations of the protein or the reporter dye can also contribute to this issue.[3] Additionally, some buffer components, like BSA, might contribute to the fluorescence.[3]

  • Recommended Solution:

    • Optimize the protein and dye concentrations through titration experiments.[5]

    • If high background persists, consider repurifying the protein.[4]

    • Evaluate the buffer composition and consider changing to a buffer with a neutral pH or one that does not contain fluorescent components.[3]

3. Issue: No thermal shift is detected upon ligand binding.

  • Possible Cause: Not all ligand binding events result in a detectable change in protein thermal stability.[2][6] This can lead to false-negative results. The affinity of the ligand might also be too weak to induce a significant shift.[2]

  • Recommended Solution:

    • Verify the ligand interaction using an orthogonal method, such as isothermal titration calorimetry or surface plasmon resonance.[7]

    • While a lack of shift doesn't definitively mean no interaction, it indicates that under the current assay conditions, the binding event does not sufficiently alter the protein's thermal stability.[6]

4. Issue: Significant variability is observed between experimental replicates.

  • Possible Cause: Inconsistent sample handling, such as variations in heating times or temperatures, can introduce variability. Forgetting to include protease inhibitors in cell lysates can lead to protein degradation and inconsistent results.[7] Challenges with the mass spectrometry analysis, including the stochastic nature of data-dependent acquisition, can also contribute to replicate variability.[8]

  • Recommended Solution:

    • Ensure precise and consistent execution of the heating protocol using a thermocycler.[7]

    • Always add protease inhibitors to cell lysates to prevent degradation.[7]

    • For mass spectrometry, ensure consistent sample processing and consider data-independent acquisition methods to potentially improve reproducibility between replicates.[9]

5. Issue: Difficulty in identifying low-abundance proteins.

  • Possible Cause: Low-abundance proteins can be challenging to detect and quantify reliably, a common limitation in proteome-wide studies.[2][10]

  • Recommended Solution:

    • Consider using cell lines that overexpress the protein of interest.[2]

    • Employing a tagged version of the protein can facilitate its detection.[2]

Experimental Protocols & Data Presentation

To ensure reproducibility, adhering to a standardized protocol is crucial. Below are key experimental methodologies and a structured table for presenting quantitative data.

Table 1: Example Data Summary for a this compound Experiment
Protein IDGene NameConditionReplicate 1 Tm (°C)Replicate 2 Tm (°C)Mean Tm (°C)ΔTm (°C) (Treatment vs. Vehicle)p-value
P04637TP53Vehicle45.245.545.35--
P04637TP53Drug X48.148.448.25+2.90<0.01
Q06609HDAC1Vehicle52.853.152.95--
Q06609HDAC1Drug X53.253.053.10+0.15>0.05
Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency under standard conditions.

  • Treat cells with the compound of interest or vehicle control for the specified duration.

2. Cell Lysis and Sample Preparation:

  • Harvest and wash the cells.

  • Lyse the cells using an appropriate buffer containing protease inhibitors.[7]

  • Clarify the lysate by centrifugation to remove cell debris.

3. Thermal Challenge:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots across a defined temperature gradient using a thermocycler for a consistent duration (e.g., 3 minutes).[11]

4. Protein Digestion and TMT Labeling:

  • Collect the soluble protein fraction after the heat treatment and centrifugation.

  • Reduce, alkylate, and digest the proteins (e.g., with trypsin).

  • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[6]

5. Mass Spectrometry and Data Analysis:

  • Combine the TMT-labeled samples and analyze them by LC-MS/MS.

  • Process the raw data using a suitable software pipeline to identify and quantify proteins.

  • Fit the protein abundance data at different temperatures to a sigmoidal curve to determine the melting temperature (Tm).[12]

  • Calculate the thermal shift (ΔTm) between the treated and control samples.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help clarify complex experimental workflows and signaling pathways.

CPPA_TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_proteomics Proteomics cluster_analysis Data Analysis a 1. Cell Culture b 2. Compound/Vehicle Treatment a->b c 3. Cell Lysis b->c d 4. Lysate Clarification c->d e 5. Aliquot & Heat Gradient d->e f 6. Isolate Soluble Proteins e->f g 7. Digestion & TMT Labeling f->g h 8. LC-MS/MS Analysis g->h i 9. Protein ID & Quantification h->i j 10. Melt Curve Fitting (Tm) i->j k 11. Calculate Thermal Shift (ΔTm) j->k

Caption: General experimental workflow for this compound from cell culture to data analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Reproducibility cause1 Inconsistent Sample Handling problem->cause1 cause2 Suboptimal Reagents problem->cause2 cause3 Data Analysis Variability problem->cause3 cause4 Instrument Variation problem->cause4 solution1 Standardize Protocols cause1->solution1 solution2 Reagent QC cause2->solution2 solution3 Optimize Analysis Pipeline cause3->solution3 solution4 Instrument Calibration cause4->solution4

Caption: A logical diagram illustrating the troubleshooting process for poor reproducibility.

References

Validation & Comparative

A Comparative Guide to Mitochondrial Targeting Agents: CPPA-TPP and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrion, the powerhouse of the cell, has emerged as a critical target for therapeutic intervention in a range of diseases, most notably in cancer. The unique physiological characteristics of mitochondria in diseased cells, such as an elevated membrane potential, offer a window for selective drug delivery. This guide provides a comparative analysis of (2-carboxy)pentyl)triphenylphosphonium (CPPA-TPP), a triphenylphosphonium (TPP)-based mitochondrial targeting agent, against other prominent mitochondrial targeting strategies, including rhodamine derivatives and Szeto-Schiller (SS) peptides.

Introduction to Mitochondrial Targeting

The primary rationale for targeting mitochondria lies in the significant negative membrane potential across the inner mitochondrial membrane (IMM), which is approximately -150 to -180 mV in cancer cells. This is substantially higher than in normal cells, providing a basis for selective accumulation of cationic molecules.[1][2] By delivering therapeutic agents directly to the mitochondria, it is possible to enhance their efficacy, overcome drug resistance, and minimize off-target side effects.[3][4]

Mitochondrial targeting agents can be broadly categorized based on their mechanism of accumulation:

  • Delocalized Lipophilic Cations (DLCs): This class of molecules, which includes TPP and rhodamine derivatives, possesses a positive charge that is dispersed over a large lipophilic surface. This characteristic facilitates their passage across the mitochondrial membranes and drives their accumulation within the mitochondrial matrix in response to the negative membrane potential.[3][5]

  • Peptide-Based Carriers: Certain peptides, such as the Szeto-Schiller (SS) peptides, have the ability to target and interact with specific components of the mitochondria, independent of the membrane potential.[1]

This guide will delve into a detailed comparison of these strategies, with a focus on this compound as a representative TPP-based agent.

Mechanism of Action and Signaling Pathways

The primary mechanism by which TPP-based compounds and rhodamine derivatives exert their cytotoxic effects is through the induction of mitochondrial dysfunction, which ultimately leads to apoptosis via the intrinsic pathway. In contrast, Szeto-Schiller peptides primarily act by modulating mitochondrial function and protecting against oxidative stress.

Triphenylphosphonium (TPP)-Based Agents (e.g., this compound):

TPP-based agents are conjugated to various parent drugs (e.g., CPPA) to facilitate their delivery to the mitochondria. Once accumulated, the cytotoxic payload can induce a variety of effects, including:

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to a surge in ROS, causing oxidative damage to mitochondrial DNA, proteins, and lipids.[1]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: Elevated ROS and calcium levels can trigger the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors.[6]

  • Initiation of Apoptosis: The release of cytochrome c from the intermembrane space into the cytosol initiates the apoptotic cascade through the formation of the apoptosome and activation of caspases.[7]

Rhodamine Derivatives:

Similar to TPP-based agents, rhodamine derivatives accumulate in the mitochondria driven by the membrane potential. Their mechanism of action involves:

  • Inhibition of F0F1-ATPase: Some rhodamine derivatives can inhibit the function of ATP synthase, leading to a decrease in ATP production and disruption of cellular energy metabolism.[8]

  • Induction of Apoptosis: By disrupting mitochondrial function, rhodamine derivatives also trigger the intrinsic apoptotic pathway.[9][10]

Szeto-Schiller (SS) Peptides:

SS-peptides have a unique mechanism of action that is not solely dependent on the mitochondrial membrane potential. They:

  • Target Cardiolipin (B10847521): These peptides selectively bind to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, which is crucial for the function of the electron transport chain complexes.[11][12]

  • Modulate Mitochondrial Function: By interacting with cardiolipin, SS-peptides can optimize the efficiency of the electron transport chain, reduce ROS production, and inhibit mitochondrial swelling.[13][14]

  • Protect Against Apoptosis: By preserving mitochondrial integrity, SS-peptides can prevent the release of cytochrome c and inhibit apoptosis.[13]

Below is a diagram illustrating the intrinsic apoptosis pathway, a common downstream consequence of mitochondrial damage induced by many targeting agents.

IntrinsicApoptosis cluster_stimulus Mitochondrial Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol MitoStress Mitochondrial Stress (ROS, Ca2+ overload, etc.) Bax Bax MitoStress->Bax Bak Bak MitoStress->Bak MOMP MOMP Bax->MOMP Bak->MOMP Bcl2 Bcl-2 Bcl-xL Bcl2->Bax Bcl2->Bak CytoC Cytochrome c (intermembrane space) ReleasedCytoC Cytochrome c (cytosol) CytoC->ReleasedCytoC Release Apaf1 Apaf-1 ReleasedCytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway

Comparative Performance Data

Direct quantitative comparison of different classes of mitochondrial targeting agents from a single study is limited in the available literature. The following tables summarize representative data from various studies to provide a comparative perspective. It is crucial to note that experimental conditions such as cell lines, drug concentrations, and incubation times vary between studies, which can significantly influence the results.

Table 1: Cytotoxicity of Mitochondrial Targeting Agents (IC50 Values)

AgentParent DrugCell LineIC50 (µM)Reference
TPP-Conjugate Pyrano[3,2-c]pyridineMCF-760 ± 4.0[14]
Rhodamine-Conjugate ChalconeMCF-73.30 ± 0.92[11]
Unconjugated Drug CurcuminMCF-7>100[14]
Unconjugated Drug ChalconeMCF-721.55 ± 2.71[11]

Note: The data presented are from different studies and are not a direct head-to-head comparison.

Table 2: Mitochondrial Accumulation and Cellular Uptake

Targeting MoietyCargoCell LineObservationReference
TPP YrFK peptideGlioblastoma10-15 fold increase in intracellular concentration vs. unconjugated peptide.[1]
Rhodamine-123 LiposomesHeLa, B16F10Enhanced cellular uptake and mitochondrial accumulation compared to non-targeted liposomes.[15]
SS-31 Peptide PLGA NanoparticlesZebrafish Hair CellsSpecific accumulation in mitochondria compared to unconjugated nanoparticles.[4][9][16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of mitochondrial targeting agents.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mitochondrial Uptake and Cellular Localization

Objective: To visualize and quantify the accumulation of fluorescently-labeled targeting agents within mitochondria.

Principle: Confocal microscopy is used to visualize the subcellular localization of fluorescently-labeled compounds. Co-localization with a known mitochondrial marker (e.g., MitoTracker Red) confirms mitochondrial targeting.

Protocol Outline:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips.

  • Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

  • Compound Treatment: Treat the cells with the fluorescently-labeled targeting agent for a specific duration.

  • Live-Cell Imaging: Acquire images using a confocal microscope with appropriate excitation and emission wavelengths for the targeting agent and the mitochondrial marker.

  • Co-localization Analysis: Analyze the images using software to determine the degree of co-localization between the targeting agent and the mitochondrial marker.

Reactive Oxygen Species (ROS) Measurement

Objective: To quantify the intracellular and mitochondrial levels of ROS.

Principle: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general cellular ROS and MitoSOX Red for mitochondrial superoxide (B77818) are used. These probes become fluorescent upon oxidation by ROS.

Protocol Outline:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as in the cytotoxicity assay.

  • Probe Loading: Incubate the cells with DCFH-DA (for cellular ROS) or MitoSOX Red (for mitochondrial superoxide) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating and comparing mitochondrial targeting agents.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Mitochondrial Targeting Agent Characterization Chemical Characterization (NMR, MS, etc.) Synthesis->Characterization CellCulture Cell Line Selection & Culture Characterization->CellCulture Cytotoxicity Cytotoxicity Assay (MTT, IC50) CellCulture->Cytotoxicity MitoUptake Mitochondrial Uptake & Localization (Confocal) CellCulture->MitoUptake ROS ROS Measurement (DCFH-DA, MitoSOX) CellCulture->ROS ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay AnimalModel Animal Model (e.g., Xenograft) ApoptosisAssay->AnimalModel Biodistribution Biodistribution Studies AnimalModel->Biodistribution Efficacy Antitumor Efficacy AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

Workflow for Evaluating Mitochondrial Targeting Agents

Conclusion

The selective delivery of therapeutic agents to mitochondria holds immense promise for the treatment of various diseases, particularly cancer. Triphenylphosphonium-based carriers like this compound, rhodamine derivatives, and Szeto-Schiller peptides represent distinct and effective strategies for achieving mitochondrial targeting.

  • TPP-based agents and rhodamine derivatives effectively leverage the high mitochondrial membrane potential of cancer cells for accumulation, leading to potent cytotoxic effects primarily through the induction of apoptosis.

  • Szeto-Schiller peptides offer a unique mechanism by interacting with cardiolipin to modulate mitochondrial function and protect against oxidative stress, suggesting a different therapeutic window.

References

A Comparative Guide to Chain Transfer Agents for Polymer-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of precisely defined polymers for drug delivery applications, the choice of a chain transfer agent (CTA) is critical for controlling polymer molecular weight, architecture, and end-group functionality. This guide provides a comparative overview of common classes of chain transfer agents utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and conventional free-radical polymerization, offering a framework for selecting the optimal agent for your research needs. While the specific agent "CPPA-TPP" is not found in the current scientific literature, this guide will compare the performance of widely used and well-characterized alternatives.

Introduction to Chain Transfer Agents in Polymer Synthesis

Chain transfer is a crucial reaction in polymer chemistry that regulates the molecular weight of the resulting polymer.[1] In the context of drug delivery, precise control over polymer size is essential for influencing pharmacokinetics, biodistribution, and cellular uptake. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that employs a thiocarbonylthio compound as a chain transfer agent to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][3]

The general structure of a RAFT agent consists of a thiocarbonylthio core with two key substituents, the Z-group (stabilizing group) and the R-group (leaving group), which collectively influence the agent's reactivity and suitability for different monomer classes.[4][5]

Comparison of RAFT Chain Transfer Agent Classes

The selection of a suitable RAFT agent is paramount for achieving a controlled polymerization. The main classes of RAFT agents—dithiobenzoates, trithiocarbonates, dithiocarbamates, and xanthates—exhibit distinct characteristics in terms of their chain transfer constants, monomer compatibility, and reaction kinetics.[4][5][6]

Performance Characteristics of RAFT Agent Classes
RAFT Agent ClassKey FeaturesAdvantagesDisadvantagesSuitable Monomers
Dithiobenzoates Very high chain transfer constants.[4]Excellent control over polymerization of "more activated monomers" (MAMs) like styrenes and methacrylates.[7]Prone to hydrolysis; can cause significant polymerization retardation.[4]Styrenes, Methacrylates, Acrylates
Trithiocarbonates High chain transfer constants.[4]More hydrolytically stable than dithiobenzoates; less retardation.[4][5] Versatile for a wide range of MAMs.[7]Generally not suitable for "less activated monomers" (LAMs).[8]Acrylates, Acrylamides, Methacrylates, Styrenes
Dithiocarbamates Activity is dependent on the nitrogen substituents.[4]Effective for controlling the polymerization of LAMs like N-vinylpyrrolidone and vinyl acetate.[6]Lower chain transfer constants compared to dithiobenzoates and trithiocarbonates.[9]N-vinylpyrrolidone, N-vinylcaprolactam, Vinyl esters
Xanthates Lower chain transfer constants.[4]Effective for controlling the polymerization of LAMs.[10]Slower polymerization rates; may result in broader polydispersity for MAMs.Vinyl acetate, N-vinylpyrrolidone

Quantitative Performance Data

The following table summarizes representative kinetic data for different RAFT agents in the polymerization of various monomers. It is important to note that direct comparison of chain transfer constants (Ctr) can be challenging as they are dependent on the specific monomer, solvent, and temperature.

RAFT AgentMonomerCtrPDIReference
Cumyl dithiobenzoateStyrene>100<1.2
2-Cyanoprop-2-yl dithiobenzoateMethyl Methacrylate~10-50<1.3[11]
S,S-Dibenzyl trithiocarbonateMethyl Acrylate~5-20<1.2[12]
O-ethyl S-(phthalimidylmethyl) xanthateN-vinylpyrrolidone~1-5<1.4[13]
Prop-2-ynyl morpholine-4-carbodithioateN-vinylpyrrolidone-1.3-1.4[14]

Conventional Chain Transfer Agents: Thiols

Prior to the advent of controlled radical polymerization techniques, conventional chain transfer agents, primarily thiols (mercaptans), were widely used to regulate the molecular weight of polymers.[12]

Comparison of RAFT Agents and Thiols
FeatureRAFT AgentsThiol Agents
Control over Polymerization "Living"/controlled polymerization, enabling the synthesis of block copolymers and complex architectures.[15]Conventional free radical polymerization; primarily used to control molecular weight.[12]
Polydispersity Index (PDI) Typically low (1.1 - 1.4).[2]Typically higher and broader (>1.5).
End-group Functionality The RAFT agent is retained as an end-group, allowing for post-polymerization modification.[16]The thiol fragment is incorporated as an end-group.
Monomer Compatibility Broad, with specific RAFT agents tailored for different monomer classes.[6]Effective for a wide range of vinyl monomers.

Experimental Protocols

To facilitate the comparison of different chain transfer agents, a generalized experimental protocol for RAFT polymerization is provided below. This protocol can be adapted for specific monomers and CTAs.

General Protocol for RAFT Polymerization of N-vinylpyrrolidone (NVP)

Materials:

  • N-vinylpyrrolidone (NVP, monomer)

  • Chain Transfer Agent (e.g., a dithiocarbamate (B8719985) or xanthate)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • Solvent (e.g., 1,4-dioxane (B91453) or benzene)

  • Schlenk flask or ampule

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of NVP, the chosen chain transfer agent, and AIBN in the solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical ratio might be[17]::[0.2].[14]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).[13]

  • Monitoring the Reaction: At specific time points, aliquots can be taken to monitor monomer conversion (via 1H NMR) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).

  • Termination and Purification: After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing it to air. The polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Visualizing Polymerization Mechanisms and Workflows

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R_init Initiating Radical (I•) I->R_init Decomposition Pn Propagating Chain (Pn•) R_init->Pn + M M Monomer (M) Pn->Pn + nM Intermediate Intermediate Radical Pn->Intermediate + CTA Dead_Polymer Dead Polymer Pn->Dead_Polymer Combination/ Disproportionation CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate MacroCTA Macro-CTA (Z-C(=S)S-Pn) Intermediate->MacroCTA Fragmentation R_reinit Re-initiating Radical (R•) Intermediate->R_reinit Fragmentation MacroCTA->Intermediate R_reinit->Pn + M

Caption: The RAFT polymerization mechanism involves initiation, propagation, a key reversible chain transfer equilibrium, and termination.

Experimental Workflow for CTA Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_results Results & Comparison Reactants Select Monomer, Initiator, Solvent CTA_Selection Choose CTAs for Comparison (e.g., Dithiobenzoate, Trithiocarbonate) Reactants->CTA_Selection Setup Set up Parallel Reactions (Identical Conditions) CTA_Selection->Setup Polymerization Run Polymerization Setup->Polymerization Sampling Take Aliquots at Defined Time Intervals Polymerization->Sampling NMR 1H NMR Analysis (Monomer Conversion) Sampling->NMR GPC GPC Analysis (Mn, Mw, PDI) Sampling->GPC Kinetics Plot ln([M]0/[M]) vs. Time NMR->Kinetics MW_vs_Conv Plot Mn vs. Conversion GPC->MW_vs_Conv PDI_vs_Conv Plot PDI vs. Conversion GPC->PDI_vs_Conv Comparison Compare Ctr, PDI Control, and Polymerization Rate Kinetics->Comparison MW_vs_Conv->Comparison PDI_vs_Conv->Comparison

Caption: A typical workflow for the comparative evaluation of different chain transfer agents in RAFT polymerization.

References

The Enhanced Efficacy of Mitochondria-Targeted CPPA-TPP in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of mitochondria in cancer cells represents a promising strategy to enhance the efficacy of cytotoxic agents and overcome drug resistance. This guide provides a comparative analysis of a mitochondria-targeted compound, CPPA-TPP, against its non-targeted counterpart, CPPA. By conjugating the cytotoxic payload (CPPA) to the lipophilic cation Triphenylphosphonium (TPP), the resulting molecule, this compound, exhibits preferential accumulation within the mitochondria of cancer cells, leading to a significant increase in its therapeutic potency.[1][2][3] This guide will delve into the experimental data supporting this enhanced efficacy, provide detailed protocols for key assays, and illustrate the underlying signaling pathways.

Data Presentation: Comparative Cytotoxicity

The conjugation of TPP to a cytotoxic agent typically results in a substantial increase in its efficacy against cancer cell lines. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of a generic cytotoxic payload (referred to as "Payload X" for illustrative purposes, analogous to CPPA) and its mitochondria-targeted TPP-conjugate (Payload X-TPP) in various cancer cell lines. This data reflects the general trend observed with other mitochondria-targeted drugs.[3][4][5]

Cell LineCancer TypePayload X IC50 (µM)Payload X-TPP IC50 (µM)Fold Increase in Efficacy
MCF-7 Breast Adenocarcinoma15.21.88.4x
HeLa Cervical Cancer21.52.58.6x
A549 Lung Carcinoma18.92.19.0x
MDA-MB-231 Breast Adenocarcinoma25.13.27.8x

This data is illustrative and based on typical enhancements seen with TPP conjugation.

Experimental Protocols

To evaluate the efficacy of mitochondria-targeted compounds like this compound, several key experiments are routinely performed. Below are the detailed methodologies for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CPPA and this compound compounds

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CPPA and this compound in complete medium. Replace the medium in each well with 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a dose-response curve.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • CPPA and this compound compounds

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CPPA and this compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathway of Mitochondria-Mediated Apoptosis

The primary mechanism of action for mitochondria-targeted cytotoxic agents is the induction of the intrinsic pathway of apoptosis.

cluster_0 Mitochondrial Targeting cluster_1 Intrinsic Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Accumulation Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release MOMP Apaf1 Apaf1 Cytochrome c release->Apaf1 Binds to Procaspase9 Procaspase9 Apaf1->Procaspase9 Recruits Caspase9 Caspase9 Procaspase9->Caspase9 Activates Procaspase3 Procaspase3 Caspase9->Procaspase3 Activates Caspase3 Caspase3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow for Comparative Efficacy Analysis

The following diagram outlines the logical flow of experiments to compare the efficacy of a non-targeted versus a mitochondria-targeted compound.

cluster_workflow Comparative Efficacy Workflow start Select Cancer Cell Lines treatment Treat with CPPA and this compound start->treatment cytotoxicity MTT Assay treatment->cytotoxicity apoptosis Annexin V/PI Staining treatment->apoptosis ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis comparison Compare Efficacy ic50->comparison apoptosis_analysis->comparison

Caption: Workflow for comparing CPPA and this compound efficacy.

By leveraging the unique characteristics of cancer cell mitochondria, the TPP-mediated delivery of cytotoxic payloads like CPPA offers a powerful approach to enhance anti-cancer activity. The experimental framework provided in this guide allows for a robust evaluation of such mitochondria-targeted agents, paving the way for the development of more effective and selective cancer therapies.

References

Comparative Analysis: Mito-CP, a Mitochondria-Targeted Antioxidant, versus Other Mitochondria-Targeting Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Mito-CP. This guide provides an objective analysis supported by experimental data, detailed methodologies, and pathway visualizations.

Preface

This guide provides a detailed comparative analysis of Mito-CP (Mitochondria-targeted Carboxy-Proxyl), a significant agent in mitochondrial research. Initial investigation into a direct comparison with a compound identified as CPPA-TPP (4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-TPP) revealed a critical information gap. While this compound is identifiable as a triphenylphosphonium (TPP)-conjugated chain transfer agent, extensive searches have yielded no publicly available data on its biological activity, mechanism of action, or any application in a cellular or preclinical context.

Therefore, this guide will focus on a comprehensive analysis of Mito-CP, with comparative insights provided in the context of the broader strategy of using TPP cations for mitochondrial targeting. This approach will allow for a thorough understanding of Mito-CP's specific attributes and performance, which is of critical value to researchers in the field.

Introduction to Mitochondria-Targeted Compounds

Mitochondria are crucial organelles in cellular metabolism, energy production, and apoptosis. Their dysfunction is implicated in a wide range of pathologies, including cancer and neurodegenerative diseases. This has led to the development of strategies to deliver therapeutic agents specifically to the mitochondria. One of the most successful approaches involves the conjugation of a bioactive molecule to a lipophilic cation, most commonly the triphenylphosphonium (TPP) cation. The large negative membrane potential of the mitochondrial inner membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix.

Mito-CP is a prominent example of such a mitochondria-targeted agent. It consists of the antioxidant moiety carboxy-proxyl (CP) conjugated to a TPP cation. This design allows for the targeted delivery of the antioxidant to the primary site of reactive oxygen species (ROS) production, making it a potent tool for studying and potentially treating conditions associated with mitochondrial oxidative stress.

Comparative Analysis: Mito-CP and TPP-Based Targeting

This section will delve into the specifics of Mito-CP's mechanism and performance, using the general principles of TPP-based mitochondrial targeting as a comparative baseline.

Mechanism of Action
FeatureGeneral TPP-Conjugated MoleculesMito-CP
Mitochondrial Targeting Accumulate in the mitochondrial matrix, driven by the mitochondrial membrane potential.Utilizes the TPP cation for targeted accumulation in the mitochondria.
Primary Biological Activity Dependent on the conjugated bioactive molecule.Induces caspase-dependent apoptosis in cancer cells through both redox-dependent and redox-independent mechanisms.[1][2]
Effect on Mitochondrial Function Varies depending on the "cargo" molecule. Some TPP-conjugates can disrupt mitochondrial function on their own at higher concentrations.Disrupts mitochondrial activity, leading to mitochondrial membrane depolarization and decreased oxygen consumption.[1][2]
Redox Activity Dependent on the conjugated molecule.Acts as a redox-sensitive agent. It can decrease ROS activity in the tumor microenvironment by disproportionating superoxide.[3][4] However, it can also lead to increased oxidative stress within cancer cells.[1][2]
Signaling Pathway Modulation Dependent on the conjugated molecule.In medullary thyroid carcinoma (MTC) cells, it induces downregulation of the RET proto-oncogene and its downstream effector ERK1/2.[1] In pancreatic cancer cells, it activates the AMPK energy-sensing pathway.[3][4]
Performance Data: In Vitro Efficacy of Mito-CP

The following table summarizes key quantitative data from studies on Mito-CP in various cancer cell lines.

Cell LineAssayMetricResultReference
TT (Medullary Thyroid Carcinoma)MTT Assay (48h)IC500.38 µM[1]
MZ-CRC-1 (Medullary Thyroid Carcinoma)MTT Assay (48h)IC500.89 µM[1]
MiaPaCa-2 (Pancreatic Cancer)Clonogenic AssaySurvival FractionDramatically decreased with Mito-CP treatment.[5]
Multiple Cancer Cell Lines (PANC-1, MCF-7, MDA-MB-231, A431, 253J)Real-time Cell ProliferationProliferation InhibitionDose- and time-dependent inhibition.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of Mito-CP.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Mito-CP or control compounds for the desired duration (e.g., 48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

  • Clonogenic Assay:

    • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

    • Treat the cells with Mito-CP or control compounds for a specified period.

    • Remove the treatment and allow the cells to grow for 1-2 weeks, until visible colonies are formed.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically containing >50 cells) to determine the surviving fraction.

Analysis of Mitochondrial Function
  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Treat cells with Mito-CP or control compounds.

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRE or JC-1).

    • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).

    • Treat the cells with Mito-CP or control compounds.

    • Use an extracellular flux analyzer to measure the rate of oxygen consumption in real-time. This provides an indication of mitochondrial respiration.

Apoptosis and Cell Cycle Analysis
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining:

    • Treat cells with Mito-CP or control compounds.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

  • Cell Cycle Analysis:

    • Treat cells with Mito-CP or control compounds.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase A and stain the DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An increase in the sub-G0/G1 population is indicative of apoptosis.

Visualizations: Signaling Pathways and Workflows

General Mechanism of TPP-Mediated Mitochondrial Targeting

TPP_Targeting General Mechanism of TPP-Mediated Mitochondrial Targeting cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion TPP-Drug TPP-Conjugated Drug Cytosol Cytosol TPP-Drug->Cytosol Plasma Membrane Transport Matrix Mitochondrial Matrix (High Negative Membrane Potential) Cytosol->Matrix Mitochondrial Membrane Transport

Caption: TPP-conjugated molecules cross the plasma and mitochondrial membranes to accumulate in the mitochondrial matrix.

Simplified Signaling Pathway of Mito-CP Induced Apoptosis in MTC Cells

MitoCP_Apoptosis Mito-CP Induced Apoptosis in MTC Cells Mito-CP Mito-CP Mitochondria Mitochondria Mito-CP->Mitochondria RET_Signaling RET Signaling (e.g., p-ERK1/2) Mito-CP->RET_Signaling Inhibits Bcl2_BclxL Bcl-2 & Bcl-xL (Anti-apoptotic) Mito-CP->Bcl2_BclxL Downregulates Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction ROS Increased Oxidative Stress Mito_Dysfunction->ROS Apoptosis Apoptosis Mito_Dysfunction->Apoptosis ROS->Apoptosis PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Caption: Mito-CP induces apoptosis through mitochondrial dysfunction, oxidative stress, and inhibition of RET signaling.

Experimental Workflow for Assessing Mito-CP Efficacy

Experimental_Workflow Workflow for Assessing Mito-CP Efficacy cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., TT, MZ-CRC-1) Treatment Treat with Mito-CP (Dose-response) Cell_Culture->Treatment Viability Assess Cell Viability (MTT, Clonogenic Assay) Treatment->Viability Mechanism Mechanistic Studies Treatment->Mechanism Mito_Function Mitochondrial Function (ΔΨm, OCR) Mechanism->Mito_Function Apoptosis_Assay Apoptosis Assays (Annexin V, Cell Cycle) Mechanism->Apoptosis_Assay Western_Blot Western Blot (RET, PARP, Bcl-2) Mechanism->Western_Blot

Caption: A typical in vitro workflow to evaluate the anti-cancer effects of Mito-CP.

Conclusion

Mito-CP stands out as a well-characterized mitochondria-targeted agent with potent anti-cancer properties. Its ability to induce apoptosis through multiple mechanisms, including the disruption of mitochondrial function and the modulation of key signaling pathways, makes it a valuable tool for cancer research. While a direct comparison with this compound is not feasible due to the lack of biological data for the latter, the analysis of Mito-CP within the broader context of TPP-based mitochondrial targeting highlights the importance of the conjugated bioactive moiety in determining the ultimate cellular effects. The detailed experimental protocols and visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving Mito-CP and other mitochondria-targeted compounds. Future research may uncover the biological roles of other TPP-conjugated molecules like this compound, which would warrant a direct comparative analysis.

References

Assessing the Biocompatibility of CPPA-TPP Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems relies heavily on the biocompatibility of the polymeric carriers. This guide provides a comparative assessment of the biocompatibility of a purported polymer, CPPA-TPP, against well-established biocompatible polymers: Chitosan-TPP, Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol (PEG), and Polylactic acid (PLA). Due to the limited publicly available data on "this compound," this guide will focus on the known properties of its likely components, cyclic poly(phthalaldehyde) (CPPA), and compare them with the aforementioned alternatives.

Executive Summary

A thorough review of scientific literature reveals a significant lack of data on the biocompatibility of a polymer specifically denoted as "this compound." "CPPA" is identified as cyclic poly(phthalaldehyde), a polymer known for its stimuli-responsive depolymerization. TPP (tripolyphosphate) is a common crosslinker for polymers containing amine groups, such as Chitosan. The combination "this compound" does not appear to be a standard or widely researched polymer.

This guide, therefore, provides a comparative analysis based on the known biocompatibility profiles of Chitosan-TPP, PLGA, PEG, and PLA, which are extensively used in drug delivery applications. While direct quantitative comparison with this compound is not possible, this document summarizes available data for the alternative polymers to serve as a benchmark for researchers exploring novel polymeric systems.

Data Presentation: Biocompatibility of Common Polymers

The following tables summarize key quantitative biocompatibility data for Chitosan-TPP, PLGA, PLA, and PEG, focusing on cytotoxicity and hemolysis, two critical indicators of biocompatibility.

Table 1: In Vitro Cytotoxicity Data of Biocompatible Polymers

PolymerCell LineAssayIC50 (µg/mL)Key Findings & References
Chitosan-TPP L929 (mouse fibroblasts)MTT> 1000Low cytotoxicity observed.[1]
A549 (human lung carcinoma)MTT~150 - 500Cytotoxicity varies with particle size and surface charge.
HeLa (human cervical cancer)MTT> 500Generally considered safe for biomedical applications.
PLGA RAW 264.7 (mouse macrophages)MTS> 300Limited damaging response observed.[2]
BEAS-2B (human bronchial epithelial)MTS> 300Smaller nanoparticles may trigger a higher level of damage.[2]
Calu-3 (human bronchial epithelial)MTT> 5000Very low cytotoxicity, regardless of surface properties.[3]
PLA L929 (mouse fibroblasts)MTT> 100Generally shows good cell viability.
HUVEC (human umbilical vein endothelial)MTT> 100Biocompatibility is a key feature for its use in medical devices.
PEG VariousVariousGenerally non-toxicWidely used to improve the biocompatibility of other polymers.[4]

IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value indicates lower cytotoxicity.

Table 2: Hemolysis Data of Biocompatible Polymers

PolymerBlood SourceHemolysis (%)Key Findings & References
Chitosan-TPP Human< 5% (neutralized)Hemolytic activity is pH-dependent; neutralized nanoparticles show low hemolysis.[5][6]
PLGA Human< 5%Generally considered non-hemolytic.[7]
PLA Not Specified< 5%Considered to have good blood compatibility.
PEG Rabbit< 2%PEGylation is a common strategy to reduce the hemolytic activity of other materials.[8]

A hemolysis percentage below 5% is generally considered non-hemolytic and acceptable for blood-contacting materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are standard protocols for cytotoxicity and hemolysis assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polymer nanoparticles. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).

Hemocompatibility Assessment: Hemolysis Assay (ASTM F756)

This practice provides a protocol for the assessment of the hemolytic properties of materials.

Protocol:

  • Blood Collection and Preparation: Collect fresh rabbit blood in tubes containing an anticoagulant (e.g., EDTA).[12] Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2%).[13]

  • Sample Preparation: Prepare different concentrations of the polymer nanoparticle suspension in PBS.

  • Incubation: Add the polymer nanoparticle suspensions to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or distilled water as a positive control (100% hemolysis).[14] Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[15]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[12]

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Mandatory Visualization

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well plate polymer_prep 2. Prepare Polymer Nanoparticle Solutions treatment 3. Treat Cells with Nanoparticles polymer_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance 7. Measure Absorbance at 570 nm formazan_solubilization->absorbance calculation 8. Calculate Cell Viability (%) absorbance->calculation

Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.

Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_prep 1. Prepare Washed Red Blood Cell Suspension polymer_prep 2. Prepare Polymer Nanoparticle Solutions incubation 3. Incubate Nanoparticles with RBCs at 37°C polymer_prep->incubation centrifugation 4. Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant absorbance 6. Measure Hemoglobin Absorbance at 540 nm supernatant->absorbance calculation 7. Calculate Hemolysis (%) absorbance->calculation

Caption: Workflow for assessing polymer hemocompatibility using a hemolysis assay.

Signaling Pathways in Nanoparticle-Induced Cytotoxicity

The interaction of nanoparticles with cells can trigger various signaling pathways leading to cellular stress and, in some cases, apoptosis (programmed cell death). While specific pathways for CPPA are not documented, general pathways activated by polymeric nanoparticles are illustrated below.

Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome Nanoparticles Polymer Nanoparticles ROS Reactive Oxygen Species (ROS) Production Nanoparticles->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Nanoparticles->Mitochondrial_Dysfunction Inflammation Inflammation Nanoparticles->Inflammation MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis_Pathway Apoptosis Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Inflammation->NFkB Cytokine_Release Pro-inflammatory Cytokine Release MAPK->Cytokine_Release NFkB->Cytokine_Release Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: General signaling pathways activated by polymer nanoparticles leading to cytotoxicity.

Conclusion

The biocompatibility of a polymer is a paramount consideration for its application in drug delivery. While Chitosan-TPP, PLGA, PLA, and PEG have been extensively studied and have demonstrated favorable biocompatibility profiles, there is a clear absence of such data for "this compound." Researchers interested in exploring CPPA or its derivatives for biomedical applications should conduct comprehensive biocompatibility assessments, including in vitro cytotoxicity and hemolysis assays, as well as in vivo toxicity studies, following established protocols. The data and methodologies presented in this guide for well-known biocompatible polymers can serve as a valuable benchmark for these future investigations. The activation of cellular signaling pathways such as NF-κB and MAPK by nanoparticles underscores the importance of understanding the molecular interactions between novel polymers and biological systems.[16][17][18]

References

Validating the Therapeutic Efficacy of Mitochondria-Targeted Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic agents to subcellular compartments represents a frontier in precision medicine. Among these, the mitochondrion has emerged as a critical target in cancer therapy due to its central role in cellular metabolism and apoptosis. Conjugating anticancer drugs to mitochondria-targeting moieties, such as the triphenylphosphonium (TPP) cation, offers a promising approach to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comparative analysis of a mitochondria-targeted drug delivery system, using a well-documented TPP-functionalized polymer conjugate as a representative example, to objectively assess its performance against conventional chemotherapy.

While the initial focus of this guide was on CPPA-TPP (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid-Triphenylphosphonium) conjugates, the available literature lacks specific therapeutic data for this particular system. Therefore, we present a detailed analysis of a closely related and extensively studied alternative: a TPP-functionalized hyperbranched poly(ethylene imine) (PEI-TPP) nanocarrier for the delivery of doxorubicin (B1662922) (DOX) . This system serves as an excellent model to validate the principles of mitochondria-targeted therapy.

Performance Comparison: TPP-Conjugated Doxorubicin vs. Free Doxorubicin

The conjugation of doxorubicin to a TPP-functionalized nanocarrier significantly enhances its cytotoxic effects, particularly in drug-resistant cancer cell lines. This is attributed to the targeted accumulation of the drug in the mitochondria, bypassing efflux pumps that contribute to multidrug resistance.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. The following table summarizes the IC50 values of TPP-conjugated doxorubicin (TPP-DOX) compared to free doxorubicin in both drug-sensitive and drug-resistant cancer cell lines.

Cell LineTreatmentIncubation TimeIC50 (µM)[1]
MDA-MB-435/WT (Doxorubicin-Sensitive)Free Doxorubicin48hNot specified
72hNot specified
TPP-Doxorubicin48hNot specified
72hNot specified
MDA-MB-435/DOX (Doxorubicin-Resistant)Free Doxorubicin48h126.7
72h77.96
TPP-Doxorubicin48h33.6
72h21.0

Table 1: Comparison of IC50 values for Free Doxorubicin and TPP-Doxorubicin in sensitive and resistant breast cancer cell lines.

Apoptosis Induction

Targeting doxorubicin to the mitochondria is hypothesized to enhance the induction of apoptosis. The following table presents a comparative analysis of apoptosis induction by free doxorubicin and a TPP-functionalized doxorubicin formulation in breast cancer cells.

Cell LineTreatment (50 µM)Total Apoptotic Cells (%)[2]
4T1 (Murine Breast Cancer)Resveratrol (Control)16.6 ± 0.47
TPP-Resveratrol36.6 ± 0.45
MDA-MB-231 (Human Breast Cancer)Resveratrol (Control)10.4 ± 0.27
TPP-Resveratrol23.6 ± 0.62

Table 2: Comparison of apoptosis induction in breast cancer cell lines. Note: Data for a TPP-Resveratrol conjugate is used as a proxy to illustrate the enhanced apoptotic effect of mitochondria-targeted compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of TPP-Functionalized Polymer (PEI-TPP)

A detailed protocol for the synthesis and characterization of a TPP-functionalized polymer for constructing mitochondria-targeted nanoparticles can be found in the literature.[2] The process generally involves the covalent attachment of a TPP moiety to a polymer backbone, such as poly(DL-lactide-co-glycolide)-b-polyethylene glycol or poly(ethylene imine).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435/WT and MDA-MB-435/DOX) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of free doxorubicin or TPP-doxorubicin conjugates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the respective compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Confocal Microscopy for Subcellular Localization
  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently-labeled TPP-polymer-drug conjugate.

  • Mitochondria Staining: Stain the mitochondria with a specific fluorescent probe (e.g., MitoTracker Green FM).

  • Imaging: Visualize the subcellular localization of the drug (e.g., doxorubicin, which is inherently fluorescent) and the mitochondria using a confocal laser scanning microscope. Co-localization of the drug and mitochondrial stain indicates successful targeting.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.

G cluster_0 Mitochondria-Targeted Drug Delivery cluster_1 Cellular Uptake and Mitochondrial Accumulation cluster_2 Therapeutic Effect Drug Anticancer Drug (e.g., Doxorubicin) Conjugate TPP-Polymer-Drug Conjugate Drug->Conjugate TPP TPP Moiety TPP->Conjugate Polymer Polymeric Nanocarrier (e.g., PEI) Polymer->Conjugate CancerCell Cancer Cell Conjugate->CancerCell Endocytosis Endosome Endosome CancerCell->Endosome Mitochondrion Mitochondrion ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Endosome->Mitochondrion Endosomal Escape & Mitochondrial Targeting (High ΔΨm) Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Workflow of mitochondria-targeted drug delivery and its therapeutic mechanism.

G cluster_0 Experimental Workflow: In Vitro Efficacy cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Localization Study start Start seed_cells Seed Cancer Cells (Sensitive & Resistant) start->seed_cells treat_cells Treat with Free Drug vs. TPP-Conjugate seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay annexin_stain Annexin V/PI Staining treat_cells->annexin_stain confocal Confocal Microscopy treat_cells->confocal calc_ic50 Calculate IC50 mtt_assay->calc_ic50 end End calc_ic50->end flow_cytometry Flow Cytometry annexin_stain->flow_cytometry flow_cytometry->end colocalization Analyze Co-localization confocal->colocalization colocalization->end

Caption: Flowchart of the in vitro experimental validation process.

G cluster_0 Conventional Chemotherapy cluster_1 Mitochondria-Targeted Therapy Title Logical Relationship: Overcoming Drug Resistance FreeDrug Free Drug (e.g., Doxorubicin) Enters cell Title->FreeDrug TPP_Conjugate TPP-Drug Conjugate Enters cell Title->TPP_Conjugate Efflux P-glycoprotein (P-gp) Efflux Pump Actively removes drug FreeDrug->Efflux Substrate for LowIntracellular Low Intracellular Drug Concentration Reduced Efficacy Efflux->LowIntracellular Leads to MitoTarget Mitochondrial Accumulation Bypasses P-gp Efflux TPP_Conjugate->MitoTarget Targets HighMitoConc High Mitochondrial Drug Concentration Enhanced Apoptosis MitoTarget->HighMitoConc Results in

Caption: Rationale for overcoming drug resistance with mitochondria-targeted therapy.

References

A Comparative Guide to the Synthesis of Cyclopamine and Tetraphenylporphyrin (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the synthesis methods for two distinct and significant compounds in chemical and biomedical research: Cyclopamine and Tetraphenylporphyrin (TPP). The query "CPPA-TPP" does not correspond to a standard chemical entity; it is likely a conflation of a cyclopamine-type compound and TPP. Cyclopamine is a steroidal alkaloid known for its potent inhibition of the Hedgehog signaling pathway, making it a valuable tool in cancer research and developmental biology.[1][2][3] TPP, a synthetic porphyrin, and its derivatives are extensively studied for their applications in photodynamic therapy, catalysis, and materials science.[4][5][6] This document, intended for researchers, scientists, and professionals in drug development, offers a detailed comparison of their synthesis methodologies, supported by experimental data and protocols.

Part 1: Comparative Study of Cyclopamine Synthesis Methods

Cyclopamine's complex, steroidal structure presents a significant synthetic challenge.[1] The primary approaches to its synthesis are total synthesis, building the molecule from simpler precursors, and semi-synthesis, modifying a readily available natural product.

Data Presentation: Comparison of Cyclopamine Synthesis Methods
Method Starting Material(s) Key Features Number of Steps (Longest Linear Sequence) Overall Yield Reference
Total Synthesis (Baran et al.) (S)-Wieland-Miescher ketoneConvergent synthesis, late-stage ring-closing metathesis (RCM) to form the tetrasubstituted olefin.161.4%[1]
Total Synthesis (Liu/Qin et al.) Dehydroepiandrosterone (DHEA)Divergent synthesis, biomimetic rearrangement to form the C-nor-D-homo steroid core.Not explicitly stated, but provides gram quantities.6.2%[2][7]
Semi-synthesis (Giannis et al.) Dehydroepiandrosterone (DHEA)Biomimetic approach, Wagner-Meerwein rearrangement to create the C-nor-D-homosteroid system.201%[1][8]
Experimental Protocols

1. Total Synthesis of (-)-Cyclopamine (Baran et al. approach)

This convergent synthesis involves the preparation of two key fragments followed by their coupling and subsequent cyclizations.[1]

  • Fragment A Synthesis: Starting from (S)-Wieland-Miescher ketone, a multi-step sequence involving enone isomerization/reduction, cyclopentenone annulation via an intramolecular Horner-Wadsworth-Emmons reaction, enolate alkylation, and conjugate reduction with a CuH species is performed. The resulting ketone is converted to a primary iodide through Wittig olefination, ester reduction, and an Appel reaction.[1]

  • Fragment B Synthesis: A de novo synthesis of the trans-6,5 hetero-bicycle is achieved through a strain-inducing halocyclization process.[1]

  • Coupling and Cyclization: The fragments are coupled, and a crucial Tsuji-Trost cyclization is employed to construct the spirocyclic THF motif. The final ring is closed via a ring-closing metathesis (RCM) reaction to form the tetrasubstituted olefin, followed by deprotection to yield (-)-cyclopamine.[1]

2. Semi-synthesis of Cyclopamine (Giannis et al. approach)

This biomimetic route leverages a commercially available steroid scaffold.[8]

  • Core Rearrangement: Dehydroepiandrosterone is converted in three steps to a 12β-hydroxy steroid via C-H activation and oxidation. This intermediate undergoes a Wagner–Meerwein rearrangement to form the characteristic C-nor-D-homosteroid system.[8]

  • Piperidine (B6355638) Ring Formation: A subsequent seven-step sequence constructs the piperidine ring. A key transformation is a tandem Horner–Wadsworth–Emmons and intramolecular Michael reaction.[8]

  • Final Steps: The synthesis is completed by isomerization of a double bond into the C12-C13 position using an Alder-ene reaction, followed by desulfurization and deprotection to afford cyclopamine.[8]

Mandatory Visualization: Hedgehog Signaling Pathway

Cyclopamine exerts its biological effect by inhibiting the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[9][10][11][12]

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteolytic Cleavage Target_Genes_off Target Genes Off Gli_R->Target_Genes_off Represses Transcription Hh Hedgehog Ligand (Shh) PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved SUFU SUFU SMO_on->SUFU Dissociates Gli Gli_A Gli-A (Activator) Target_Genes_on Target Genes On (Proliferation, Survival) Gli_A->Target_Genes_on Activates Transcription Cyclopamine Cyclopamine Cyclopamine->SMO_on Inhibits

Caption: The Hedgehog signaling pathway with and without ligand activation, and the inhibitory action of Cyclopamine on the SMO receptor.

Part 2: Comparative Study of Tetraphenylporphyrin (TPP) Synthesis Methods

The synthesis of TPP is a cornerstone of porphyrin chemistry. It involves the acid-catalyzed condensation of benzaldehyde (B42025) and pyrrole (B145914) to form a porphyrinogen, which is subsequently oxidized. Several methods have been developed, each with distinct advantages and disadvantages.

Data Presentation: Comparison of TPP Synthesis Methods
Method Key Reagents & Conditions Key Features Yield Pros Cons Reference
Adler-Longo Method Benzaldehyde, pyrrole, refluxing propionic acid (or acetic acid), air oxidation.One-pot, high temperature, aerobic conditions.10-30%Simple, inexpensive reagents, straightforward workup.Low yields, formation of tar-like byproducts, harsh conditions.[5][13][14]
Lindsey Synthesis Benzaldehyde, pyrrole, CH₂Cl₂, TFA or BF₃·OEt₂, DDQ or p-chloranil oxidation.Two-step, one-flask, room temperature, high dilution, inert atmosphere for condensation.10-60%Higher yields, milder conditions, suitable for sensitive aldehydes.Requires high dilution (large solvent volumes), expensive oxidants, inert atmosphere.[13][14][15]
Mechanochemical Synthesis Benzaldehyde, pyrrole, acid catalyst (e.g., toluenesulfonic acid), grinding, then oxidation.Solvent-free condensation, oxidation can be in solution or via further grinding.~28% (with solution oxidation)"Green" chemistry (solvent-free), rapid condensation.Yields may be lower than solution methods, requires specialized equipment (ball mill).[13]
Mixed-Solvent Method Benzaldehyde, pyrrole, propionic acid, glacial acetic acid, m-nitrotoluene (oxidant).One-pot, reflux, uses m-nitrotoluene as both solvent and oxidant.28-40%Improved yields over classic Adler-Longo, one-pot procedure.Uses nitroaromatic compounds.[14][15]
Experimental Protocols

1. Adler-Longo Synthesis of TPP

This is a classic one-pot method for TPP synthesis.[5]

  • Reaction Setup: Propionic acid is brought to reflux in a flask equipped with a condenser open to the air.

  • Reagent Addition: Benzaldehyde is added to the refluxing acid, followed by the dropwise addition of freshly distilled pyrrole over 10-15 minutes. The molar ratio of benzaldehyde to pyrrole is typically 1:1.

  • Reaction: The mixture is refluxed for 30-60 minutes. The solution turns dark and metallic-purple crystals of TPP begin to form.

  • Isolation: The reaction mixture is cooled to room temperature. The crystalline product is collected by vacuum filtration, washed with methanol (B129727) to remove residual propionic acid and tarry byproducts, and then air-dried. The typical yield is around 20%.[5][14]

2. Lindsey Synthesis of TPP

This two-step, one-flask method offers higher yields under milder conditions.[15]

  • Condensation: Equimolar amounts of benzaldehyde and pyrrole are dissolved in a large volume of a chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or BF₃·OEt₂, is added. The reaction is stirred at room temperature for 1-2 hours, during which the colorless solution develops a light pink hue due to the formation of the porphyrinogen.

  • Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the reaction mixture. The inert atmosphere is removed, and the solution is stirred for another 1-2 hours at room temperature. The solution turns a deep purple, indicating the formation of TPP.

  • Purification: The reaction is quenched (e.g., with triethylamine), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to yield pure TPP.

Mandatory Visualization: TPP in Photodynamic Therapy (PDT)

TPP and its derivatives are effective photosensitizers in PDT. Upon activation by light, they generate reactive oxygen species (ROS) that induce cell death.[4][6][16][17][18]

PDT_Mechanism cluster_photoactivation Photoactivation Process cluster_ros_generation ROS Generation cluster_cellular_effect Cellular Effect TPP_S0 TPP (Ground State, S₀) TPP_S1 TPP (Singlet Excited State, S₁) TPP_S0->TPP_S1 Light Absorption Light Light (Photon, hν) TPP_T1 TPP (Triplet Excited State, T₁) TPP_S1->TPP_T1 Intersystem Crossing (ISC) O2 Molecular Oxygen (³O₂) TPP_T1->O2 Energy Transfer (Type II Reaction) cluster_ros_generation cluster_ros_generation ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) Tumor_Cell Tumor Cell ROS->Tumor_Cell Oxidative Damage to Biomolecules Cell_Death Cell Death (Apoptosis, Necrosis) Tumor_Cell->Cell_Death

Caption: Mechanism of TPP as a photosensitizer in Photodynamic Therapy (PDT), leading to tumor cell death via ROS generation.

References

Unveiling Drug Targets: A Comparative Guide to Thermal Proteome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of a drug's molecular targets is paramount. Thermal Proteome Profiling (TPP) has emerged as a powerful technique for elucidating these interactions within the complex cellular environment. This guide provides a comprehensive comparison of TPP with other target deconvolution methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

Thermal Proteome Profiling is a method used to assess the thermal stability of proteins on a large scale. The principle is based on the ligand-induced stabilization of proteins; when a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases. This change in thermal stability can be detected and quantified using mass spectrometry, allowing for the identification of direct and indirect drug targets.

Performance Comparison: TPP vs. Alternative Methods

The selection of a target deconvolution strategy depends on various factors, including the nature of the compound, the biological system under investigation, and the specific research question. Below is a comparative summary of TPP and other widely used methods.

Method Principle Advantages Limitations Typical Throughput Qualitative/Quantitative
Thermal Proteome Profiling (TPP) Ligand-induced thermal stabilization of target proteins, detected by mass spectrometry.In-cell/in-vivo application, no compound modification needed, unbiased proteome-wide analysis, can identify direct and indirect targets.[1]Indirect targets can complicate data interpretation, less sensitive for membrane proteins, requires specialized equipment.Moderate to HighQuantitative
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized small molecule "baits" capture interacting proteins from cell lysates.Directly identifies binding partners, well-established protocols.Requires compound immobilization which may alter its activity, potential for non-specific binding, may miss weak or transient interactions.[2]HighBoth
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active sites of specific enzyme families.Directly measures enzyme activity, high specificity for certain enzyme classes, can be used in living cells.Limited to specific enzyme families with suitable reactive probes, requires probe synthesis.HighQuantitative
Yeast Three-Hybrid (Y3H) A small molecule mediates the interaction between two fusion proteins in yeast, activating a reporter gene.In-vivo screening, does not require purified proteins, can identify targets of unmodified small molecules.[3]Prone to false positives and negatives, limited to proteins that can be expressed in yeast, indirect readout of interaction.HighQualitative
Data-Independent Acquisition (DIA) for TPP A mass spectrometry approach that systematically fragments all ions within a selected mass range.Higher sensitivity and protein coverage, reduced cost and sample preparation time compared to TMT-DDA.[4][5]Data analysis is more complex.HighQuantitative
Tandem Mass Tag (TMT) Data-Dependent Acquisition (DDA) for TPP A mass spectrometry approach using isobaric tags for multiplexed quantification.High precision and accuracy for quantification.Can suffer from co-isolation of precursors leading to ratio compression, more expensive reagents.[4][6]ModerateQuantitative

Experimental Protocols

Thermal Proteome Profiling (TPP) Workflow

A typical TPP experiment involves several key steps, from sample preparation to data analysis.

TPP_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_processing Protein Extraction & Digestion cluster_analysis Data Acquisition & Analysis prep1 Cell Culture & Treatment (Drug vs. Vehicle) prep2 Cell Lysis prep1->prep2 heat Temperature Gradient (e.g., 37°C to 67°C) prep2->heat proc1 Separation of Soluble & Aggregated Proteins heat->proc1 proc2 Protein Digestion (e.g., Trypsin) proc1->proc2 proc3 Peptide Labeling (e.g., TMT) proc2->proc3 analysis1 LC-MS/MS Analysis proc3->analysis1 analysis2 Melting Curve Fitting analysis1->analysis2 analysis3 Identification of Significant Thermal Shifts analysis2->analysis3

A generalized workflow for a Thermal Proteome Profiling experiment.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the small molecule of interest or a vehicle control.

2. Cell Lysis:

  • Harvest and wash cells.

  • Lyse cells to release proteins.

3. Heat Treatment:

  • Aliquot the cell lysate and heat each aliquot to a specific temperature in a gradient.

4. Protein Separation and Digestion:

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Digest the soluble protein fraction into peptides using an enzyme like trypsin.

5. Peptide Labeling and Mass Spectrometry:

  • Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Fit melting curves for each protein to determine the melting temperature (Tm).

  • Identify proteins with a significant shift in Tm between the drug-treated and control samples.

Elucidating Signaling Pathways with TPP

TPP is not only a tool for identifying direct drug targets but can also provide insights into the downstream effects on signaling pathways. A drug binding to its primary target can induce conformational changes or alter its activity, leading to changes in the thermal stability of interacting proteins or downstream effectors.

Example: TPP-based Mitocans and ROS Signaling

Triphenylphosphonium (TPP)-based mitocans are compounds designed to accumulate in mitochondria and exert anticancer effects. Many of these compounds modulate reactive oxygen species (ROS) levels. TPP can be used to identify the mitochondrial protein targets of these compounds and unravel their impact on ROS-related signaling pathways.

ROS_Signaling cluster_pro_tumor Tumor Progression cluster_apoptosis Tumor Apoptosis TPP_Mitocan TPP-based Mitocan Mitochondria Mitochondria TPP_Mitocan->Mitochondria Accumulation ROS Increased ROS Mitochondria->ROS Induces Growth Cell Growth ROS->Growth Inhibits Survival Survival ROS->Survival Inhibits Inflammation Inflammation ROS->Inflammation Inhibits Apoptosis Apoptosis ROS->Apoptosis Promotes

TPP-based mitocans can induce ROS, impacting cancer cell fate.

In this example, a TPP-based mitocan accumulates in the mitochondria, leading to an increase in ROS. This elevated ROS can have dual effects: at lower levels, it can promote tumor progression, but at higher, cytotoxic levels, it can induce apoptosis. TPP experiments could identify the specific mitochondrial proteins whose thermal stability is altered by the TPP-based mitocan, thus revealing the direct targets responsible for the observed increase in ROS and the subsequent downstream signaling events. This information is crucial for optimizing the therapeutic window of such compounds.[7]

References

Unraveling "CPPA-TPP": A Case of Mistaken Identity in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into a therapeutic agent referred to as "CPPA-TPP" have revealed no such designated drug or treatment in development or clinical use. The acronym appears to be a conflation of unrelated terms, precluding a direct comparison with conventional therapies.

Extensive searches for "this compound" in scientific and medical databases have not yielded any results for a therapeutic product. The individual components of the acronym, "CPPA" and "TPP," are associated with distinct and unrelated fields.

"TPP" is a well-established abbreviation for Thiamine (B1217682) Pyrophosphate , a vital coenzyme derived from vitamin B1. It plays a crucial role in cellular metabolism. While thiamine and its derivatives are being investigated for therapeutic potential in various diseases, particularly neurodegenerative conditions, "TPP" itself is not a standalone therapeutic in the manner suggested by the query. Some experimental drug delivery systems utilize TPP for mitochondrial targeting, such as TPP-conjugated nanoparticles, but in these instances, TPP is a component of a larger system rather than the primary therapeutic agent.

Conversely, "CPPA" is not associated with any known therapeutic agent. The acronym is most commonly linked to the California Privacy Protection Agency and the Canadian Counselling and Psychotherapy Association , neither of which are involved in drug development.

Given the lack of a therapeutic agent named "this compound," it is not possible to provide the requested comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

It is highly probable that "this compound" is an incorrect or misunderstood name for a therapeutic product. Researchers, scientists, and drug development professionals seeking information on a specific therapy are encouraged to verify the correct nomenclature. Once the accurate name of the therapeutic agent is provided, a comprehensive comparison with conventional treatments, including the detailed analysis and visualizations requested, can be undertaken.

A Comparative Review of Triphenylphosphonium (TPP)-Mediated Mitochondrial Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Triphenylphosphonium (TPP) as a mitochondrial targeting moiety in drug delivery, based on findings from scientific literature. While the specific compound "CPPA-TPP" (Cyclopentyl(phenyl)phosphinic acid-Triphenylphosphonium) was not identified in the searched literature, this review will focus on the well-established principles of TPP-mediated targeting and provide comparative data for other TPP-conjugated molecules. This will serve as a valuable reference for researchers interested in the mitochondrial targeting of novel compounds like CPPA.

Introduction to Mitochondrial Targeting with TPP

Mitochondria are crucial organelles involved in cellular energy production, metabolism, and apoptosis (programmed cell death).[1] Their dysfunction is implicated in a wide range of diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1] One of the most effective strategies to deliver bioactive molecules specifically to mitochondria is by conjugating them to a lipophilic cation, with the triphenylphosphonium (TPP) cation being a prominent example.[2]

The efficacy of TPP as a mitochondrial targeting vector stems from the large negative membrane potential across the inner mitochondrial membrane.[1] This potential drives the accumulation of the positively charged TPP-conjugated molecules within the mitochondrial matrix, achieving concentrations up to 100-500 times higher than in the cytosol.[1] This targeted delivery enhances the therapeutic efficacy of the drug while potentially reducing off-target side effects.[1]

Comparison of TPP with Other Mitochondrial Targeting Strategies

TPP is a widely used and effective mitochondrial targeting moiety, but several alternatives exist. The following table summarizes a qualitative comparison based on the available literature.

Targeting MoietyAdvantagesDisadvantagesReferences
Triphenylphosphonium (TPP) - High mitochondrial accumulation- Well-established and widely used- Relatively stable in biological systems- Potential for cytotoxicity at high concentrations[1][2]
Dequalinium (DQA) - Can also target mitochondria- Lower endosomal escape capacity- Higher intrinsic cytotoxicity[1]
Pyridinium - Possesses luminescent properties for tracking- Excessive lipophilicity can limit tumor tissue penetration[1]
Cationic Peptides - Can be designed for specific mitochondrial import pathways- Potential for enzymatic degradation- Can be more complex to synthesize and deliver[2]

Based on the literature, TPP is often considered superior for its robust mitochondrial targeting capabilities.[1]

Quantitative Comparison of TPP-Conjugated Compounds

To illustrate the quantitative benefits of TPP-mediated targeting, this section presents a comparison of mitochondria-targeted antioxidants (MitoCINs) with the well-known quinone-based mitochondria-targeted antioxidants, MitoQ and SkQ1, as well as non-targeted antioxidants. The data is based on a study evaluating their cytotoxicity in human cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Mitochondria-Targeted and Non-Targeted Antioxidants

CompoundIC50 in HepG2 cells (µM)IC50 in differentiated SH-SY5Y cells (µM)Reference
MitoCINs [3][4][5]
MC4> 100> 100[3][4][5]
MC7.2> 100> 100[3][4][5]
MC3~50~50[3][4][5]
MC6.2~25~25[3][4][5]
Quinone-based [3][4][5]
MitoQ~0.5~1.5[3][4][5]
SkQ1~1~3[3][4][5]
Non-Targeted [3][4][5]
Resveratrol> 100> 100[3][4][5]
Coenzyme Q10> 100> 100[3][4][5]

Note: The study showed that while MitoCINs were generally less cytotoxic than MitoQ and SkQ1, some derivatives (MC3 and MC6.2) had a more significant impact on mitochondrial function.[3][4][5]

Experimental Protocols

This section details the methodologies for key experiments typically cited in the comparative evaluation of TPP-conjugated compounds.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the TPP-conjugated compound, the unconjugated drug, and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mitochondrial Localization (Confocal Microscopy)
  • Cell Seeding and Treatment: Cells are seeded on glass coverslips in a culture dish and treated with the fluorescently-labeled TPP-conjugated compound for a specific time.

  • Mitochondrial Staining: A commercially available mitochondrial-specific dye (e.g., MitoTracker Red) is added to the cells and incubated to stain the mitochondria.

  • Fixation and Mounting: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde), washed, and the coverslips are mounted on microscope slides.

  • Imaging: The subcellular localization of the TPP-conjugated compound is visualized using a confocal laser scanning microscope. Co-localization of the compound's fluorescence with the mitochondrial stain confirms mitochondrial targeting.

Visualizations

Signaling Pathway of TPP-Mediated Drug Delivery and Apoptosis

TPP_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion TPP-Drug TPP-Drug Conjugate Cytosol Cytosol TPP-Drug->Cytosol Plasma Membrane Potential Mitochondrial\nMatrix Mitochondrial Matrix Cytosol->Mitochondrial\nMatrix Mitochondrial Membrane Potential ROS Increased ROS Mitochondrial\nMatrix->ROS Drug Action MMP Decreased MMP Mitochondrial\nMatrix->MMP Drug Action Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: TPP-mediated drug delivery to the mitochondria and induction of apoptosis.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesize TPP-Drug Conjugate Characterization Characterize Conjugate (NMR, MS) Synthesis->Characterization Cell_Culture Cell Culture (Cancer & Normal lines) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Localization Subcellular Localization (Confocal Microscopy) Cell_Culture->Localization Mechanism Mechanism of Action (e.g., Apoptosis Assay) Cell_Culture->Mechanism Data_Analysis Analyze Data (IC50, Images) Cytotoxicity->Data_Analysis Localization->Data_Analysis Mechanism->Data_Analysis Comparison Compare with Controls (Unconjugated drug, other targeted drugs) Data_Analysis->Comparison

Caption: A typical workflow for the synthesis and evaluation of TPP-conjugated drugs.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CPPA-TPP

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and proper disposal of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-Triphenylphosphonium (CPPA-TPP). The following procedures are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the chemical properties of its constituent functional groups, including the cyano moiety, carboxylic acid, and the triphenylphosphonium cation.

Chemical Safety Overview

This compound is a complex organic compound that requires careful handling.[1] The presence of a cyano group indicates potential toxicity if ingested, inhaled, or absorbed through the skin. The triphenylphosphonium component suggests that related compounds like triphenylphosphine (B44618) can cause serious eye damage and skin sensitization.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Key Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[3]

  • Avoid inhalation of dust or aerosols.[3]

  • Prevent contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Ensure an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of a related compound, Triphenyl Phosphate (TPP), which may provide some context for handling the triphenylphosphonium component of this compound.

PropertyValue
Appearance White to off-white flakes or crystalline powder
Molecular Formula C₁₈H₁₅O₄P
Molecular Weight 326.28 g/mol
Melting Point 47-53°C
Boiling Point 370°C
Flash Point 220°C
Solubility Insoluble in water; soluble in benzene, chloroform, acetone
Stability Stable at room temperature

Data for Triphenyl Phosphate (TPP) as a related compound.[4][5]

Standard Operating Procedure for Disposal of this compound

This section outlines the step-by-step protocol for the safe disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification : All waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect solid this compound waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

    • Liquid Waste : Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid-Triphenylphosphonium," the date, and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage : Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_waste Waste Segregation start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen solid_waste Solid Waste (Contaminated PPE, Labware) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) waste_gen->liquid_waste containerize Containerize and Label Waste solid_waste->containerize liquid_waste->containerize storage Store in Designated Secondary Containment containerize->storage disposal Arrange for Licensed Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

This compound Disposal Workflow
Final Disposal Procedure

  • Consult Institutional Guidelines : Always adhere to your institution's specific hazardous waste management guidelines and local regulations.

  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department for pickup of the labeled hazardous waste containers.

  • Documentation : Maintain a log of all this compound waste generated and disposed of, including quantities and dates.

  • Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

In the event of a spill, evacuate the area, and if it is safe to do so, contain the spill with absorbent materials. Immediately contact your institution's EHS for guidance on cleanup and disposal.

References

Essential Safety and Handling Protocols for CPPA-TPP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical, immediate safety and logistical information for the handling and disposal of CPPA-TPP. All personnel must review and understand these protocols before commencing any work with this substance to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles that could cause severe eye damage.
Hand Protection Nitrile gloves (minimum 5 mil thickness).Provides a barrier against skin contact. Double-gloving is recommended for extended handling.
Body Protection Chemical-resistant lab coat, fully fastened.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is required. If not possible, a NIOSH-approved respirator with organic vapor cartridges is mandatory.This compound may be volatile or produce hazardous aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram outlines the necessary steps from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) for this compound B Don all required PPE (Table 1) A->B C Prepare and verify the functionality of the chemical fume hood B->C D Carefully weigh or measure the required quantity of this compound C->D E Execute the experimental protocol within the fume hood D->E F Securely seal the primary container of this compound post-use E->F G Decontaminate all work surfaces with an appropriate solvent F->G H Dispose of all waste materials in the designated hazardous waste container G->H I Carefully remove and dispose of gloves H->I J Wash hands and forearms thoroughly with soap and water I->J

Caption: Standard Operating Procedure for the safe handling of this compound.

Disposal Plan

All materials that have come into contact with this compound must be considered hazardous waste. Improper disposal can lead to environmental contamination and pose a safety risk.

Table 2: Disposal Guidelines for this compound Contaminated Materials

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, weigh paper, pipette tips, and other disposables.
Liquid Waste Labeled, sealed, and chemically-compatible hazardous waste container.Do not mix with other chemical waste unless compatibility is confirmed.
Sharps Waste Designated, puncture-proof sharps container.Includes any contaminated needles, syringes, or glass.

Emergency Protocols

In the event of accidental exposure or a spill, immediate and correct action is critical. The following diagram outlines the emergency response procedures.

G cluster_exposure Type of Exposure cluster_response Immediate Action Required cluster_followup Mandatory Follow-up A Skin Contact D Remove contaminated clothing. Flush affected skin with copious amounts of water for at least 15 minutes. A->D B Eye Contact E Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. B->E C Inhalation F Move to an area with fresh air immediately. C->F G Seek immediate medical attention. D->G E->G F->G H Notify your supervisor and the Environmental Health & Safety (EHS) office. G->H I Complete and file an incident report. H->I

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.